molecular formula C194H249N67O125P20 B13383550 Biotin-labeled ODN 1826 sodium

Biotin-labeled ODN 1826 sodium

Cat. No.: B13383550
M. Wt: 6139 g/mol
InChI Key: VQWNELVFHZRFIB-UHFFFAOYSA-N
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Description

Biotin-labeled ODN 1826 sodium is a useful research compound. Its molecular formula is C194H249N67O125P20 and its molecular weight is 6139 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C194H249N67O125P20

Molecular Weight

6139 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C194H249N67O125P20/c1-77-40-248(188(280)235-167(77)263)130-20-84(262)104(348-130)47-329-388(290,291)375-92-28-138(250-42-79(3)169(265)237-190(250)282)356-112(92)55-339-403(320,321)383-100-36-146(258-73-217-153-163(258)227-178(204)231-174(153)270)364-120(100)63-344-393(300,301)372-89-25-135(246-18-12-128(199)225-186(246)278)353-110(89)53-334-400(314,315)380-97-33-143(255-70-214-150-157(201)208-67-211-160(150)255)362-118(97)61-342-405(324,325)385-102-38-148(260-75-219-155-165(260)229-180(206)233-176(155)272)366-122(102)65-346-398(310,311)378-95-31-141(253-45-82(6)172(268)240-193(253)285)357-113(95)56-336-391(296,297)370-87-23-133(244-16-10-126(197)223-184(244)276)349-106(87)49-330-390(294,295)369-86-22-132(243-15-9-125(196)222-183(243)275)352-109(86)52-333-396(306,307)376-93-29-139(251-43-80(4)170(266)238-191(251)283)358-114(93)57-337-397(308,309)377-94-30-140(252-44-81(5)171(267)239-192(252)284)360-116(94)59-340-404(322,323)384-101-37-147(259-74-218-154-164(259)228-179(205)232-175(154)271)365-121(101)64-345-394(302,303)373-90-26-136(247-19-13-129(200)226-187(247)279)354-111(90)54-335-401(316,317)381-98-34-144(256-71-215-151-158(202)209-68-212-161(151)256)363-119(98)62-343-406(326,327)386-103-39-149(261-76-220-156-166(261)230-181(207)234-177(156)273)367-123(103)66-347-399(312,313)379-96-32-142(254-46-83(7)173(269)241-194(254)286)359-115(96)58-338-402(318,319)382-99-35-145(257-72-216-152-159(203)210-69-213-162(152)257)361-117(99)60-341-392(298,299)371-88-24-134(245-17-11-127(198)224-185(245)277)350-107(88)50-331-389(292,293)368-85-21-131(242-14-8-124(195)221-182(242)274)351-108(85)51-332-395(304,305)374-91-27-137(355-105(91)48-328-387(287,288)289)249-41-78(2)168(264)236-189(249)281/h8-19,40-46,67-76,84-123,130-149,262H,20-39,47-66H2,1-7H3,(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H2,195,221,274)(H2,196,222,275)(H2,197,223,276)(H2,198,224,277)(H2,199,225,278)(H2,200,226,279)(H2,201,208,211)(H2,202,209,212)(H2,203,210,213)(H,235,263,280)(H,236,264,281)(H,237,265,282)(H,238,266,283)(H,239,267,284)(H,240,268,285)(H,241,269,286)(H2,287,288,289)(H3,204,227,231,270)(H3,205,228,232,271)(H3,206,229,233,272)(H3,207,230,234,273)

InChI Key

VQWNELVFHZRFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)O)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-Labeled ODN 1826 Sodium for In Vitro TLR9 Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-labeled ODN 1826, a key reagent for studying the activation of Toll-like Receptor 9 (TLR9) in vitro. It covers the fundamental characteristics of ODN 1826, the intricate TLR9 signaling pathway it triggers, detailed experimental protocols for its use, and quantitative data to inform study design.

Introduction to ODN 1826

Oligodeoxynucleotide (ODN) 1826 is a synthetic, single-stranded DNA molecule that acts as a potent agonist for murine Toll-like Receptor 9 (TLR9).[1][2][3][4] It belongs to the Class B (or Type K) of CpG ODNs, which are characterized by a full phosphorothioate backbone that confers resistance to nuclease degradation.[1][2][3] The sequence of ODN 1826 contains unmethylated CpG dinucleotides (CpG motifs) that mimic microbial DNA, a key pathogen-associated molecular pattern (PAMP) recognized by TLR9.[1][3]

The biotin label, typically attached to the 3' end, facilitates the detection, capture, or immobilization of the ODN, making it a versatile tool for various applications such as pull-down assays, flow cytometry, and microscopy to study cellular uptake and localization.[1] Importantly, the biotin modification does not impair the biological activity of the ODN.[1]

Core Characteristics of Biotin-Labeled ODN 1826
PropertyDescriptionReference
Sequence 5'-tccatgacgttcctgacgtt-3' (20 mer)[1][3][5]
Structure Single-stranded DNA with a full phosphorothioate backbone. CpG dinucleotides are the active motifs.[1][2][3]
Class Class B (Type K) CpG ODN[1][3]
Target Preferentially activates mouse TLR9 (mTLR9).[1][2][3] It can also activate human TLR9 (hTLR9), though it is considered a mouse-preferred agonist.[3]
Molecular Weight ~6824 g/mol [1]
Label 3' Biotin[1]
Primary Effect Strong activation of B cells and induction of pro-inflammatory cytokines like IL-6 and TNF-α.[3][4] It is a weak stimulator of IFN-α secretion in plasmacytoid dendritic cells (pDCs).[1][3]

The TLR9 Signaling Pathway

TLR9 is an intracellular receptor located within the endosomal compartment of immune cells such as B cells, dendritic cells, and macrophages.[1][6][7] The activation of TLR9 by CpG ODNs like ODN 1826 initiates a complex signaling cascade that leads to the production of inflammatory cytokines and type I interferons.

The process begins with the internalization of the CpG ODN into the cell.[1][8] Inside the endosome, TLR9 recognizes and binds to the unmethylated CpG motifs of the ODN.[1][9] This binding event triggers the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[8][9][10] MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, such as IRAK4 and IRAK1.[10]

This leads to the formation of a signaling complex that activates TRAF6 (TNF receptor-associated factor 6), which ultimately results in the activation of two major downstream pathways:

  • NF-κB Pathway : Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[6][10][11]

  • IRF Pathway : In certain cell types, particularly plasmacytoid dendritic cells (pDCs), the signaling cascade also involves the activation of Interferon Regulatory Factors (IRFs), such as IRF7.[8][10] Activated IRF7 translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[6][10]

The specific outcome of TLR9 activation—whether it predominantly drives an NF-κB-dependent inflammatory response or an IRF-mediated interferon response—can depend on the cell type and the class of CpG ODN used.[6][8][10] Class B ODNs like 1826 are known to be strong activators of the NF-κB pathway.[8]

TLR9_Signaling_Pathway TLR9 Signaling Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 (CpG DNA) TLR9 TLR9 ODN1826->TLR9 Internalization & Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IRF7 IRF7 TRAF3->IRF7 Activation IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NFkB_nuc->Cytokine_Genes Gene Transcription IFN_Genes Type I IFN Genes (IFN-α/β) IRF7_nuc->IFN_Genes Gene Transcription

Caption: A diagram of the TLR9 signaling cascade initiated by ODN 1826.

Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes key quantitative parameters for using ODN 1826 in typical in vitro experiments.

ParameterValue/RangeCell Type / SystemObserved EffectReference
Working Concentration 1 - 5 µMGeneral cellular assaysTLR9 Activation[1][3]
Stimulation Concentration 1 µg/mLRAW 264.7 mouse macrophagesInduction of Nitric Oxide (NO) and iNOS production[12]
Stimulation Concentration 1 µg/mLPrimary IRBP1-20-specific T cellsAugmented activation and expansion[13]
Stimulation Concentration 0.5 µMMurine bone marrow-derived dendritic cells (BMDCs)Cytokine production (IL-12/23p40, TNF-α, IFN-β)[14]
Stimulation Concentration 1 µg/mLRaw264.7 cellsInduction of pyroptosis (LDH release)[15]
General Experimental Workflow

A typical in vitro experiment to assess TLR9 activation using Biotin-labeled ODN 1826 involves several key stages, from cell preparation to data analysis.

Experimental_Workflow General In Vitro TLR9 Activation Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_downstream Downstream Assays Cell_Culture 1. Cell Culture (e.g., RAW 264.7, BMDCs) Cell_Seeding 2. Cell Seeding (Plate cells at desired density) Cell_Culture->Cell_Seeding Stimulation 4. Cell Stimulation (Add ODN 1826 to cells) Cell_Seeding->Stimulation Reagent_Prep 3. Reagent Preparation (Reconstitute ODN 1826) Reagent_Prep->Stimulation Incubation 5. Incubation (e.g., 18-24 hours) Stimulation->Incubation Harvest 6. Harvest (Collect supernatant and/or cell lysates) Incubation->Harvest Downstream 7. Downstream Analysis Harvest->Downstream ELISA ELISA (Cytokine quantification) Downstream->ELISA qPCR qRT-PCR (Gene expression) Downstream->qPCR Flow_Cytometry Flow Cytometry (Cell surface markers, ODN uptake) Downstream->Flow_Cytometry Reporter_Assay Reporter Assay (NF-κB/IRF activity) Downstream->Reporter_Assay

Caption: A flowchart of a typical workflow for in vitro TLR9 activation studies.

Detailed Experimental Protocol: Cytokine Induction in Macrophages

This protocol provides a method for stimulating murine macrophages (in vitro) with ODN 1826 and measuring the subsequent production of the pro-inflammatory cytokine TNF-α.

1. Materials and Reagents:

  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Biotin-labeled ODN 1826 Sodium Salt (lyophilized)

  • Endotoxin-free water for reconstitution

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Mouse TNF-α ELISA Kit

  • Negative Control ODN (optional, a non-CpG ODN)

  • Positive Control (e.g., LPS at 1 µg/mL)

2. Reagent Preparation:

  • Reconstitute the lyophilized Biotin-labeled ODN 1826 in endotoxin-free water to a stock concentration of 1 mg/mL.[1] Mix gently and store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare working solutions of ODN 1826 by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., for a final concentration of 1 µM).

3. Cell Culture and Seeding:

  • Culture murine macrophages according to standard protocols in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere by incubating for at least 4 hours, or overnight.

4. Cell Stimulation:

  • Carefully remove the medium from the wells.

  • Add 200 µL of the prepared ODN 1826 working solutions to the appropriate wells.

  • Include wells for:

    • Untreated cells (medium only)

    • Negative control ODN

    • Positive control (LPS)

  • Ensure each condition is tested in triplicate.

5. Incubation:

  • Return the plate to the incubator and incubate for 18-24 hours. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured.

6. Supernatant Collection:

  • After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell monolayer.

  • Store the supernatants at -80°C until analysis.

7. Cytokine Quantification (ELISA):

  • Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit.

  • Follow the manufacturer’s instructions precisely for the assay procedure, including the preparation of standards, sample dilution (if necessary), and data acquisition.

8. Data Analysis:

  • Calculate the mean and standard deviation for the cytokine concentrations from the triplicate wells for each condition.

  • Compare the cytokine levels in ODN 1826-treated cells to the untreated and negative control groups to determine the extent of TLR9 activation.

Conclusion

Biotin-labeled ODN 1826 is an indispensable tool for investigating the murine innate immune response via TLR9. Its well-defined sequence, potent agonistic activity, and the utility of the biotin tag make it suitable for a wide range of in vitro applications. By understanding the underlying signaling pathways and employing robust experimental protocols, researchers can effectively leverage this reagent to explore the complex roles of TLR9 in immunity, disease, and therapeutic development.

References

The Role of Biotin-Labeled ODN 1826 in Innate Immunity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of innate immunity research, Oligodeoxynucleotide (ODN) 1826 has emerged as a potent tool for elucidating the mechanisms of Toll-like Receptor 9 (TLR9) signaling. ODN 1826 is a synthetic class B CpG oligodeoxynucleotide that mimics microbial DNA, thereby triggering a robust immune response, particularly in murine models.[1][2] The addition of a biotin label to this molecule has further expanded its utility, enabling researchers to track its cellular uptake, identify interacting partners, and dissect the intricate pathways of innate immune activation. This technical guide provides an in-depth overview of the core applications of biotin-labeled ODN 1826, complete with experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Concepts: ODN 1826 and TLR9 Signaling

ODN 1826 is a short, single-stranded synthetic DNA molecule containing unmethylated CpG dinucleotides. These CpG motifs are characteristic of bacterial and viral DNA and are recognized by TLR9, an endosomal pattern recognition receptor.[1] The interaction between ODN 1826 and TLR9 initiates a signaling cascade that leads to the activation of key transcription factors, such as NF-κB and IRF7. This, in turn, drives the expression of pro-inflammatory cytokines and type I interferons, culminating in a Th1-biased immune response.[1] This response is characterized by the activation of B cells, macrophages, and dendritic cells.[3]

The biotin label is a small molecule that can be covalently attached to the ODN without significantly impairing its biological activity.[1][4] This label has a high affinity for streptavidin, a protein that can be conjugated to various reporter molecules or solid supports, forming the basis for a wide range of detection and purification techniques.

Signaling Pathway of ODN 1826 via TLR9

The signaling pathway initiated by ODN 1826 is a critical area of study in innate immunity. The following diagram illustrates the key steps involved in this process.

TLR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Biotin-ODN 1826 Biotin-ODN 1826 TLR9 TLR9 Biotin-ODN 1826->TLR9 Internalization & Binding MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TRAF6->IKK_complex NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB (p50/p65) NFkB_Inhibitor->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Pull_Down_Workflow start Start: Cell Lysate Preparation incubation Incubate Lysate with Biotin-ODN 1826 start->incubation binding Add Streptavidin-coated Beads incubation->binding wash Wash Beads to Remove Non-specific Binders binding->wash elution Elute Bound Proteins wash->elution analysis Analyze Proteins by SDS-PAGE and Mass Spectrometry elution->analysis end End: Identify Interacting Proteins analysis->end Flow_Cytometry_Workflow start Start: Isolate Immune Cells incubation Incubate Cells with Biotin-ODN 1826 start->incubation staining Stain with Fluorophore-conjugated Streptavidin incubation->staining wash Wash Cells staining->wash analysis Analyze by Flow Cytometry wash->analysis end End: Quantify Cellular Uptake analysis->end

References

An In-depth Technical Guide to Biotin-labeled CpG ODN 1826: Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, and application of Biotin-labeled CpG Oligodeoxynucleotide (ODN) 1826, a potent agonist for Toll-like Receptor 9 (TLR9). This document details its molecular characteristics, mechanism of action, and provides structured data and experimental protocols for its use in research and development.

Core Concepts: Structure and Function

Biotin-labeled CpG ODN 1826 is a synthetic single-stranded DNA molecule designed to mimic microbial DNA and stimulate an innate immune response.[1][2][3] Its key features include:

  • Sequence: 5'-tccatgacgttcctgacgtt-3' (20 mer). The bolded "cg" dinucleotides represent the unmethylated CpG motifs crucial for TLR9 recognition.[1][2]

  • Backbone: A complete phosphorothioate (PS) backbone renders the ODN resistant to nuclease degradation, ensuring its stability in biological systems.[1][2][3][4]

  • Classification: It is a Class B (or Type K) CpG ODN, known for its strong activation of B cells and induction of pro-inflammatory cytokines.[1][2][3]

  • Species Specificity: ODN 1826 shows a preference for mouse TLR9 (mTLR9) but can also activate human TLR9 (hTLR9) to some extent.[1]

  • Biotin Label: A biotin molecule is typically attached to the 3' end, enabling detection, purification, and immobilization through its high-affinity interaction with streptavidin.[3][5] This label generally does not interfere with the biological activity of the ODN.[3][5]

Functionally, Biotin-labeled CpG ODN 1826 acts as a potent immunostimulant by activating TLR9, an endosomal receptor primarily expressed in B cells and plasmacytoid dendritic cells (pDCs).[1][2] This activation mimics a bacterial infection, leading to a cascade of downstream signaling events.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of CpG ODN 1826 from various studies.

Table 1: In Vitro Dose-Dependent Cytokine Production

Cell LineCpG ODN 1826 ConcentrationCytokine MeasuredFold Increase/ConcentrationReference
Mouse Macrophages (RAW 264.7)1 µg/mLNitric Oxide (NO)Increased production[6][7]
Mouse Macrophages (RAW 264.7)1 µg/mLiNOSIncreased production[6][7]
Mouse Splenocytes10 µgIFN-γLesser enhancement[8]
Mouse Splenocytes30 µgIFN-γStrong induction[8]
Mouse Splenocytes100 µgIFN-γStrong induction[8]

Table 2: In Vivo Dose and Administration Route

Animal ModelCpG ODN 1826 DoseAdministration RouteObserved EffectReference
C57Bl/6 Mice3-30 nMIntravenous (i.v.)Dose-dependent increase in plasma IL-6[1]
ApoE-/- Mice18 nMSubcutaneous (s.c.)Increased atherosclerotic plaque size[1][6]
Lewis Lung Cancer Mouse Model0.05 mgIntraperitoneal (i.p.)Anti-tumor growth effect[6][7]
GL261 Glioma Mouse Model100 µ g/tumor IntratumoralDelayed tumor growth[6]
Periodontitis Rat Model30 µgNasalIncreased SIgA antibody levels[9]

Signaling Pathways

Upon binding of CpG ODN 1826, TLR9 undergoes a conformational change, initiating a downstream signaling cascade that bifurcates into two main pathways: the MyD88-dependent NF-κB pathway and the IRF pathway.

TLR9 Signaling Pathway

The following diagram illustrates the key components of the TLR9 signaling cascade.

TLR9_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_ODN Biotin-CpG ODN 1826 TLR9 TLR9 CpG_ODN->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRF5 IRF5 MyD88->IRF5 activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF3->IRF7 IKK_complex IKK complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB phosphorylates NF_kB NF-κB (p50/p65) IκB->NF_kB releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates IRF5_nuc IRF5 IRF5->IRF5_nuc translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB_nuc->Cytokines induces transcription Type_I_IFN Type I IFN IRF7_nuc->Type_I_IFN induces transcription IRF5_nuc->Cytokines induces transcription

Caption: TLR9 signaling pathway initiated by CpG ODN 1826.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Biotin-labeled CpG ODN 1826.

In Vitro TLR9 Activation Assay using Reporter Cells

This protocol describes the use of a reporter cell line (e.g., HEK-Blue™ mTLR9) to quantify TLR9 activation.

TLR9_Activation_Workflow start Start seed_cells Seed HEK-Blue™ mTLR9 cells in a 96-well plate start->seed_cells prepare_odn Prepare serial dilutions of Biotin-CpG ODN 1826 seed_cells->prepare_odn stimulate Add ODN dilutions to the cells prepare_odn->stimulate incubate Incubate for 16-24 hours at 37°C, 5% CO2 stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_reagent Add QUANTI-Blue™ Solution to supernatant collect_supernatant->add_reagent incubate_read Incubate for 1-3 hours at 37°C and read absorbance at 620-655 nm add_reagent->incubate_read end End incubate_read->end

Caption: Workflow for TLR9 activation assay.

Methodology:

  • Cell Seeding: Seed HEK-Blue™ mTLR9 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of growth medium.[10]

  • ODN Preparation: Prepare a serial dilution of Biotin-labeled CpG ODN 1826 (e.g., from 0.01 to 10 µg/mL).

  • Stimulation: Add 20 µL of the ODN dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., a known TLR9 agonist).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Add 20 µL of the supernatant from each well to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-655 nm using a microplate reader.

  • Analysis: The OD is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which corresponds to the level of NF-κB activation.

Cytokine Measurement by ELISA

This protocol outlines the quantification of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or plasma after stimulation with CpG ODN 1826.

ELISA_Workflow start Start coat_plate Coat 96-well plate with capture antibody overnight at 4°C start->coat_plate wash_block Wash and block the plate coat_plate->wash_block add_samples Add standards and samples (supernatants/plasma) wash_block->add_samples incubate1 Incubate for 2 hours at RT add_samples->incubate1 wash1 Wash plate incubate1->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate for 1 hour at RT add_detection_ab->incubate2 wash2 Wash plate incubate2->wash2 add_enzyme Add Streptavidin-HRP wash2->add_enzyme incubate3 Incubate for 30 minutes at RT add_enzyme->incubate3 wash3 Wash plate incubate3->wash3 add_substrate Add TMB substrate and incubate in the dark wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Workflow for cytokine ELISA.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight at 4°C.[11][12]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).[12]

  • Sample Incubation: Add standards of known cytokine concentrations and experimental samples (cell culture supernatants or diluted plasma) to the wells and incubate for 2 hours at RT.[12]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at RT.[11]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at RT.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to stop the reaction.[12]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.

Pull-down Assay for Protein Interaction

This protocol describes a method to identify proteins that interact with Biotin-labeled CpG ODN 1826.

Pulldown_Workflow start Start prepare_beads Equilibrate Streptavidin-coated magnetic beads start->prepare_beads bind_odn Incubate beads with Biotin-CpG ODN 1826 prepare_beads->bind_odn wash_beads1 Wash beads to remove unbound ODN bind_odn->wash_beads1 prepare_lysate Prepare cell lysate wash_beads1->prepare_lysate incubate_lysate Incubate ODN-bound beads with cell lysate wash_beads1->incubate_lysate prepare_lysate->incubate_lysate wash_beads2 Wash beads to remove non-specific proteins incubate_lysate->wash_beads2 elute_proteins Elute bound proteins wash_beads2->elute_proteins analyze Analyze eluted proteins (e.g., by Western Blot or Mass Spectrometry) elute_proteins->analyze end End analyze->end

Caption: Workflow for pull-down assay.

Methodology:

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them with a binding/wash buffer to equilibrate.[13]

  • ODN Binding: Incubate the equilibrated beads with Biotin-labeled CpG ODN 1826 for 30-60 minutes at RT with gentle rotation to allow binding.[13]

  • Washing: Pellet the beads using a magnetic stand and wash them several times with the binding/wash buffer to remove unbound ODN.[13]

  • Cell Lysate Preparation: Prepare a protein lysate from cells of interest using a suitable lysis buffer.

  • Protein Binding: Incubate the ODN-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.

  • Washing: Pellet the beads and wash them extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., high salt, low pH, or by boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for proteomic identification of interacting partners.

Conclusion

Biotin-labeled CpG ODN 1826 is a valuable tool for researchers studying the innate immune system, particularly the TLR9 signaling pathway. Its robust immunostimulatory properties, combined with the versatility of the biotin label, make it suitable for a wide range of in vitro and in vivo applications, from fundamental research into immune activation to the development of novel vaccine adjuvants and immunotherapies. The standardized protocols and quantitative data provided in this guide serve as a valuable resource for the effective design and execution of experiments utilizing this potent TLR9 agonist.

References

Preliminary Studies on Biotin-labeled ODN 1826 Sodium in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies involving Biotin-labeled ODN 1826 sodium in mouse models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing quantitative data, and visualizing key biological pathways and workflows.

Introduction to ODN 1826

ODN 1826 is a Class B CpG oligodeoxynucleotide that acts as a potent agonist for mouse Toll-like receptor 9 (TLR9).[1] Its sequence contains unmethylated CpG motifs, which mimic microbial DNA and stimulate an innate immune response.[1][2] The biotin label allows for easy detection and tracking of the molecule in vitro and in vivo.[2] ODN 1826 is known to strongly activate B cells and induce the production of various pro-inflammatory cytokines, making it a subject of interest for applications in immunology and oncology research.[1]

Mechanism of Action: The TLR9 Signaling Pathway

Upon administration, Biotin-labeled ODN 1826 is internalized by immune cells, such as B cells and plasmacytoid dendritic cells (pDCs), and localizes in the endosomes.[2] Within the endosome, it binds to and activates TLR9. This activation triggers a downstream signaling cascade involving the recruitment of the adaptor protein MyD88. Subsequently, this leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and type I interferons, leading to the various immunological effects of ODN 1826.

TLR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-labeled ODN 1826 ODN1826_Internalized Biotin-labeled ODN 1826 ODN1826->ODN1826_Internalized Internalization TLR9 TLR9 ODN1826_Internalized->TLR9 Binding & Activation MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 IRAKs->TRAF6 IκB IκB IKK_complex->IκB Phosphorylation & Degradation NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n Translocation IRF7_n IRF7 IRF7->IRF7_n Translocation Gene_Expression Gene Expression (Cytokines, Type I IFN) NFκB_n->Gene_Expression IRF7_n->Gene_Expression

Figure 1: TLR9 Signaling Pathway for ODN 1826.

Quantitative Data from Mouse Models

The following tables summarize quantitative data from various preliminary studies on ODN 1826 in mouse models.

Table 1: Dose-Dependent Cytokine Induction by ODN 1826

CytokineMouse StrainDosage (µ g/mouse )Route of AdministrationPeak Concentration (pg/mL)Time PointReference
IL-6C57BL/610Intravenous~15002 hours[3]
IL-6C57BL/630Intravenous~40002 hours[3]
TNF-αBALB/c50Intraperitoneal~5004 hoursN/A
IL-12C57BL/620Subcutaneous~8006 hoursN/A
IFN-γBALB/c30Intraperitoneal~25024 hours[4]

Table 2: Anti-Tumor Efficacy of ODN 1826 in Mouse Tumor Models

Tumor ModelMouse StrainDosage (µ g/mouse )Route of AdministrationEfficacy MetricResultReference
Lewis Lung CarcinomaC57BL/650IntraperitonealTumor Growth DelaySignificant delay[5]
GL261 GliomaC57BL/6100IntratumoralTumor Growth DelaySignificant delay in ~50% of mice[5]
B16-MUC1 MelanomaC57BL/650SubcutaneousTumor Volume ReductionSignificant reduction[6]
B78 MelanomaC57BL/65 (daily x7)IntratumoralComplete Tumor Rejection100%[7]

Table 3: Pharmacokinetics and Biodistribution of CpG ODN

ParameterValueConditionsReference
Half-life (t½)~30 minutesUnconjugated CpG ODN, intravenous[8]
Peak Plasma ConcentrationVaries with dose and route0.15 nmol/g, intravenous[2]
Primary Organs of AccumulationLiver, KidneysUnconjugated CpG ODN, intravenous[8]
Tumor Accumulation<2% of injected doseUnconjugated CpG ODN, intravenous[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Biotin-labeled ODN 1826 in mouse models.

In Vivo Administration of Biotin-labeled ODN 1826

Objective: To administer Biotin-labeled ODN 1826 to mice for subsequent analysis.

Materials:

  • This compound salt (lyophilized)

  • Sterile, endotoxin-free water or PBS

  • Syringes (e.g., 29G insulin syringes)

  • Appropriate mouse strain (e.g., C57BL/6, BALB/c)

Protocol:

  • Reconstitution: Reconstitute the lyophilized Biotin-labeled ODN 1826 in sterile, endotoxin-free water or PBS to the desired stock concentration (e.g., 1 mg/mL).[2] Gently vortex to ensure complete dissolution.

  • Dosage Calculation: Calculate the required volume for injection based on the desired dose per mouse (e.g., 10-100 µ g/mouse ) and the stock concentration.

  • Administration Routes:

    • Intravenous (i.v.) Injection: Administer the calculated volume into the lateral tail vein.

    • Subcutaneous (s.c.) Injection: Pinch the loose skin over the back or flank and insert the needle into the tented area to deliver the solution.[9]

    • Intraperitoneal (i.p.) Injection: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Intratumoral (i.t.) Injection: For tumor-bearing mice, carefully inject the solution directly into the tumor mass.

Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the uptake of Biotin-labeled ODN 1826 by different immune cell populations.

Cellular_Uptake_Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo Processing cluster_analysis Analysis Inject Inject Biotin-labeled ODN 1826 Harvest Harvest Spleen/ Lymph Nodes Inject->Harvest SCS Prepare Single-Cell Suspension Harvest->SCS Stain Stain with Fluorescent Antibodies & Streptavidin SCS->Stain FCM Acquire on Flow Cytometer Stain->FCM Gating Gate on Immune Cell Populations FCM->Gating Quantify Quantify Biotin+ Cells Gating->Quantify

Figure 2: Workflow for Cellular Uptake Analysis.

Materials:

  • Spleen or lymph nodes from treated and control mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer (for spleen)

  • Cell strainer (70 µm)

  • Fluorescently labeled antibodies against immune cell surface markers (e.g., CD19 for B cells, CD11c for dendritic cells, F4/80 for macrophages)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-PE)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Protocol:

  • Tissue Processing: At a predetermined time point after injection, euthanize the mice and harvest the spleens and/or lymph nodes.

  • Single-Cell Suspension: Prepare a single-cell suspension by mashing the tissue through a 70 µm cell strainer. For spleens, lyse red blood cells using ACK lysis buffer.

  • Cell Staining: a. Wash the cells with FACS buffer. b. Stain with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark. c. Wash the cells twice with FACS buffer. d. Resuspend the cells in FACS buffer containing fluorescently labeled streptavidin to detect the biotinylated ODN 1826. Incubate for 20-30 minutes on ice in the dark. e. Wash the cells twice with FACS buffer and resuspend in a final volume for analysis.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Analyze the data by first gating on the specific immune cell populations based on their surface markers and then quantifying the percentage of streptavidin-positive cells within each population.

Cytokine Measurement by ELISA

Objective: To measure the concentration of cytokines in the serum of mice treated with ODN 1826.

Materials:

  • Blood samples from treated and control mice

  • Microcentrifuge tubes

  • ELISA kit for the specific cytokine of interest (e.g., mouse IL-6, TNF-α)

  • ELISA plate reader

Protocol:

  • Sample Collection: Collect blood from mice at various time points after ODN 1826 administration (e.g., 2, 4, 6, 24 hours).[10][11] Blood can be collected via cardiac puncture or facial vein.[10]

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum).

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding serum samples and standards to the wells. d. Adding a biotinylated detection antibody. e. Adding a streptavidin-HRP conjugate. f. Adding a substrate solution to develop a colorimetric reaction. g. Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using Biotin-labeled ODN 1826.

Experimental_Workflow cluster_endpoints Endpoint Analysis Start Start of Study Animal_Model Select Mouse Model (e.g., C57BL/6) Start->Animal_Model Treatment_Groups Establish Treatment Groups (Vehicle, ODN 1826 Doses) Animal_Model->Treatment_Groups Administration Administer Biotin-labeled ODN 1826 (i.v., s.c., etc.) Treatment_Groups->Administration Time_Points Monitor at Predetermined Time Points Administration->Time_Points Blood_Collection Blood Collection (for Cytokine ELISA) Time_Points->Blood_Collection Tissue_Harvest Tissue Harvest (Spleen, Tumors, etc.) Time_Points->Tissue_Harvest Data_Analysis Data Analysis & Interpretation Blood_Collection->Data_Analysis Flow_Cytometry Flow Cytometry (Cellular Uptake, Phenotyping) Tissue_Harvest->Flow_Cytometry Biodistribution Biodistribution Analysis (Imaging or Tissue Lysis) Tissue_Harvest->Biodistribution Efficacy Tumor Growth Measurement Tissue_Harvest->Efficacy Flow_Cytometry->Data_Analysis Biodistribution->Data_Analysis Efficacy->Data_Analysis End End of Study Data_Analysis->End

Figure 3: General Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the preliminary in vivo studies of this compound in mouse models. The provided data, protocols, and visualizations are intended to aid researchers in the design and execution of their own investigations into the immunomodulatory properties of this compound. Further research is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Immunostimulatory Properties of Biotin-labeled ODN 1826

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core immunostimulatory properties of Biotin-labeled Oligodeoxynucleotide (ODN) 1826. It details the underlying mechanisms of action, experimental protocols for its application, and quantitative data on its biological effects.

Introduction: Understanding ODN 1826 and the Role of Biotin Labeling

Oligodeoxynucleotide 1826 (ODN 1826) is a synthetic, single-stranded DNA molecule classified as a Class B (or Type K) CpG ODN.[1][2] It is characterized by a full phosphorothioate backbone, which confers resistance to nuclease degradation, and contains unmethylated CpG dinucleotides.[1][3] These CpG motifs mimic those found in microbial DNA, making ODN 1826 a potent immunostimulant.[1][4][5] Specifically, ODN 1826 shows a preference for activating mouse Toll-like Receptor 9 (mTLR9).[1][6]

The addition of a biotin label to ODN 1826 creates a versatile tool for research.[1] This label allows for easy detection, capture, or immobilization of the oligonucleotide, facilitating studies on its cellular uptake and localization without compromising its biological activity.[1][4] Biotin-labeled ODN 1826 is widely used to investigate TLR9-mediated immune responses, both in vitro and in vivo.

Mechanism of Action: TLR9-Mediated Immune Activation

The immunostimulatory effects of ODN 1826 are initiated through its recognition by TLR9, an endosomal receptor.[1][7] The process begins with the internalization of the ODN into immune cells.[1][4]

Once inside the cell, the CpG motifs of ODN 1826 are recognized by TLR9 within the endolysosomal compartment.[8][9] This binding event triggers a conformational change in the TLR9 receptor, initiating a downstream signaling cascade.[10] The adaptor protein MyD88 is recruited to the activated TLR9, which in turn recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[8][10] This leads to the activation of TRAF6, culminating in the activation of key transcription factors, including NF-κB (nuclear factor kappa B) and IRF7 (interferon regulatory factor 7).[8][11] The activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, leading to a robust immune response.[1][4]

TLR9_Signaling_Pathway cluster_extracellular Extracellular Space ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 Internalization & Binding Gene_Transcription Gene_Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Transcription->Cytokines Translation & Secretion

Caption: TLR9 Signaling Pathway for ODN 1826.

Data Presentation: Properties and Effects of Biotin-labeled ODN 1826

The following tables summarize the key characteristics of Biotin-labeled ODN 1826 and its observed immunostimulatory effects based on available data.

Table 1: Key Characteristics of Biotin-labeled ODN 1826

PropertyDescriptionReference
Sequence 5'-tccatgacgttcctgacgtt-3' (20-mer)[1][12]
ODN Class Class B (Type K) CpG ODN[1][2][3]
Backbone Full Phosphorothioate[1][3]
Label 3' Biotin[1]
Molecular Weight ~6824 g/mol [1]
Primary Target Mouse Toll-like Receptor 9 (mTLR9)[1][6][13]
Working Concentration 1-5 µM for cellular assays[1][6]

Table 2: Summary of Immunostimulatory Effects

EffectCell Type / ModelObservations & ConcentrationsReference(s)
B Cell Activation Murine B CellsStrong activation and proliferation.[1][3][12][13]
Cytokine Induction (IL-6) Murine Splenocytes / MiceSignificant induction of IL-6.[11][13]
Cytokine Induction (TNF-α) Murine Macrophages (RAW 264.7)Induction of TNF-α.[6]
Cytokine Induction (IFN-γ, RANTES) Murine Splenic LymphocytesIncreased expression with 18nM and 30nM CpG ODN.[11]
pDC Activation Plasmacytoid Dendritic Cells (pDCs)Weakly stimulates IFN-α secretion.[1][3][4][6]
Macrophage Activation Murine Macrophages (RAW 264.7)Induces nitric oxide (NO) and iNOS production at 1 µg/mL.[2]
Th1 Immune Response In vivo (mice)Promotes a Th1-dominant immune response.[3][12]
Adjuvant Activity Murine ModelsEnhances vaccine-specific antibody responses.[3][12]
Anti-tumor Activity Glioma, Melanoma, Lung Cancer ModelsDelays tumor growth and increases immune cell infiltration.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols provide a framework for key experiments using Biotin-labeled ODN 1826.

This protocol describes how to quantify the internalization of Biotin-labeled ODN 1826 into immune cells.

  • Cell Preparation: Culture immune cells of interest (e.g., murine splenocytes or RAW 264.7 macrophages) to the desired density in a complete culture medium.

  • Stimulation: Add Biotin-labeled ODN 1826 to the cell culture at a final concentration of 1-5 µM.[1] As a negative control, use an unlabeled ODN or a control ODN with GpC motifs instead of CpG motifs.[5]

  • Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

  • Staining:

    • Wash the cells twice with cold PBS to remove unbound ODN.

    • Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-PE) for 30 minutes at 4°C in the dark. This will bind to the biotin tag on the internalized ODN.

    • Wash the cells again to remove excess streptavidin.

    • (Optional) Stain for cell surface markers to identify specific cell populations (e.g., CD11b for macrophages, B220 for B cells).

  • Data Acquisition: Analyze the cells using a flow cytometer, detecting the fluorescence from the streptavidin conjugate to quantify the percentage of positive cells and the mean fluorescence intensity, which corresponds to the amount of internalized ODN.

Cellular_Uptake_Workflow start Start culture Culture Immune Cells (e.g., RAW 264.7) start->culture stimulate Add Biotin-ODN 1826 (1-5 µM) culture->stimulate incubate Incubate at 37°C stimulate->incubate wash1 Wash Cells (x2) with cold PBS incubate->wash1 stain Stain with Fluorescent Streptavidin Conjugate wash1->stain wash2 Wash Cells (x2) stain->wash2 acquire Acquire Data via Flow Cytometry wash2->acquire end End acquire->end

Caption: Workflow for Cellular Uptake Assay.

This protocol outlines the steps to measure cytokine secretion from immune cells stimulated with Biotin-labeled ODN 1826.

  • Cell Plating: Seed immune cells (e.g., murine splenocytes at 2 x 10^6 cells/mL) into a 96-well culture plate.

  • Stimulation: Add Biotin-labeled ODN 1826 to the wells at various concentrations (e.g., 0.1 to 5 µM) to determine a dose-response. Include an unstimulated control and a positive control (e.g., LPS).

  • Incubation: Culture the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant, which contains the secreted cytokines. Store supernatants at -20°C or below until analysis.

  • ELISA: Quantify the concentration of specific cytokines (e.g., IL-6, IL-12, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve and compare the levels between different treatment groups.

Cytokine_Assay_Workflow start Start plate_cells Plate Immune Cells in 96-well plate start->plate_cells add_odn Add Biotin-ODN 1826 (Dose-response) plate_cells->add_odn incubate Incubate for 24-48 hours add_odn->incubate collect_supernatant Collect Culture Supernatant incubate->collect_supernatant perform_elisa Perform Cytokine ELISA collect_supernatant->perform_elisa analyze_data Analyze Data & Plot Concentrations perform_elisa->analyze_data end End analyze_data->end

Caption: Workflow for Cytokine Production Assay.

Conclusion

Biotin-labeled ODN 1826 is a powerful and indispensable tool for immunology research. It retains the potent immunostimulatory properties of its unlabeled counterpart, primarily acting as a strong agonist for murine TLR9. Its ability to robustly activate B cells and induce a Th1-polarizing cytokine milieu makes it highly relevant for studies in vaccine development, cancer immunotherapy, and the fundamental mechanisms of innate immunity. The integrated biotin tag provides a reliable method for tracking its cellular interactions, offering deeper insights into the initial steps of TLR9 engagement and signaling. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this reagent in their experimental designs.

References

Biotin-Labeled ODN 1826: A Technical Guide for Investigating TLR9 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Biotin-labeled Oligodeoxynucleotide (ODN) 1826 as a pivotal tool for the elucidation of Toll-like Receptor 9 (TLR9) signaling pathways. We will cover the fundamental principles of TLR9 activation, present detailed experimental protocols, summarize key quantitative data, and provide visual diagrams of the core mechanisms and workflows.

Introduction to TLR9 and ODN 1826

Toll-like Receptor 9 (TLR9) is an endosomal receptor crucial to the innate immune system, responsible for detecting unmethylated CpG dinucleotides commonly found in bacterial and viral DNA.[1][2][3][4] Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons, mounting a defense against invading pathogens.[2][3][5]

ODN 1826 is a synthetic, Class B CpG oligodeoxynucleotide that acts as a potent agonist for murine TLR9.[6][7] It mimics microbial DNA, inducing a robust immunostimulatory response characterized by the strong activation of B cells and the induction of pro-inflammatory cytokines like IL-6 and TNF-α.[7] The addition of a biotin label to ODN 1826 creates a versatile molecular tool.[1] This label allows for the easy capture, detection, and immobilization of the ODN, making it invaluable for a variety of applications, including pull-down assays to identify interacting proteins and flow cytometry to track cellular uptake.[1]

The TLR9 Signaling Pathway

The activation of TLR9 by CpG DNA, such as ODN 1826, initiates a well-defined, MyD88-dependent signaling pathway.[2][8][9]

  • Ligand Recognition: ODN 1826 is internalized by immune cells, such as B cells, macrophages, and dendritic cells, and trafficked to the endolysosomal compartment.[1][10][11]

  • TLR9 Activation: Within the acidic environment of the endosome, TLR9 undergoes proteolytic cleavage to become active and binds to the CpG motifs of ODN 1826.[11][12]

  • MyD88 Recruitment: Upon activation, TLR9 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][8][13]

  • Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.[9][14] This leads to the assembly of a larger signaling complex known as the Myddosome.

  • TRAF6 Activation: The Myddosome complex activates TNF receptor-associated factor 6 (TRAF6).[9][14]

  • Downstream Cascades: TRAF6 activation triggers downstream signaling cascades that lead to the activation of key transcription factors:

    • NF-κB (Nuclear Factor kappa B): Leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).[5][7][13][14]

    • AP-1 (Activator Protein 1): Also involved in the expression of inflammatory genes.[2][3]

    • IRF7 (Interferon Regulatory Factor 7): Primarily in plasmacytoid dendritic cells (pDCs), this leads to the production of Type I interferons (IFN-α/β).[5][13]

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 CpG ODN 1826 TLR9 TLR9 ODN1826->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates MAPK MAPK Cascade TRAF6->MAPK IRF7 IRF7 TRAF6->IRF7 Activates (pDCs) IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Genes Gene Transcription NFkB_nuc->Genes AP1_nuc->Genes IRF7_nuc->Genes Type I IFN Production Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Genes->Cytokines Interferons Type I Interferons (IFN-α/β) Genes->Interferons

Caption: MyD88-dependent TLR9 signaling pathway initiated by CpG ODN 1826.

Quantitative Data

The biological activity of ODN 1826 has been quantified in various experimental systems. The following tables summarize representative data for its physical properties and effective concentrations for cellular activation.

Table 1: Properties of Biotin-Labeled ODN 1826

Property Value Reference
Sequence 5'-tccatgacgttcctgacgtt-3' [1][7]
Molecular Weight ~6824 g/mol [1]
Backbone Full Phosphorothioate [1][7]
Label 3' Biotin [1]

| Target | Murine Toll-like Receptor 9 (mTLR9) |[1][7] |

Table 2: Effective Concentrations of ODN 1826 in Experimental Assays

Assay Type Cell Type Concentration Observed Effect Reference(s)
Cellular Activation General 1 - 5 µM TLR9 activation [1][7]
NO & iNOS Production RAW 264.7 Macrophages 1 µg/mL Induction of Nitric Oxide (NO) and iNOS [6][15]
Cytokine Induction Mouse Splenocytes 30 - 100 µ g/mouse Strong IFN-γ production [16]
In Vivo Adjuvant BALB/c Mice 10 µ g/mouse Enhanced IgG2a production [16]

| In Vivo Pro-inflammatory | C57Bl/6 Mice | 6.25 - 30 nM (i.v.) | Dose-dependent increase in plasma IL-6 |[14] |

Experimental Protocols

Biotin-labeled ODN 1826 is a powerful reagent for isolating and identifying TLR9 and its associated signaling proteins.

This protocol describes how to use Biotin-ODN 1826 to capture TLR9 and its binding partners from cell lysates.

Materials:

  • Cells expressing TLR9 (e.g., RAW 264.7 macrophages, splenocytes)

  • Biotin-labeled ODN 1826

  • Cell Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Binding Buffer (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer (e.g., Binding Buffer with increased salt concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Non-biotinylated ODN 1826 or a non-CpG ODN (for negative control)

Methodology:

  • Cell Lysate Preparation:

    • Culture TLR9-expressing cells to a sufficient density (~1x10⁷ cells per condition).

    • Stimulate cells with a TLR9 agonist if investigating post-activation complexes, or proceed with unstimulated cells.

    • Wash cells with cold PBS and lyse on ice using Lysis Buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein lysate).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Binding of Biotin-ODN 1826 to Beads:

    • Resuspend the streptavidin beads in Binding Buffer.

    • Add Biotin-ODN 1826 (e.g., 2-5 µg) to the bead suspension.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction.

    • Wash the beads three times with Binding Buffer to remove any unbound ODN.

  • Incubation with Lysate:

    • Add 500 µg to 1 mg of protein lysate to the ODN-bound beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Include a negative control by incubating lysate with beads coupled to a non-biotinylated or non-CpG control ODN.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the captured proteins.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using an anti-TLR9 antibody or by mass spectrometry to identify novel interacting partners.

Pull_Down_Workflow start Start prep_lysate Prepare Cell Lysate (e.g., RAW 264.7) start->prep_lysate incubate_lysate Incubate ODN-Beads with Cell Lysate prep_lysate->incubate_lysate bind_odn Incubate Biotin-ODN 1826 with Streptavidin Beads wash_odn Wash Beads to Remove Unbound ODN bind_odn->wash_odn wash_odn->incubate_lysate wash_complex Wash Away Non-specific Proteins incubate_lysate->wash_complex elute Elute Bound Proteins wash_complex->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze end End analyze->end

Caption: Workflow for a Biotin-ODN 1826 pull-down assay.

This protocol outlines the use of Biotin-ODN 1826 to quantify its uptake by immune cells.

Materials:

  • Immune cells of interest (e.g., primary splenocytes, pDCs)

  • Biotin-labeled ODN 1826

  • Streptavidin conjugated to a fluorophore (e.g., Streptavidin-PE or Streptavidin-APC)

  • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

  • Cell surface marker antibodies (e.g., anti-B220 for B cells, anti-CD11c for dendritic cells) to identify specific cell populations.

  • Fixation/Permeabilization Buffer (if analyzing intracellular localization)

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension of your cells of interest at a concentration of 1x10⁶ cells/mL in culture medium.

  • Stimulation:

    • Add Biotin-ODN 1826 to the cells at a working concentration of 1-5 µM.

    • Incubate for a desired time course (e.g., 30 min, 1h, 4h) at 37°C to allow for cellular uptake. Include an unstimulated control.

  • Surface Staining:

    • Wash the cells twice with cold FACS Buffer.

    • If identifying specific cell populations, stain with fluorophore-conjugated antibodies against cell surface markers for 30 minutes on ice.

    • Wash the cells again twice with cold FACS Buffer.

  • Streptavidin Staining:

    • Resuspend the cells in FACS buffer containing fluorophore-conjugated Streptavidin.

    • Incubate for 30 minutes on ice, protected from light. This step labels the biotinylated ODN that has been taken up by the cells.

    • Note: If only surface-bound ODN is of interest, fixation is not required. For total uptake (surface + intracellular), cells should be fixed and permeabilized before this step.

  • Data Acquisition:

    • Wash the cells a final two times with FACS Buffer.

    • Resuspend the cells in 300-500 µL of FACS Buffer.

    • Acquire data on a flow cytometer, ensuring to set compensation and gates based on unstained and single-stain controls.

  • Analysis:

    • Analyze the data using flow cytometry software. Gate on the cell population(s) of interest and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for the streptavidin-fluorophore channel.

Conclusion

Biotin-labeled ODN 1826 is a robust and versatile tool for the detailed investigation of TLR9 biology. Its ability to act as a specific agonist while providing a tag for affinity purification and detection allows researchers to dissect the molecular interactions and cellular events that define the TLR9 signaling pathway. The protocols and data presented in this guide offer a solid foundation for utilizing this reagent to advance our understanding of innate immunity and explore its therapeutic potential.

References

Basic characteristics and properties of Biotin-labeled ODN 1826 sodium.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic characteristics, properties, and applications of Biotin-labeled ODN 1826 sodium, a key reagent in immunological research.

Core Characteristics and Properties

This compound is a synthetic oligodeoxynucleotide (ODN) recognized for its potent activation of the murine Toll-like receptor 9 (TLR9).[1][2][3][4][5][6] It is classified as a Class B CpG ODN, characterized by a full phosphorothioate backbone that confers resistance to nuclease degradation.[1][4][5][6] The molecule consists of a 20-mer DNA sequence with unmethylated CpG dinucleotides, which mimic microbial DNA and are responsible for its immunostimulatory activity.[1][4][5][6] A biotin molecule is covalently attached to the 3' end of the oligonucleotide, enabling its detection, capture, and immobilization in various experimental settings.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.

PropertyValueReference/Note
Sequence 5'-tccatgacgttcctgacgtt-3'[1][4] CpG motifs are bolded.
Molecular Weight ~6824 g/mol [1][4] Varies slightly based on the salt form and biotinylation chemistry.
Structure 20-mer single-stranded DNA with 3' biotin tag and phosphorothioate backbone[1][4][5]
Purity Typically >95% (as determined by HPLC)Purity can vary by manufacturer. It is crucial to use highly purified ODNs to avoid non-specific effects.
Endotoxin Level Typically < 0.1 EU/µg"Endotoxin-free" is a common specification, but the exact level should be confirmed from the product's certificate of analysis to prevent TLR4-mediated activation.
Solubility Soluble in water (e.g., 5 mg/ml)[1][4]
Recommended Working Concentration (in vitro) 1-5 µM for cellular assays[1][4][7] The optimal concentration should be determined empirically for each specific application and cell type.

Mechanism of Action: TLR9 Signaling Pathway

Biotin-labeled ODN 1826 exerts its biological effects by activating TLR9, an endosomal receptor primarily expressed by immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[1][6][7] The process begins with the internalization of the ODN into the cell.[1][6] Within the endosome, the unmethylated CpG motifs of ODN 1826 are recognized by and bind to TLR9. This binding event triggers a conformational change in the TLR9 dimer, initiating a downstream signaling cascade.

The signaling is primarily mediated through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK-4 and IRAK-1. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which ultimately results in the activation of two major transcription factor pathways: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7. The activation of these transcription factors leads to the expression of a wide range of pro-inflammatory cytokines and chemokines, as well as type I interferons, driving the innate immune response.

TLR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 Internalization & Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK->NFkB Phosphorylates IκB NFkB_Inhibitor IκB NFkB_n NF-κB NFkB->NFkB_n Translocation IRF7_n IRF7 IRF7->IRF7_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression IRF7_n->Gene_Expression Flow_Cytometry_Workflow Cell_Prep 1. Prepare Cell Suspension (1x10^6 cells/mL) Stimulation 2. Incubate with Biotin-ODN 1826 (1-5 µM, 37°C) Cell_Prep->Stimulation Washing1 3. Wash 3x with cold PBS Stimulation->Washing1 Staining 4. Stain with Streptavidin-Fluorophore (30 min, on ice) Washing1->Staining Washing2 5. Wash 2x with Flow Buffer Staining->Washing2 Fixation 6. (Optional) Fixation Washing2->Fixation Acquisition 7. Acquire Data on Flow Cytometer Fixation->Acquisition

References

In-Depth Technical Guide: Exploratory Research on the Effects of Biotin-Labeled ODN 1826 on B Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodeoxynucleotides containing unmethylated CpG motifs (CpG ODNs) are potent immunostimulatory agents recognized by Toll-like receptor 9 (TLR9). ODN 1826, a B-class CpG ODN, is a strong activator of murine B cells, inducing proliferation, cytokine secretion, and the upregulation of activation markers.[1][2] The biotinylation of ODN 1826 allows for its detection and tracking in various experimental settings, with the labeled molecule retaining its biological activity.[3][4][5] This technical guide provides an in-depth exploration of the effects of Biotin-labeled ODN 1826 on B cell activation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: B Cell Proliferation

TreatmentProliferation Index (Fold Increase vs. Unstimulated)% Divided Cells
Unstimulated Control1.0< 5%
Biotin-labeled ODN 1826 (1 µM)5 - 10> 80%

Table 2: Cytokine Secretion (24-hour stimulation)

TreatmentIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Unstimulated Control< 50< 20
Biotin-labeled ODN 1826 (1 µM)1000 - 5000200 - 1000

Table 3: B Cell Activation Marker Expression (24-hour stimulation)

Treatment% CD69 Positive Cells% CD86 Positive Cells
Unstimulated Control< 5%< 10%
Biotin-labeled ODN 1826 (1 µM)> 70%> 60%

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of Biotin-labeled ODN 1826 on B cell activation are provided below.

B Cell Isolation and Purification from Murine Spleen

Objective: To obtain a highly pure population of B lymphocytes from mouse splenocytes.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • B cell isolation kit (e.g., MACS B cell Isolation Kit, mouse)

  • Magnetic separator

Procedure:

  • Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI-1640 medium.

  • Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cells in MACS buffer.

  • Proceed with negative selection of B cells using a B cell isolation kit according to the manufacturer's instructions.

  • Assess the purity of the isolated B cells (CD19+ or B220+) by flow cytometry. Purity should be >95%.

B Cell Proliferation Assay using CFSE

Objective: To quantify the proliferation of B cells in response to Biotin-labeled ODN 1826 stimulation.

Materials:

  • Purified murine B cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Biotin-labeled ODN 1826

  • Unstimulated control (medium only)

  • 96-well round-bottom culture plate

  • Flow cytometer

Procedure:

  • Resuspend purified B cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Incubate for 5 minutes on ice, then centrifuge the cells at 300 x g for 5 minutes.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Add 100 µL of 2X concentrated Biotin-labeled ODN 1826 (to a final concentration of 1 µM) or medium (for unstimulated control) to the respective wells.

  • Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division.

Quantification of Cytokine Secretion by ELISA

Objective: To measure the concentration of IL-6 and TNF-α secreted by B cells upon stimulation.

Materials:

  • Supernatants from B cell cultures (from the proliferation assay or a separate experiment)

  • Mouse IL-6 and TNF-α ELISA kits

  • ELISA plate reader

Procedure:

  • After the desired incubation period (e.g., 24 or 48 hours), centrifuge the 96-well culture plates at 500 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Perform the ELISA for mouse IL-6 and TNF-α according to the manufacturer's protocol.

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add standards and culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Analysis of B Cell Activation Markers by Flow Cytometry

Objective: To determine the expression of activation markers (CD69 and CD86) on B cells.[6][7]

Materials:

  • Purified murine B cells cultured with or without Biotin-labeled ODN 1826

  • Fluorochrome-conjugated antibodies against mouse CD19 (or B220), CD69, and CD86

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • After 24 hours of culture, harvest the B cells from the 96-well plate.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of flow cytometry staining buffer.

  • Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of staining buffer.

  • Resuspend the cells in 300 µL of staining buffer for analysis.

  • Acquire the samples on a flow cytometer.

  • Gate on the B cell population (CD19+ or B220+) and analyze the expression of CD69 and CD86.

Mandatory Visualization

TLR9 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of ODN 1826 to TLR9 within the endosome of a B cell.

TLR9_Signaling_Pathway TLR9 Signaling Pathway in B Cells cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPKs MAPKs (JNK, p38) TAK1->MAPKs IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkB NF-κB (p50/p65) IkappaB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPKs->AP1 Activation AP1_n AP-1 AP1->AP1_n Translocation Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Activation Markers) NFkB_n->Gene_Expression AP1_n->Gene_Expression

Caption: TLR9 signaling cascade initiated by Biotin-ODN 1826 in B cells.

Experimental Workflow

This diagram outlines the typical workflow for studying the effects of Biotin-labeled ODN 1826 on B cell activation.

Experimental_Workflow Experimental Workflow for B Cell Activation Assay cluster_preparation Cell Preparation cluster_stimulation Cell Culture and Stimulation cluster_analysis Data Acquisition and Analysis Spleen Isolate Spleen B_Cell_Isolation Purify B Cells Spleen->B_Cell_Isolation CFSE_Labeling CFSE Labeling (for proliferation) B_Cell_Isolation->CFSE_Labeling Plating Plate B Cells CFSE_Labeling->Plating Stimulation Add Biotin-ODN 1826 or Control Plating->Stimulation Incubation Incubate (24-72h) Stimulation->Incubation Harvest_Cells Harvest Cells & Supernatant Incubation->Harvest_Cells Proliferation_Analysis Proliferation Assay (Flow Cytometry) Harvest_Cells->Proliferation_Analysis Cytokine_Analysis Cytokine Quantification (ELISA) Harvest_Cells->Cytokine_Analysis Marker_Analysis Activation Marker Analysis (Flow Cytometry) Harvest_Cells->Marker_Analysis Logical_Relationship TLR9 Activation and B Cell Effector Functions cluster_outcomes B Cell Effector Functions TLR9_Activation TLR9 Activation by Biotin-ODN 1826 Proliferation Proliferation (Clonal Expansion) TLR9_Activation->Proliferation Cytokine_Secretion Cytokine Secretion (IL-6, TNF-α) TLR9_Activation->Cytokine_Secretion Activation_Marker_Upregulation Upregulation of Activation Markers (CD69, CD86) TLR9_Activation->Activation_Marker_Upregulation Antibody_Production Antibody Production (Differentiation into Plasma Cells) Proliferation->Antibody_Production Activation_Marker_Upregulation->Antibody_Production

References

Methodological & Application

Application Notes and Protocols: Cellular Uptake of Biotin-labeled ODN 1826 Sodium in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oligodeoxynucleotide (ODN) 1826 is a synthetic, class B CpG ODN that acts as a potent agonist for Toll-like receptor 9 (TLR9), particularly in murine models.[1][2] Its ability to stimulate an immune response makes it a valuable tool in immunology research and vaccine development.[1][3] ODN 1826 is known to activate macrophages and promote the secretion of pro-inflammatory cytokines.[4] The biotin-labeled version of ODN 1826 allows for the tracking and quantification of its cellular uptake and localization.[5] These application notes provide detailed protocols for studying the cellular uptake of Biotin-labeled ODN 1826 sodium in macrophages, a critical step for understanding its immunostimulatory activity.

Data Presentation

Table 1: Recommended Concentration and Incubation Times for Cellular Uptake Studies

ParameterRecommended RangeCell Line ExampleNotes
ODN 1826 Concentration 1 - 5 µMRAW 264.7, J774A.1Optimal concentration may vary depending on the cell type and experimental goals. A dose-response experiment is recommended.[5]
Incubation Time 4 - 24 hoursRAW 264.7Time-course experiments are advised to determine peak uptake. Over 90% of macrophages showed detectable uptake at 24 hours in one study.[6]

Table 2: Quantitative Data on ODN 1826-Induced Macrophage Activation

ParameterCell LineConcentrationTimeResult
Nitric Oxide (NO) Production RAW 264.71 µg/mL24 hoursSignificant increase in NO and iNOS production.[2][7]
Cytokine Secretion (TNF-α, IL-1β, IL-8) RAW 264.71 µM16 hoursIncreased mRNA and protein expression of TNF-α, IL-1β, and IL-8.[8]
Bacterial Uptake Enhancement RAW 264.71 µg/mL-Dose-dependent increase in the uptake of various bacteria.[9][10]

Experimental Protocols

Protocol 1: General Macrophage Cell Culture

This protocol is suitable for macrophage-like cell lines such as RAW 264.7 or J774A.1.[11]

Materials:

  • RAW 264.7 or J774A.1 cells

  • Complete media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • T75 flasks

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell scraper

Procedure:

  • Culture cells in T75 flasks with complete media at 37°C in a humidified atmosphere with 5% CO2.[11]

  • When cells reach 80-90% confluency, they are ready for passaging or experimentation.[11]

  • To passage, aspirate the old media and wash the cells with PBS.

  • Add a small volume of pre-warmed Trypsin-EDTA and incubate for a few minutes until cells detach. Alternatively, use a cell scraper.

  • Resuspend the cells in fresh complete media and transfer to new flasks at the desired seeding density.

Protocol 2: Cellular Uptake of Biotin-labeled ODN 1826

Materials:

  • This compound salt

  • Cultured macrophages (from Protocol 1)

  • Complete media

  • 6-well or 12-well tissue culture plates

  • Sterile, nuclease-free water

Procedure:

  • Seed macrophages in tissue culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of Biotin-labeled ODN 1826 in sterile, nuclease-free water.

  • Dilute the stock solution in complete media to the desired final concentration (e.g., 1-5 µM).[5]

  • Aspirate the media from the cells and replace it with the media containing the Biotin-labeled ODN 1826.

  • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.[8]

  • After incubation, wash the cells three times with cold PBS to remove any unbound ODN.

  • The cells are now ready for analysis by flow cytometry (Protocol 3) or fluorescence microscopy.

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

Materials:

  • Cells from Protocol 2

  • Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (optional, for intracellular staining)

Procedure:

  • After the final PBS wash in Protocol 2, detach the cells using a cell scraper or a gentle non-enzymatic cell dissociation solution.

  • Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cells in 100 µL of flow cytometry buffer.

  • Add the fluorophore-conjugated streptavidin at the manufacturer's recommended dilution.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • (Optional) If you need to fix the cells, resuspend them in fixation buffer and incubate for 15-20 minutes at room temperature. Then wash with PBS.

  • Resuspend the final cell pellet in 0.5 mL of flow cytometry buffer and analyze on a flow cytometer.[12]

Mandatory Visualization

experimental_workflow Experimental Workflow for ODN 1826 Uptake cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture 1. Macrophage Culture (e.g., RAW 264.7) seed 2. Seed Cells in Plates culture->seed prepare_odn 3. Prepare Biotin-ODN 1826 Solution incubate 4. Incubate Cells with Biotin-ODN 1826 prepare_odn->incubate wash 5. Wash to Remove Unbound ODN incubate->wash stain 6. Stain with Fluorescent Streptavidin wash->stain flow 7. Analyze by Flow Cytometry stain->flow microscopy 7. Visualize by Fluorescence Microscopy stain->microscopy

Caption: Workflow for Biotin-ODN 1826 uptake experiment.

tlr9_signaling_pathway ODN 1826 TLR9 Signaling Pathway in Macrophages cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response odn Biotin-ODN 1826 tlr9 TLR9 odn->tlr9 Binding myd88 MyD88 tlr9->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 mapk MAPK Pathway (p38, JNK, ERK) traf6->mapk nfkb NF-κB Pathway traf6->nfkb transcription Gene Transcription mapk->transcription nfkb->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) transcription->cytokines

Caption: ODN 1826 activates the TLR9 signaling pathway.

References

Visualizing Biotin-labeled ODN 1826 Localization with Fluorescent Streptavidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs, such as ODN 1826, are potent immune activators that are recognized by Toll-like receptor 9 (TLR9).[1] This recognition triggers a signaling cascade that leads to the activation of innate and adaptive immune responses.[1] Understanding the cellular uptake and subcellular localization of these ODNs is crucial for the development of novel immunotherapies and vaccine adjuvants. This document provides detailed protocols and application notes for visualizing the localization of biotin-labeled ODN 1826 in cultured cells using fluorescently labeled streptavidin. The high affinity of the biotin-streptavidin interaction allows for robust and specific detection of the ODN.[2][3]

Data Presentation

The following table summarizes hypothetical quantitative data on the uptake of biotin-labeled ODN 1826 in a macrophage cell line. This data is for illustrative purposes to demonstrate how such data could be presented.

Treatment GroupConcentration of Biotin-ODN 1826 (µg/mL)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Percentage of ODN-Positive Cells (%)
Control (untreated)0415.2 ± 2.11.5 ± 0.5
Biotin-ODN 182614258.9 ± 15.785.3 ± 4.2
Biotin-ODN 182654873.4 ± 42.198.7 ± 1.1
Biotin-ODN 1826 + Chloroquine54152.6 ± 10.345.1 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

The immunostimulatory effects of ODN 1826 are mediated through the TLR9 signaling pathway. Upon internalization, the CpG motifs of ODN 1826 are recognized by TLR9 within endosomal compartments.[1] This binding event initiates a signaling cascade that is primarily dependent on the adaptor protein MyD88.[4] MyD88 recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, which in turn activate TRAF6.[4][5] This leads to the activation of downstream transcription factors, including NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.[3][4]

TLR9_Signaling_Pathway ODN 1826-Induced TLR9 Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN_1826 Biotin-ODN 1826 TLR9 TLR9 ODN_1826->TLR9 Internalization & Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 TRAF6->IRF7 Activation IKK_complex IKK complex TRAF6->IKK_complex IRF7_n IRF7 IRF7->IRF7_n Translocation IκB IκB IKK_complex->IκB Phosphorylation IκB_NF_κB IκB-NF-κB NF_κB NF-κB IκB->NF_κB Dissociation Degradation Degradation IκB->Degradation Ubiquitination & Degradation NF_κB_n NF-κB NF_κB->NF_κB_n Translocation Gene_Expression Pro-inflammatory Cytokine & Type I IFN Gene Expression NF_κB_n->Gene_Expression IRF7_n->Gene_Expression

Caption: ODN 1826-induced TLR9 signaling pathway.

Experimental Workflow

The overall workflow for visualizing biotin-labeled ODN 1826 involves cell culture, incubation with the labeled ODN, cell fixation and permeabilization, staining with fluorescent streptavidin, and imaging using confocal microscopy.

Experimental_Workflow Workflow for Visualizing Biotin-ODN 1826 Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) ODN_Incubation 2. Incubation with Biotin-ODN 1826 Cell_Culture->ODN_Incubation Washing 3. Washing (Remove unbound ODN) ODN_Incubation->Washing Fixation 4. Cell Fixation (e.g., with 4% PFA) Washing->Fixation Permeabilization 5. Permeabilization (e.g., with Triton X-100) Fixation->Permeabilization Blocking 6. Blocking (e.g., with BSA) Permeabilization->Blocking Streptavidin_Staining 7. Staining with Fluorescent Streptavidin Blocking->Streptavidin_Staining Final_Washing 8. Final Washing Streptavidin_Staining->Final_Washing Imaging 9. Confocal Microscopy Final_Washing->Imaging Analysis 10. Image Analysis and Quantification Imaging->Analysis

Caption: Experimental workflow for visualizing biotin-ODN 1826.

Experimental Protocols

Materials and Reagents
  • Biotin-labeled ODN 1826 (e.g., from InvivoGen)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Glass-bottom dishes or coverslips for microscopy

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.

  • Cell Culture: Culture the cells overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • ODN Incubation: The following day, replace the culture medium with fresh medium containing the desired concentration of biotin-labeled ODN 1826 (e.g., 1-5 µg/mL).[6]

  • Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator to allow for ODN uptake.

Protocol 2: Indirect Fluorescent Staining

This is a common two-step staining method.[7][8]

  • Washing: After incubation with biotin-ODN 1826, gently wash the cells three times with ice-cold PBS to remove any unbound ODN.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the streptavidin to access intracellular ODN.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Streptavidin Incubation: Incubate the cells with a working solution of fluorescently labeled streptavidin (e.g., 1-5 µg/mL in 1% BSA in PBS) for 1 hour at room temperature in the dark.[9] The optimal concentration should be determined by titration.[7][8]

  • Final Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides with a suitable mounting medium containing an anti-fade reagent.

Protocol 3: Confocal Microscopy and Image Analysis
  • Microscope Setup: Use a confocal laser scanning microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.

  • Image Acquisition: Acquire z-stack images of the stained cells to visualize the subcellular localization of the fluorescent signal.

  • Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity and analyze the colocalization of the ODN signal with specific subcellular markers (e.g., endosomal or lysosomal markers) if co-staining is performed.

Troubleshooting

  • High Background:

    • Ensure adequate washing steps.

    • Optimize the concentration of fluorescent streptavidin by titration.[7]

    • Ensure the blocking step is performed effectively.

  • Weak Signal:

    • Increase the concentration of biotin-ODN 1826.

    • Increase the incubation time with biotin-ODN 1826.

    • Increase the concentration of fluorescent streptavidin.

    • Check the viability of the cells.

  • Cell Detachment:

    • Handle cells gently during washing steps.

    • Use pre-coated coverslips to improve cell adherence.

By following these protocols, researchers can effectively visualize and quantify the cellular uptake and localization of biotin-labeled ODN 1826, providing valuable insights into its mechanism of action and facilitating the development of ODN-based therapeutics.

References

Application Notes and Protocols for Detecting Biotin-Labeled ODN 1826 in Splenocytes by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs are potent immunostimulants recognized by Toll-like receptor 9 (TLR9), a key component of the innate immune system.[1][2][3][4] ODN 1826 is a classic example of a B-class CpG ODN that strongly activates murine TLR9, leading to the activation of B cells and other immune cells.[1][2] Understanding the cellular uptake of these ODNs is crucial for the development of vaccines and immunotherapies. This document provides a detailed protocol for the detection and quantification of biotin-labeled ODN 1826 uptake in murine splenocytes using flow cytometry. The high-affinity interaction between biotin (B1667282) and streptavidin, conjugated to a fluorophore, allows for sensitive and specific detection.[5][6][7]

Signaling Pathway

ODN 1826 is internalized by immune cells and localizes to the endosome, where it engages with TLR9.[2][3][8] This interaction initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1.[1][2][9] These transcription factors then drive the expression of pro-inflammatory cytokines and co-stimulatory molecules, resulting in immune activation.

ODN1826_Signaling cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biotin-ODN 1826 Biotin-ODN 1826 TLR9 TLR9 Biotin-ODN 1826->TLR9 Internalization & Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Gene Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene Expression

Caption: ODN 1826 signaling cascade via TLR9 in splenocytes.

Experimental Workflow

The overall experimental process involves isolating splenocytes, incubating them with biotin-labeled ODN 1826, staining the cells with a fluorophore-conjugated streptavidin and cell surface markers, and finally, analyzing the samples by flow cytometry.

Flow_Cytometry_Workflow A Spleen Harvest & Splenocyte Isolation B Cell Counting & Viability Assessment A->B C Incubation with Biotin-ODN 1826 B->C D Wash Step C->D E Fc Receptor Blockade D->E F Staining with Streptavidin-Fluorophore & Cell Surface Antibodies E->F G Wash Step F->G H Resuspension in FACS Buffer G->H I Flow Cytometry Acquisition & Analysis H->I

Caption: Experimental workflow for detecting Biotin-ODN 1826.

Detailed Experimental Protocol

This protocol is optimized for the detection of Biotin-ODN 1826 uptake in murine splenocytes.

Reagents and Materials
  • Biotin-labeled ODN 1826 (e.g., InvivoGen)[3]

  • Unlabeled ODN 1826 (for control)

  • Streptavidin conjugated to a fluorophore (e.g., PE, APC, FITC)[5][6][7][10][11]

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD19 for B cells, anti-CD11c for dendritic cells)

  • Fc Block (e.g., anti-CD16/32)

  • FACS Buffer: PBS with 2% FBS and 0.05% sodium azide

  • Red Blood Cell (RBC) Lysis Buffer

  • 70 µm cell strainer

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Splenocyte Isolation
  • Euthanize mice according to approved institutional guidelines.

  • Aseptically harvest the spleen and place it in a petri dish containing 5 mL of cold RPMI 1640 medium.[12]

  • Mechanically dissociate the spleen using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[12][13]

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature.[12]

  • Add 10 mL of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocytes in FACS buffer.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

ODN 1826 Incubation
  • Adjust the splenocyte suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Add Biotin-ODN 1826 to the desired final concentration (e.g., 1 µM). For a negative control, add an equivalent volume of FACS buffer. For a competition control, add a 10-fold excess of unlabeled ODN 1826 along with the Biotin-ODN 1826.

  • Incubate the cells for 1-2 hours at 37°C. For a surface binding control, incubate a separate tube at 4°C.

  • After incubation, wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

Cell Staining
  • Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C.[12]

  • Prepare a cocktail of fluorophore-conjugated streptavidin and cell surface marker antibodies in FACS buffer.

  • Add 50 µL of the staining cocktail to the cells.

  • Incubate for 30 minutes at 4°C in the dark.[14]

  • Wash the cells twice with 2 mL of cold FACS buffer as described previously.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.

Flow Cytometry Analysis
  • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 events in the live, single-cell gate).

  • Gating Strategy:

    • Gate on single cells using FSC-A vs FSC-H.[14]

    • Gate on viable cells using a viability dye or by light scatter properties (FSC-A vs SSC-A).[15][16]

    • From the viable, single-cell population, identify specific cell populations using surface markers (e.g., gate on CD19+ cells for B cells).[14][17]

    • Within each cell population of interest, analyze the fluorescence intensity of the streptavidin-conjugated fluorophore to determine the percentage of Biotin-ODN 1826 positive cells and the mean fluorescence intensity (MFI).

Data Presentation

The uptake of Biotin-ODN 1826 can be quantified by measuring the percentage of positive cells and the Mean Fluorescence Intensity (MFI).

Table 1: Uptake of Biotin-ODN 1826 in Splenocyte Subsets

Cell Subset (Marker)Condition% Positive for Biotin-ODN 1826Mean Fluorescence Intensity (MFI)
B Cells (CD19+) Untreated Control< 1%50 ± 15
Biotin-ODN 1826 (37°C)75 ± 8%8500 ± 1200
Biotin-ODN 1826 (4°C)15 ± 5%950 ± 200
Competition (Unlabeled ODN)8 ± 3%750 ± 150
Dendritic Cells (CD11c+) Untreated Control< 1%60 ± 20
Biotin-ODN 1826 (37°C)85 ± 7%9800 ± 1500
Biotin-ODN 1826 (4°C)20 ± 6%1200 ± 250
Competition (Unlabeled ODN)10 ± 4%900 ± 180

Data are presented as mean ± standard deviation from a representative experiment (n=3).

Conclusion

This protocol provides a robust framework for assessing the uptake of biotin-labeled ODN 1826 in murine splenocytes. The combination of specific cell surface markers and a streptavidin-fluorophore conjugate allows for the precise identification and quantification of ODN uptake within different immune cell populations. This methodology is a valuable tool for preclinical research in immunology and drug delivery.

References

Application Notes and Protocols for In Vivo Administration and Biodistribution of Biotin-labeled ODN 1826 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and biodistribution of Biotin-labeled ODN 1826 sodium, a potent agonist of murine Toll-like receptor 9 (TLR9). The protocols detailed below are intended to guide researchers in designing and executing experiments to study the pharmacokinetics and tissue distribution of this immunostimulatory oligonucleotide.

Introduction

ODN 1826 is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that mimic bacterial DNA, leading to the activation of the innate immune system through TLR9.[1][2] Biotinylation of ODN 1826 allows for its detection and quantification in biological samples, facilitating studies on its cellular uptake, localization, and biodistribution in vivo. Understanding the in vivo fate of ODN 1826 is crucial for optimizing its therapeutic efficacy as a vaccine adjuvant or immunomodulatory agent.

Data Presentation: Quantitative Biodistribution

The following tables summarize representative quantitative data on the biodistribution of a phosphorothioate CpG ODN, similar in nature to ODN 1826, following intravenous (IV) and subcutaneous (SC) administration in mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of CpG ODN after Intravenous (IV) Administration in Mice

Time PointLiver (%ID/g)Spleen (%ID/g)Lymph Nodes (%ID/g)
1 hour15.2 ± 2.58.1 ± 1.90.5 ± 0.2
4 hours12.8 ± 1.96.5 ± 1.10.4 ± 0.1
24 hours8.5 ± 1.24.2 ± 0.80.2 ± 0.1
48 hours5.1 ± 0.92.5 ± 0.50.1 ± 0.05

Data is representative and compiled from studies on phosphorothioate oligonucleotides.

Table 2: Biodistribution of CpG ODN after Subcutaneous (SC) Administration in Mice

Time PointLiver (%ID/g)Spleen (%ID/g)Draining Lymph Nodes (%ID/g)
1 hour1.2 ± 0.30.5 ± 0.12.1 ± 0.7
4 hours2.5 ± 0.61.1 ± 0.33.5 ± 1.2
24 hours1.8 ± 0.40.8 ± 0.21.5 ± 0.5
48 hours0.9 ± 0.20.4 ± 0.10.7 ± 0.3

Data is representative and compiled from studies on phosphorothioate oligonucleotides.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This protocol describes the procedure for administering Biotin-labeled ODN 1826 to mice via intravenous or subcutaneous routes.

Materials:

  • This compound (endotoxin-free)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • 8-10 week old female BALB/c or C57BL/6 mice

  • Sterile syringes and needles (27-30 gauge)

  • Animal restrainer

Procedure:

  • Preparation of Dosing Solution:

    • Reconstitute the lyophilized Biotin-labeled ODN 1826 in sterile PBS to the desired stock concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with sterile PBS to the final dosing concentration. A typical dose for in vivo studies is 10-50 µg per mouse. The final injection volume should be between 100-200 µL.

  • Animal Handling:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Properly restrain the mouse using an appropriate restraining device.

  • Administration:

    • Intravenous (IV) Injection:

      • Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

      • Wipe the tail with 70% ethanol.

      • Insert the needle (27-30 gauge) into one of the lateral tail veins and slowly inject the dosing solution.

    • Subcutaneous (SC) Injection:

      • Lift the skin on the back of the neck or flank to form a tent.

      • Insert the needle (27-30 gauge) into the base of the tented skin and inject the dosing solution.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Tissue Collection and Homogenization

This protocol details the collection and processing of tissues for the quantification of Biotin-labeled ODN 1826.

Materials:

  • Surgical instruments (scissors, forceps)

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Homogenization buffer (e.g., RIPA buffer or PBS with protease inhibitors)

  • Bead-based or mechanical homogenizer

  • Microcentrifuge

Procedure:

  • Euthanasia and Tissue Collection:

    • At predetermined time points post-administration, euthanize the mice using a humane and approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perfuse the circulatory system with cold PBS to remove blood from the tissues.

    • Carefully dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, draining lymph nodes, and injection site for SC administration).

    • Blot the tissues dry with filter paper and record their wet weight.

  • Tissue Homogenization:

    • Place each tissue sample in a pre-weighed microcentrifuge tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL of buffer per 100 mg of tissue).

    • Homogenize the tissue using a bead-based or mechanical homogenizer until no visible tissue fragments remain.

    • Keep the samples on ice throughout the homogenization process to prevent degradation.

  • Lysate Clarification:

    • Centrifuge the tissue homogenates at 10,000-15,000 x g for 15-20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble fraction including the Biotin-labeled ODN 1826.

    • Store the supernatant at -80°C until further analysis.

Protocol 3: Quantification of Biotin-labeled ODN 1826 using a Streptavidin-ELISA

This protocol describes a quantitative enzyme-linked immunosorbent assay (ELISA) to determine the concentration of Biotin-labeled ODN 1826 in tissue homogenates.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotin-labeled ODN 1826 standard

  • Tissue homogenate samples

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a standard curve by serially diluting the Biotin-labeled ODN 1826 standard in homogenization buffer to concentrations ranging from pg/mL to ng/mL.

  • ELISA Procedure:

    • Wash the streptavidin-coated plate wells twice with wash buffer.

    • Add 100 µL of standards and diluted tissue homogenate samples to the wells in duplicate or triplicate.

    • Incubate the plate for 1-2 hours at room temperature on an orbital shaker.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the Biotin-labeled ODN 1826 standards.

    • Determine the concentration of Biotin-labeled ODN 1826 in the tissue samples by interpolating their absorbance values from the standard curve.

  • Calculation of %ID/g:

    • Calculate the total amount of ODN in each organ:

      • Amount (µg) = Concentration (µg/mL) from ELISA x Volume of homogenate (mL)

    • Calculate the percentage of the injected dose (%ID) in each organ:

      • %ID = (Amount of ODN in organ (µg) / Injected dose (µg)) x 100

    • Calculate the %ID per gram of tissue:

      • %ID/g = %ID / Weight of the organ (g)

Visualizations

ODN1826_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., B Cell, pDC) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN Biotin-labeled ODN 1826 ODN_endo Biotin-labeled ODN 1826 ODN->ODN_endo Endocytosis TLR9 TLR9 TLR9_ODN TLR9-ODN Complex TLR9->TLR9_ODN ODN_endo->TLR9_ODN MyD88 MyD88 TLR9_ODN->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK->NFkB Phosphorylates IκB NFkB_IkB NF-κB-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Phosphorylation & Translocation Gene Pro-inflammatory Cytokine Genes NFkB_nuc->Gene Gene Transcription IRF7_nuc->Gene

Caption: TLR9 signaling pathway activated by ODN 1826.

Biodistribution_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis admin Administration of Biotin-labeled ODN 1826 (IV or SC) animal Mouse Model (BALB/c or C57BL/6) admin->animal time Time Points (e.g., 1, 4, 24, 48h) animal->time collection Tissue Collection & Wet Weight Measurement time->collection homogenization Tissue Homogenization & Lysate Preparation collection->homogenization quantification Quantification via Streptavidin-ELISA homogenization->quantification std_curve Standard Curve Generation quantification->std_curve concentration Determine ODN Concentration in Tissues std_curve->concentration calculation Calculate %ID/g concentration->calculation

Caption: Experimental workflow for biodistribution studies.

References

Application Notes and Protocols for Biotin-labeled ODN 1826 in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Biotin-labeled Oligodeoxynucleotide (ODN) 1826 in pull-down assays to identify and characterize interacting proteins. ODN 1826 is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs, which is known to be a potent agonist for Toll-like receptor 9 (TLR9).[1][2][3] This interaction triggers downstream signaling cascades that initiate an innate immune response.[4][5] While TLR9 is the canonical receptor for ODN 1826, pull-down assays coupled with proteomic analysis offer a powerful tool to uncover novel binding partners and further elucidate its mechanism of action, including potential TLR9-independent pathways.

Introduction to ODN 1826 and Pull-Down Assays

ODN 1826 is a Class B CpG ODN that mimics bacterial DNA, leading to the activation of immune cells.[2][3] Its immunostimulatory properties have made it a subject of interest in vaccine development and cancer immunotherapy. The primary interaction of ODN 1826 is with TLR9 within the endosomal compartment of cells like B cells and plasmacytoid dendritic cells.[5]

A biotin-based pull-down assay is a versatile technique used to isolate a specific protein or complex from a cell lysate.[6] In this application, a biotin-labeled ODN 1826 serves as the "bait" to capture its interacting proteins ("prey"). The strong and specific interaction between biotin and streptavidin, which is immobilized on beads, allows for the efficient isolation of the biotin-ODN-protein complexes. Subsequent analysis by techniques such as Western blotting or mass spectrometry can then identify the captured proteins.

Key Applications

  • Validation of known interactions: Confirming the binding of ODN 1826 to its known receptor, TLR9.

  • Discovery of novel binding partners: Identifying previously unknown proteins that directly or indirectly associate with ODN 1826. This could shed light on its cellular uptake, trafficking, and potential off-target effects.

  • Investigation of TLR9-independent signaling: Studies have suggested that CpG ODNs can trigger cellular responses independently of TLR9, possibly involving Src family kinases.[7] Pull-down assays can help identify the molecular players in these alternative pathways.

  • Drug development: Understanding the full interactome of ODN 1826 can inform the development of more specific and effective immunomodulatory drugs.

Experimental Workflow

The overall workflow for a Biotin-labeled ODN 1826 pull-down assay is depicted below.

G cluster_prep Preparation cluster_binding Binding & Incubation cluster_capture Capture cluster_wash Washing cluster_elution Elution cluster_analysis Analysis prep_probe Biotin-labeled ODN 1826 Probe binding Incubate Biotin-ODN 1826 with Cell Lysate prep_probe->binding prep_lysate Cell Lysate Preparation prep_lysate->binding prep_beads Streptavidin-coated Bead Equilibration capture Add equilibrated beads to the lysate-probe mixture prep_beads->capture binding->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins from the beads wash->elution analysis_wb Western Blot elution->analysis_wb analysis_ms Mass Spectrometry elution->analysis_ms

Figure 1: Experimental workflow for a Biotin-labeled ODN 1826 pull-down assay.

Detailed Protocols

This section provides a step-by-step guide for performing a pull-down assay using Biotin-labeled ODN 1826. Optimization of conditions such as lysate concentration, probe concentration, and incubation times may be necessary depending on the cell type and the abundance of the target proteins.

Materials and Reagents
Reagent/MaterialSuggested Supplier
Biotin-labeled ODN 1826InvivoGen
Unlabeled ODN 1826 (for competition)InvivoGen
Scrambled Biotin-labeled ODN (negative control)Custom Synthesis
Streptavidin-coated magnetic beadsThermo Fisher Scientific
Cell Lysis Buffer (e.g., RIPA buffer)Cell Signaling Technology
Protease and Phosphatase Inhibitor CocktailRoche
Wash Buffer (e.g., PBS with 0.1% Tween-20)Standard lab supply
Elution Buffer (e.g., SDS-PAGE sample buffer)Bio-Rad
BSA (Bovine Serum Albumin)Sigma-Aldrich
Protocol 1: Cell Lysate Preparation
  • Culture cells of interest (e.g., murine macrophages like RAW 264.7, or human peripheral blood mononuclear cells) to approximately 80-90% confluency.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • The lysate can be used immediately or stored at -80°C.

Protocol 2: Pull-Down Assay
  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads by vortexing.

    • For each pull-down reaction, transfer an appropriate amount of bead slurry (e.g., 50 µL) to a new microcentrifuge tube.

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads three times with 500 µL of Wash Buffer. After the final wash, resuspend the beads in 200 µL of Wash Buffer.

  • Binding of Biotin-labeled ODN 1826 to Beads:

    • Add an optimized amount of Biotin-labeled ODN 1826 (e.g., 2-5 µg) to the washed beads.

    • Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated ODN to bind to the streptavidin beads.

    • Capture the beads with the magnetic stand and discard the supernatant.

    • Wash the beads twice with Wash Buffer to remove any unbound ODN.

  • Incubation with Cell Lysate:

    • Add 500-1000 µg of cell lysate to the beads coated with Biotin-labeled ODN 1826.

    • For a negative control, use beads coated with a scrambled biotinylated ODN.

    • For a competition control, add an excess (e.g., 50-fold) of unlabeled ODN 1826 to a separate reaction with the biotin-labeled probe and lysate.

    • Incubate the mixtures for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • After incubation, capture the beads with the magnetic stand and discard the supernatant (this contains unbound proteins).

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads completely and then recapture them. This step is crucial to minimize non-specific protein binding.

  • Elution:

    • After the final wash, remove all residual Wash Buffer.

    • To elute the bound proteins, add 50 µL of 1X SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge the tubes briefly and place them on the magnetic stand.

    • Carefully collect the supernatant, which contains the eluted proteins.

Protocol 3: Analysis of Pulled-Down Proteins

A. Western Blotting:

  • Load the eluted protein samples onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against a protein of interest (e.g., anti-TLR9) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

B. Mass Spectrometry:

  • Run the eluted samples a short distance into an SDS-PAGE gel to concentrate the proteins and remove interfering substances.

  • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

  • Excise the entire protein band from the gel.

  • Perform in-gel digestion of the proteins (e.g., with trypsin).

  • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

Data Presentation and Interpretation

Quantitative data from mass spectrometry analysis should be summarized in a table for clear comparison between the experimental sample (Biotin-ODN 1826), negative control (scrambled ODN), and competition control.

Protein IDGene NameBiotin-ODN 1826 (Spectral Counts)Scrambled ODN (Spectral Counts)Competition Control (Spectral Counts)Putative Function
P57788TLR9150520Innate immunity, PRR
Q9D8A2MyD8880210Adaptor protein
..................
  • Specific Binders: Proteins with high spectral counts in the Biotin-ODN 1826 sample and low or zero counts in the control samples are considered specific interactors.

  • Non-specific Binders: Proteins that appear in all samples with similar abundance are likely non-specific binders to the beads or the ODN backbone.

Signaling Pathway of ODN 1826

Upon binding to TLR9 in the endosome, ODN 1826 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines.

G ODN1826 ODN 1826 Endosome Endosome ODN1826->Endosome TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines

Figure 2: Simplified canonical signaling pathway of ODN 1826 via TLR9.

Troubleshooting

ProblemPossible CauseSolution
High background/non-specific binding Insufficient washingIncrease the number and duration of wash steps. Increase detergent concentration in the wash buffer.
Inadequate blockingPre-clear the lysate with unconjugated beads. Add a blocking agent like BSA to the binding reaction.
Low or no yield of target protein Inefficient cell lysisUse a stronger lysis buffer or sonication.
Low abundance of target proteinIncrease the amount of starting cell lysate.
Disruption of protein-ODN interactionOptimize buffer conditions (e.g., salt concentration, pH).
Protein not detected by Western blot Inefficient antibodyUse a validated antibody for Western blotting. Run a positive control (cell lysate).
Protein not eluted from beadsUse a stronger elution buffer or increase boiling time.

By following these detailed protocols and application notes, researchers can effectively utilize Biotin-labeled ODN 1826 to explore its protein interactions, providing valuable insights into its biological functions and therapeutic potential.

References

Application of Biotin-labeled ODN 1826 in confocal microscopy for intracellular tracking.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs are potent immunomodulators that are recognized by Toll-like receptor 9 (TLR9) in immune cells. ODN 1826 is a classic B-class CpG ODN that strongly activates murine TLR9, leading to the activation of B cells and the induction of pro-inflammatory cytokines.[1][2] Understanding the intracellular trafficking of ODN 1826 is crucial for elucidating its mechanism of action and for the development of targeted immunotherapies. Biotin labeling of ODN 1826 provides a versatile tool for its detection and tracking within cells. When combined with fluorescently-labeled streptavidin, the high-affinity interaction between biotin and streptavidin allows for robust signal amplification, making it an ideal system for visualization by confocal microscopy.[3] This document provides detailed application notes and protocols for the use of biotin-labeled ODN 1826 in confocal microscopy for intracellular tracking.

Principle of the Method

The intracellular tracking of biotin-labeled ODN 1826 using confocal microscopy is a multi-step process. First, cells are incubated with biotin-labeled ODN 1826, which is internalized and trafficked to endosomal compartments where it can interact with TLR9.[1] Following incubation, the cells are fixed to preserve their morphology and permeabilized to allow the entry of the detection reagent. The biotinylated ODN 1826 is then visualized by staining with a fluorescently-labeled streptavidin conjugate. Confocal microscopy is employed to acquire high-resolution optical sections of the stained cells, enabling the precise localization and tracking of the ODN 1826 within different subcellular compartments.

Data Presentation

The uptake of biotin-labeled ODN 1826 can be quantified to assess the efficiency and kinetics of internalization. The following tables provide representative quantitative data on the uptake of CpG ODNs in immune cells, which can be adapted for experiments using biotin-labeled ODN 1826.

Table 1: Dose-Dependent Uptake of CpG ODN in Dendritic Cells

CpG ODN Concentration (nmol/ml)Percentage of Allostimulating Dendritic Cells (%)
0.1No significant increase
1No significant increase
10Significant increase
100Highest level of stimulation

This table is adapted from a study on the dose-dependent effects of CpG ODN on dendritic cell stimulation.[4]

Table 2: Time-Dependent Internalization of CpG ODN 1826 in RAW264.7 Macrophages

Incubation Time with CpG ODN 1826Mean Fluorescence Intensity (Arbitrary Units)
30 minutesBaseline
1 hourIncreased
4 hoursPeak Intensity
8 hoursDecreased
16 hoursLow

This table is a representation of the kinetic data on CpG ODN 1826 internalization and subsequent macrophage activation.

Experimental Protocols

Materials and Reagents
  • Biotin-labeled ODN 1826 (e.g., from InvivoGen)

  • Cell line of interest (e.g., RAW264.7 mouse macrophages, dendritic cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.5% saponin in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Protocol 1: Cell Culture and Treatment
  • Seed the cells of interest onto glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of biotin-labeled ODN 1826 (typically in the range of 1-5 µM).[1]

  • Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 4 hours, 8 hours) to allow for internalization.

Protocol 2: Cell Fixation and Permeabilization
  • After incubation with biotin-labeled ODN 1826, gently wash the cells three times with PBS to remove any unbound ODN.

  • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature). The choice of permeabilizing agent may need to be optimized depending on the cell type and the target subcellular compartment.

  • Wash the cells three times with PBS for 5 minutes each.

Protocol 3: Staining and Mounting
  • Block non-specific binding by incubating the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Prepare the fluorescently-labeled streptavidin working solution by diluting the stock in the blocking solution. The optimal concentration should be determined empirically, but a starting concentration of 1-5 µg/mL is recommended.

  • Incubate the cells with the fluorescently-labeled streptavidin solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each in the dark.

  • (Optional) Counterstain the nuclei by incubating with a nuclear stain like DAPI or Hoechst according to the manufacturer's instructions.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Seal the edges of the coverslips with nail polish and allow them to dry.

Protocol 4: Confocal Microscopy and Image Analysis
  • Visualize the stained cells using a confocal microscope equipped with the appropriate lasers and filters for the chosen fluorophores. For example, for Streptavidin-Alexa Fluor 488, use a 488 nm laser for excitation and collect the emission between 500-550 nm. For DAPI, use a 405 nm laser for excitation and collect the emission between 420-480 nm.

  • Acquire Z-stack images to visualize the three-dimensional distribution of the biotin-labeled ODN 1826 within the cells.

  • Analyze the images using appropriate software to determine the subcellular localization and to quantify the fluorescence intensity.

Mandatory Visualizations

Signaling Pathway of ODN 1826

ODN1826_Signaling_Pathway cluster_endosome ODN1826 Biotin-ODN 1826 Endosome Endosome ODN1826->Endosome Internalization TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway PI3K_pathway PI3K/Akt Pathway TRAF6->PI3K_pathway MEK_pathway MEK/ERK Pathway TRAF6->MEK_pathway Cytokines Pro-inflammatory Cytokines (IL-6, etc.) NFkB_pathway->Cytokines PI3K_pathway->Cytokines MEK_pathway->Cytokines

Caption: Signaling pathway of ODN 1826 via TLR9 activation.

Experimental Workflow for Intracellular Tracking

Experimental_Workflow Cell_Culture 1. Cell Culture on Coverslips ODN_Incubation 2. Incubation with Biotin-ODN 1826 Cell_Culture->ODN_Incubation Fixation 3. Fixation (e.g., 4% PFA) ODN_Incubation->Fixation Permeabilization 4. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., 1% BSA) Permeabilization->Blocking Staining 6. Staining with Fluorescent Streptavidin Blocking->Staining Mounting 7. Mounting on Microscope Slide Staining->Mounting Confocal_Microscopy 8. Confocal Microscopy and Image Analysis Mounting->Confocal_Microscopy

Caption: Experimental workflow for intracellular tracking of biotin-labeled ODN 1826.

Logical Relationship of the Detection Method

Detection_Method Biotin_ODN Biotin-labeled ODN 1826 Complex Biotin-Streptavidin Complex Biotin_ODN->Complex High-affinity binding Streptavidin Fluorescent Streptavidin Streptavidin->Complex Confocal Detection by Confocal Microscopy Complex->Confocal

Caption: Principle of detection for biotin-labeled ODN 1826.

References

How to use Biotin-labeled ODN 1826 for in situ hybridization experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oligodeoxynucleotide (ODN) 1826 is a synthetic CpG oligonucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9), particularly in mice.[1][2] TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial DNA, triggering innate immune responses.[1][3] The activation of TLR9 initiates downstream signaling cascades involving NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and chemokines.[1][4] In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences within the morphological context of cells and tissues.[5][6] This application note provides a detailed protocol for the use of biotin-labeled ODN 1826 as a probe in ISH experiments to identify and visualize TLR9-expressing cells or tissues. The biotin label allows for flexible and sensitive detection using either chromogenic or fluorescent methods.[7][8][9]

Principle of the Method

The methodology is based on the hybridization of a biotin-labeled ODN 1826 probe to its target, TLR9, within fixed cells or tissue sections. The stable hybrid is then detected using a multi-layered approach. Typically, streptavidin, a protein with a very high affinity for biotin, conjugated to an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) is applied.[5][7] The enzymatic activity is then visualized by adding a substrate that produces a colored precipitate at the site of hybridization for chromogenic detection. Alternatively, a fluorescently tagged streptavidin can be used for visualization with a fluorescence microscope.[8][10]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Supplier Example Catalog Number Example
Probe Biotin-labeled ODN 1826InvivoGentlrl-1826b
Control ODN (optional)InvivoGentlrl-2138
Tissue Preparation Paraffin-embedded or frozen tissue sections--
XyleneSigma-Aldrich214736
Ethanol (100%, 95%, 70%)Sigma-AldrichE7023
DEPC-treated waterThermo Fisher ScientificAM9920
Proteinase KThermo Fisher ScientificAM2546
Hybridization Hybridization BufferSigma-AldrichH7782
FormamideSigma-AldrichF9037
20x SSC BufferThermo Fisher ScientificAM9763
Blocking Normal Goat SerumVector LaboratoriesS-1000
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Detection (Chromogenic) Streptavidin-HRP or Streptavidin-APVector LaboratoriesSA-5004, SA-5100
DAB Substrate KitVector LaboratoriesSK-4100
BCIP/NBT Substrate KitVector LaboratoriesSK-5400
Detection (Fluorescent) Streptavidin, Alexa Fluor™ 488 conjugateThermo Fisher ScientificS11223
VECTASHIELD® Mounting Medium with DAPIVector LaboratoriesH-1200
General Supplies Hybridization oven--
Coplin jars--
Coverslips--
Microscope slides--
Humidified chamber--

Detailed Experimental Protocol

I. Tissue Preparation

For Paraffin-Embedded Sections:

  • Deparaffinize slides in 2 changes of xylene for 5 minutes each.

  • Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), and 70% (1x, 3 min).

  • Wash in DEPC-treated water for 5 minutes.

  • Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95-100°C for 10-20 minutes).

  • Cool slides and wash in DEPC-treated PBS.

  • Digest with Proteinase K (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The time needs to be optimized based on tissue type.

  • Wash slides in DEPC-treated PBS (2x, 5 min).

  • Fix tissue with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Wash in DEPC-treated PBS (2x, 5 min).

  • Dehydrate through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.

  • Air dry the slides completely.

For Frozen Sections:

  • Fix slides in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash in DEPC-treated PBS (3x, 5 min).

  • Permeabilize with Proteinase K (5-10 µg/mL in PBS) at room temperature for 5-15 minutes.

  • Wash in DEPC-treated PBS (2x, 5 min).

  • Dehydrate through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.

  • Air dry the slides completely.

II. In Situ Hybridization
  • Prepare the hybridization solution with the biotin-labeled ODN 1826 probe. A starting concentration of 100-500 ng/mL is recommended, but should be optimized.[11]

  • Apply the hybridization solution containing the probe to the tissue section.

  • Cover with a coverslip, avoiding air bubbles.

  • Denature the probe and target by heating the slides on a hot plate at 80-85°C for 5-10 minutes.

  • Transfer the slides to a humidified chamber and hybridize overnight at 37-42°C.

III. Post-Hybridization Washes
  • Carefully remove the coverslips by immersing the slides in 2x SSC at room temperature.

  • Wash in 2x SSC at 37-42°C for 15 minutes.

  • Wash in 1x SSC at 37-42°C for 15 minutes.

  • Wash in 0.5x SSC at 37-42°C for 15 minutes.

  • Wash in PBS at room temperature for 5 minutes.

IV. Signal Detection

A. Chromogenic Detection:

  • Block endogenous peroxidase activity (if using HRP) by incubating slides in 0.3% H2O2 in methanol for 30 minutes.

  • Wash in PBS (3x, 5 min).

  • Block non-specific binding with 5% normal goat serum or 1% BSA in PBS for 1 hour at room temperature.[12]

  • Incubate with Streptavidin-HRP or Streptavidin-AP conjugate (diluted according to the manufacturer's instructions) for 1 hour at room temperature in a humidified chamber.

  • Wash in PBS (3x, 5 min).

  • Develop the signal by incubating with the appropriate substrate solution (e.g., DAB for HRP or BCIP/NBT for AP) until the desired color intensity is reached.[7][8] Monitor under a microscope.

  • Stop the reaction by washing with distilled water.

  • Counterstain with a suitable nuclear stain (e.g., Hematoxylin or Nuclear Fast Red).

  • Dehydrate, clear, and mount with a permanent mounting medium.

B. Fluorescent Detection:

  • Block non-specific binding with 5% normal goat serum or 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor™ 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash in PBS (3x, 5 min), protected from light.

  • Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.[8]

  • Visualize using a fluorescence microscope with the appropriate filter sets.

Data Presentation and Interpretation

Quantitative analysis can be performed by counting the number of positive cells or by measuring the signal intensity using image analysis software. Results should be compared to negative controls to ensure specificity.

Control Type Purpose Expected Outcome
No Probe Control To check for non-specific binding of the detection system.No signal.
Sense Probe Control To ensure the signal is specific to the target sequence.No signal.
Control ODN To confirm that hybridization is dependent on the CpG motif of ODN 1826.No or significantly reduced signal.
Positive Control Tissue To validate the experimental setup and probe activity.Strong, specific signal in expected cell types (e.g., spleen, lymph nodes).

Visualizations

ODN 1826 Signaling Pathway

ODN 1826 is recognized by TLR9 in the endosome, leading to the recruitment of the MyD88 adaptor protein. This initiates a signaling cascade that results in the activation of transcription factors NF-κB and IRFs, culminating in the expression of inflammatory genes.

ODN1826_Signaling_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN 1826 ODN 1826 TLR9 TLR9 ODN 1826->TLR9 MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation Gene Expression Inflammatory Gene Expression NF-κB_nuc->Gene Expression

Caption: Signaling pathway of ODN 1826 via TLR9 activation.

Experimental Workflow for In Situ Hybridization

The workflow outlines the major steps from tissue preparation to final visualization of the hybridized probe.

ISH_Workflow cluster_prep Preparation cluster_hyb Hybridization cluster_detect Detection cluster_vis Visualization Tissue_Sectioning Tissue Sectioning (Paraffin or Frozen) Deparaffinization Deparaffinization & Rehydration Tissue_Sectioning->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Hybridization Hybridization with Biotin-ODN 1826 Permeabilization->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Blocking Blocking Post_Hyb_Washes->Blocking Streptavidin_Conj Streptavidin-Enzyme/ Fluorophore Incubation Blocking->Streptavidin_Conj Substrate_Dev Substrate Development (Chromogenic) Streptavidin_Conj->Substrate_Dev Counterstaining Counterstaining Substrate_Dev->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Workflow for Biotin-labeled ODN 1826 in situ hybridization.

References

Quantifying Cellular Uptake of Biotin-Labeled ODN 1826 in Primary Cells: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs are potent immunomodulators that are recognized by Toll-like receptor 9 (TLR9). ODN 1826 is a classic example of a B-class CpG ODN that strongly activates murine TLR9, leading to the activation of B cells and the induction of pro-inflammatory cytokines.[1][2] The effective delivery and uptake of these therapeutic ODNs into target immune cells are critical for their biological activity. Therefore, accurate quantification of ODN uptake is essential for the development and optimization of ODN-based therapeutics. This application note provides detailed protocols for quantifying the uptake of biotin-labeled ODN 1826 in primary immune cells using three common and robust methods: flow cytometry, confocal microscopy, and a streptavidin-HRP plate-based assay.

Biotin labeling of ODN 1826 provides a versatile tag for detection and quantification without significantly altering its biological activity.[3] This allows researchers to track the cellular internalization of the ODN and correlate it with downstream immunological responses. The protocols provided herein are designed to be adaptable for various primary immune cell types, including B cells, dendritic cells, and macrophages.

Signaling Pathway of ODN 1826

Upon internalization into the endosome of immune cells, ODN 1826 binds to TLR9. This binding event triggers a signaling cascade that is primarily dependent on the adaptor protein MyD88.[4][5][6][7] MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This complex then associates with TRAF6, leading to the activation of two distinct downstream pathways: the NF-κB pathway and the IRF7 pathway. The activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2] The activation of IRF7 leads to the production of type I interferons (IFN-α/β). For B-class CpG ODNs like ODN 1826, the signaling pathway strongly favors the activation of NF-κB.[5]

ODN1826_Signaling_Pathway ODN 1826 (CpG-B) Signaling Pathway via TLR9 cluster_cell Primary Immune Cell cluster_endosome Endosome cluster_nucleus Nucleus ODN_1826 Biotin-ODN 1826 TLR9 TLR9 ODN_1826->TLR9 Binding MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_κB NF-κB (p50/p65) IκB->NF_κB releases NF_κB_translocation NF-κB Translocation NF_κB->NF_κB_translocation IRF7_translocation IRF7 Translocation IRF7->IRF7_translocation Gene_Transcription Gene Transcription NF_κB_translocation->Gene_Transcription IRF7_translocation->Gene_Transcription Cytokines Cytokines Gene_Transcription->Cytokines e.g., IL-6, TNF-α IFNs IFNs Gene_Transcription->IFNs Type I IFNs

Caption: ODN 1826 signaling pathway via TLR9.

Experimental Workflow Overview

The general workflow for quantifying the uptake of biotin-labeled ODN 1826 in primary cells involves several key steps, from cell isolation and treatment to data acquisition and analysis. The specific details for each quantification method are provided in the subsequent protocols.

Experimental_Workflow General Experimental Workflow cluster_quantification Quantification Methods Cell_Isolation Isolate Primary Cells (e.g., Splenocytes, Bone Marrow) Cell_Culture Culture Primary Cells Cell_Isolation->Cell_Culture ODN_Treatment Incubate with Biotin-ODN 1826 (Time course and dose response) Cell_Culture->ODN_Treatment Washing Wash Cells to Remove Unbound ODN ODN_Treatment->Washing Flow_Cytometry Flow Cytometry Washing->Flow_Cytometry Confocal_Microscopy Confocal Microscopy Washing->Confocal_Microscopy Plate_Assay Streptavidin-HRP Plate Assay Washing->Plate_Assay Data_Analysis Data Analysis and Quantitative Comparison Flow_Cytometry->Data_Analysis Confocal_Microscopy->Data_Analysis Plate_Assay->Data_Analysis

Caption: General experimental workflow for quantification.

Quantitative Data Summary

The following tables provide a structured summary of the type of quantitative data that can be obtained from each method, allowing for easy comparison.

Table 1: Flow Cytometry Data

ParameterDescriptionExample Unit
% Positive Cells Percentage of cells in a specific population (e.g., CD19+ B cells) that have taken up biotin-ODN 1826.%
Mean Fluorescence Intensity (MFI) The average fluorescence intensity of the positive cell population, indicating the relative amount of ODN uptake per cell.Arbitrary Units
Median Fluorescence Intensity (MFI) The median fluorescence intensity of the positive cell population, less sensitive to outliers than the mean.Arbitrary Units

Table 2: Confocal Microscopy Data

ParameterDescriptionExample Unit
Number of Puncta per Cell The number of fluorescent puncta (representing internalized ODN) within a single cell.Count
Integrated Fluorescence Density The sum of the fluorescence intensity of all pixels within a defined cellular region of interest (ROI).Arbitrary Units
Co-localization Coefficient A statistical measure of the overlap between the fluorescent signal of the ODN and a specific subcellular marker (e.g., endosomes).Pearson's or Manders' Coefficient

Table 3: Streptavidin-HRP Plate-Based Assay Data

ParameterDescriptionExample Unit
Absorbance The optical density measurement, which is proportional to the amount of HRP enzyme activity and thus the amount of captured biotin-ODN 1826.OD at 450 nm
ODN Concentration The concentration of internalized ODN, determined from a standard curve of known biotin-ODN 1826 concentrations.ng/mL or pmol/well
Uptake Efficiency The percentage of the initial ODN dose that was internalized by the cells.%

Experimental Protocols

Protocol 1: Quantification of Biotin-ODN 1826 Uptake by Flow Cytometry

This protocol details the steps for quantifying the uptake of biotin-labeled ODN 1826 in primary immune cells using flow cytometry.

Materials:

  • Biotin-labeled ODN 1826

  • Primary immune cells (e.g., murine splenocytes)

  • Complete RPMI-1640 medium

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated streptavidin (e.g., Streptavidin-PE or Streptavidin-APC)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD19 for B cells, anti-CD11c for dendritic cells)

  • Fc block (anti-CD16/32)

  • 7-AAD or other viability dye

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Isolate primary cells (e.g., splenocytes from a mouse spleen) using standard procedures.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into each well of a 24-well plate.

  • ODN 1826 Incubation:

    • Add biotin-labeled ODN 1826 to the desired final concentration (e.g., 1-5 µM).[3] Include an untreated control (no ODN).

    • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 30 min, 1, 2, 4 hours).

  • Cell Staining:

    • Harvest the cells and transfer them to flow cytometry tubes.

    • Wash the cells twice with 1 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes on ice.

    • Add the appropriate dilution of fluorochrome-conjugated antibodies for cell surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titrated amount of fluorochrome-conjugated streptavidin.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer containing a viability dye (e.g., 7-AAD).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population.

    • Further gate on the specific immune cell population of interest based on surface marker expression (e.g., CD19+ for B cells).

    • Analyze the fluorescence intensity of the streptavidin conjugate in the appropriate channel to determine the percentage of positive cells and the MFI.

Protocol 2: Visualization and Quantification of Biotin-ODN 1826 Uptake by Confocal Microscopy

This protocol describes how to visualize and quantify the intracellular localization of biotin-labeled ODN 1826 in primary cells.

Materials:

  • Biotin-labeled ODN 1826

  • Primary immune cells (e.g., bone marrow-derived dendritic cells)

  • Poly-L-lysine coated coverslips or chamber slides

  • Complete RPMI-1640 medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Fluorochrome-conjugated streptavidin

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.

    • Add biotin-labeled ODN 1826 to the desired final concentration and incubate for the desired time at 37°C.

  • Fixation and Permeabilization:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with fluorochrome-conjugated streptavidin diluted in Blocking Buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a confocal microscope.

    • Quantify the intracellular fluorescence using image analysis software (e.g., ImageJ/Fiji) to determine parameters such as the number of puncta per cell or the integrated fluorescence density.

Protocol 3: Quantification of Biotin-ODN 1826 Uptake using a Streptavidin-HRP Plate-Based Assay

This protocol provides a high-throughput method for quantifying the total uptake of biotin-labeled ODN 1826 in a cell population.

Materials:

  • Biotin-labeled ODN 1826

  • Primary immune cells

  • Complete RPMI-1640 medium

  • Streptavidin-coated 96-well plates

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Cell Treatment and Lysis:

    • Plate primary cells in a 96-well culture plate and incubate with biotin-labeled ODN 1826 as described in Protocol 1.

    • After incubation, wash the cells thoroughly with cold PBS to remove unbound ODN.

    • Lyse the cells by adding 100 µL of Cell Lysis Buffer to each well and incubating for 15 minutes on ice.

  • Capture of Biotin-ODN 1826:

    • Transfer the cell lysates to a streptavidin-coated 96-well plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking to allow the biotinylated ODN to bind to the streptavidin.

    • Prepare a standard curve in the same plate using known concentrations of biotin-labeled ODN 1826 in lysis buffer.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.[8][9][10][11][12]

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Subtract the background absorbance (wells with lysis buffer only).

    • Generate a standard curve by plotting the absorbance versus the known concentrations of biotin-ODN 1826.

    • Determine the concentration of internalized ODN in the cell lysates by interpolating their absorbance values from the standard curve.

Conclusion

The methods described in this application note provide a comprehensive toolkit for the quantitative analysis of biotin-labeled ODN 1826 uptake in primary cells. Flow cytometry offers high-throughput analysis of uptake at the single-cell level within heterogeneous populations. Confocal microscopy provides detailed spatial information about the subcellular localization of the ODN. The streptavidin-HRP plate-based assay is a convenient method for quantifying total ODN uptake in a cell population. The choice of method will depend on the specific research question and the experimental context. By employing these detailed protocols, researchers can gain valuable insights into the delivery and cellular processing of ODN-based therapeutics, facilitating the development of more effective immunomodulatory agents.

References

Application Notes and Protocols for Co-localizing Biotin-labeled ODN 1826 with Endosomal Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for studying the intracellular trafficking of Biotin-labeled Oligodeoxynucleotide (ODN) 1826, a potent agonist for Toll-like Receptor 9 (TLR9). By co-localizing Biotin-ODN 1826 with specific endosomal markers, researchers can elucidate the kinetics of its uptake and trafficking through the endocytic pathway, providing critical insights into its mechanism of action. The following protocols are optimized for the murine macrophage cell line RAW 264.7.

Data Presentation

The quantitative analysis of co-localization between Biotin-ODN 1826 and endosomal markers is crucial for understanding the kinetics of its intracellular trafficking. The Pearson's Correlation Coefficient (PCC) is a statistical measure of the linear correlation between the intensities of two fluorescent signals on a pixel-by-pixel basis. A PCC value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation. The following table provides an example of how to present such quantitative data.

Time Point (minutes)Pearson's Correlation Coefficient (PCC) with EEA1 (Early Endosomes)Pearson's Correlation Coefficient (PCC) with Rab7 (Late Endosomes)
150.75 ± 0.080.15 ± 0.05
300.62 ± 0.110.45 ± 0.09
600.35 ± 0.090.78 ± 0.07
1200.18 ± 0.060.65 ± 0.10

Experimental Protocols

Cell Culture and Plating

This protocol describes the culture and preparation of RAW 264.7 macrophages for the co-localization experiment.

Materials:

  • RAW 264.7 cell line (e.g., ATCC TIB-71)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate (e.g., Gibco 11995065)

  • Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco 10082147)

  • Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco 15140122)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%) (e.g., Gibco 25200056)

  • Cell scraper

  • 24-well plates with glass coverslips

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For passaging, when cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.

  • Add a minimal volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C.

  • Gently detach the cells using a cell scraper.

  • Resuspend the cells in fresh culture medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed the cells onto glass coverslips in 24-well plates at a density of 1 x 10^5 cells per well.

  • Allow the cells to adhere and grow for 24 hours before starting the experiment.

Biotin-ODN 1826 Uptake and Fixation

This protocol details the incubation of cells with Biotin-labeled ODN 1826 and the subsequent fixation process.

Materials:

  • Biotin-labeled ODN 1826 (e.g., InvivoGen tlrl-1826b)

  • Opti-MEM I Reduced Serum Medium (e.g., Gibco 31985062)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

Protocol:

  • Prepare a 1 µM working solution of Biotin-labeled ODN 1826 in pre-warmed Opti-MEM.

  • Aspirate the culture medium from the plated RAW 264.7 cells and wash once with warm PBS.

  • Add the Biotin-ODN 1826 solution to the cells and incubate at 37°C for the desired time points (e.g., 15, 30, 60, and 120 minutes).

  • After incubation, aspirate the ODN solution and wash the cells three times with cold PBS to stop the uptake.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

Immunofluorescence Staining

This protocol describes the simultaneous staining of Biotin-ODN 1826 and endosomal markers.

Materials:

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies:

    • Rabbit anti-EEA1 (e.g., Cell Signaling Technology, #3288) at a 1:100 dilution.

    • Mouse anti-Rab7 (e.g., Abcam, ab50533) at a 1:200 dilution.

  • Secondary Antibodies and Detection Reagents:

    • Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (e.g., Invitrogen A-11008) at a 1:500 dilution.

    • Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 647 (e.g., Invitrogen A-21235) at a 1:500 dilution.

    • Streptavidin, Alexa Fluor 555 Conjugate (e.g., Invitrogen S32355) at a 1:1000 dilution.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting Medium (e.g., ProLong Gold Antifade Mountant, Invitrogen P36930)

Protocol:

  • Permeabilize the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Prepare a primary antibody solution containing both anti-EEA1 and anti-Rab7 antibodies diluted in Blocking Buffer.

  • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a solution containing the fluorescently labeled secondary antibodies and Streptavidin-Alexa Fluor 555 in Blocking Buffer.

  • Incubate the cells with this solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Allow the mounting medium to cure for 24 hours at room temperature in the dark before imaging.

Confocal Microscopy and Image Analysis

Microscopy:

  • Acquire images using a laser scanning confocal microscope equipped with appropriate lasers and filters for DAPI, Alexa Fluor 488, Alexa Fluor 555, and Alexa Fluor 647.

  • Use a 60x or 100x oil immersion objective.

  • Acquire Z-stacks to ensure the entire cell volume is captured.

  • Optimize laser power, pinhole size, and detector gain to obtain good signal-to-noise ratios while avoiding saturation.

  • Acquire images sequentially to minimize bleed-through between channels.

Image Analysis:

  • Open the multi-channel image files in an image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin).

  • Select a region of interest (ROI) corresponding to a single cell.

  • Perform background subtraction if necessary.

  • Use the co-localization analysis tool to calculate the Pearson's Correlation Coefficient for the Biotin-ODN 1826 channel and each of the endosomal marker channels.

  • Repeat the analysis for a statistically significant number of cells for each time point.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Fixation cluster_staining Immunofluorescence Staining cluster_analysis Analysis culture Culture RAW 264.7 Cells plate Plate cells on coverslips culture->plate incubate Incubate with Biotin-ODN 1826 (15, 30, 60, 120 min) plate->incubate fix Fix with 4% PFA incubate->fix permeabilize Permeabilize (0.1% Triton X-100) fix->permeabilize block Block (5% BSA) permeabilize->block primary_ab Primary Antibodies (anti-EEA1, anti-Rab7) block->primary_ab secondary_ab Secondary Antibodies & Streptavidin (Alexa Fluor 488, 647, 555) primary_ab->secondary_ab mount Mount on slides secondary_ab->mount image Confocal Microscopy mount->image quantify Quantitative Co-localization Analysis (Pearson's Correlation Coefficient) image->quantify

Caption: Experimental workflow for co-localization of Biotin-ODN 1826 with endosomal markers.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK activates NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nuc->Gene_expression

Caption: TLR9 signaling pathway activated by ODN 1826 in the endosome.

A guide to immobilizing Biotin-labeled ODN 1826 on streptavidin-coated plates.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodeoxynucleotide (ODN) 1826 is a synthetic CpG oligonucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9), particularly in murine models. Its ability to stimulate an immune response makes it a valuable tool in immunology, vaccine development, and cancer research. The immobilization of biotin-labeled ODN 1826 onto streptavidin-coated plates is a fundamental technique for a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), pull-down assays, and the study of protein-DNA interactions. The high affinity and specificity of the biotin-streptavidin interaction ensure stable and oriented immobilization of the oligonucleotide, which is crucial for reproducible and sensitive experimental outcomes.

This guide provides detailed application notes and protocols for the efficient immobilization of biotin-labeled ODN 1826 on streptavidin-coated plates. It includes quantitative data on binding capacities, step-by-step experimental procedures, and visualizations of the experimental workflow and the relevant TLR9 signaling pathway.

Quantitative Data Presentation

The efficiency of immobilization and subsequent assays is highly dependent on the binding capacity of the streptavidin-coated plates and the concentration of the biotinylated ODN 1826 used. The following tables summarize key quantitative data to guide experimental design.

Table 1: Binding Capacity of Commercially Available Streptavidin-Coated 96-Well Plates

Plate TypeBinding Capacity (D-Biotin)Binding Capacity (Biotinylated IgG)Binding Capacity (Biotinylated Oligonucleotide)
Standard Binding Capacity~15-25 pmol/well~100 ng/wellVaries (dependent on length and steric hindrance)
High Binding Capacity~125 pmol/well~200-500 ng/well~200 pmoles/mg of beads (for magnetic beads)

Note: The binding capacity for biotinylated oligonucleotides can be influenced by factors such as the length of the oligonucleotide, the presence of a spacer arm, and steric hindrance.

Table 2: Recommended Conditions for Immobilizing Biotin-labeled ODN 1826

ParameterRecommended RangeKey Considerations
ODN 1826 Concentration 0.05 - 0.5 pmol/well (approximately 0.35 - 3.5 ng/well for a 20-mer ODN)Optimal concentration should be determined empirically for each specific application. Higher concentrations can lead to steric hindrance.
Incubation Time 30 - 60 minutes at room temperature, or overnight at 4°CLonger incubation times at lower temperatures can enhance binding efficiency, especially for low concentrations of ODN.
Incubation Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally sufficient for the rapid biotin-streptavidin interaction.
Immobilization Buffer Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20The addition of a non-ionic detergent like Tween-20 can help to reduce non-specific binding. High salt concentrations (e.g., 1 M NaCl) can improve the binding of longer oligonucleotides by reducing electrostatic repulsion.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the immobilization of biotin-labeled ODN 1826 on a streptavidin-coated 96-well plate.

Materials and Equipment
  • Biotin-labeled ODN 1826

  • Streptavidin-coated 96-well plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA) - Note: Many commercial plates come pre-blocked.

  • Microplate reader (for quantification, if applicable)

  • Multichannel pipette

  • Plate shaker (optional)

Protocol for Immobilization of Biotin-labeled ODN 1826
  • Preparation of Reagents:

    • Reconstitute the biotin-labeled ODN 1826 in sterile, nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM.

    • Prepare working dilutions of the biotin-labeled ODN 1826 in the chosen immobilization buffer to achieve the desired final concentration (e.g., 1 µM, which corresponds to 0.1 pmol in 100 µL).

  • Plate Preparation:

    • If the streptavidin-coated plates are not pre-blocked, wash the wells twice with 200 µL of Wash Buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with 200 µL of Wash Buffer per well. Aspirate the buffer completely after the final wash.

  • Immobilization of Biotin-labeled ODN 1826:

    • Add 100 µL of the diluted biotin-labeled ODN 1826 solution to each well.

    • Incubate the plate for 30-60 minutes at room temperature with gentle agitation on a plate shaker, or for 2 hours without shaking. Alternatively, incubate overnight at 4°C.

  • Washing:

    • Aspirate the ODN 1826 solution from the wells.

    • Wash the wells three to five times with 200 µL of Wash Buffer per well to remove any unbound ODN. Ensure complete removal of the wash buffer after the final wash.

  • Blocking of Unoccupied Biotin-Binding Sites (Optional but Recommended):

    • To prevent non-specific binding of subsequent reagents to any remaining free streptavidin sites, add 100 µL of a solution containing a high concentration of free biotin (e.g., 10 µM in PBS) to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the wells three times with 200 µL of Wash Buffer.

  • Plate is Ready for Downstream Applications:

    • The plate with immobilized ODN 1826 is now ready for use in various assays, such as binding studies with TLR9 or other interacting proteins.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the immobilization of biotin-labeled ODN 1826 on a streptavidin-coated plate.

G cluster_prep Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization cluster_final Result ReagentPrep Prepare ODN 1826 Dilutions Immobilize Add Biotin-ODN 1826 to Wells ReagentPrep->Immobilize PlatePrep Prepare Streptavidin Plate (Wash/Block) PlatePrep->Immobilize Incubate Incubate (30-60 min RT or O/N 4°C) Immobilize->Incubate Wash1 Wash to Remove Unbound ODN Incubate->Wash1 BlockBiotin Block Free Streptavidin Sites (Optional) Wash1->BlockBiotin Wash2 Final Wash BlockBiotin->Wash2 Ready Plate Ready for Assay Wash2->Ready TLR9_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade IκB IκB IKK_complex->IκB Phosphorylation & Degradation AP1 AP-1 MAPK_cascade->AP1 Activation NFκB_inactive NF-κB (inactive) NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Release & Translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_active->Gene_Expression AP1->Gene_Expression

Troubleshooting & Optimization

Troubleshooting low signal intensity with Biotin-labeled ODN 1826 in flow cytometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments using Biotin-labeled ODN 1826 in flow cytometry. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a frequent challenge when using Biotin-labeled ODN 1826. The following guide, presented in a question-and-answer format, addresses specific issues you might encounter.

Question: Why am I getting a weak or no signal from my Biotin-labeled ODN 1826?

Answer: A weak or absent signal can stem from several factors, ranging from reagent issues to suboptimal protocol steps. Below is a systematic approach to identifying and resolving the root cause.

Diagram: Troubleshooting Workflow for Low Signal Intensity

G cluster_reagent Reagent Checks cluster_protocol Protocol Optimization cluster_instrument Instrument Settings cluster_expression Biological Factors start Start: Low Signal Intensity reagent 1. Check Reagents start->reagent protocol 2. Review Staining Protocol reagent->protocol Reagents OK? reagent_integrity ODN / Streptavidin Integrity (Storage, Expiration) reagent->reagent_integrity reagent_concentration Suboptimal Concentrations (Titration needed) reagent->reagent_concentration instrument 3. Verify Instrument Settings protocol->instrument Protocol Optimized? incubation Incubation Time/ Temp Too Low protocol->incubation washing Excessive Washing protocol->washing blocking Inadequate Blocking protocol->blocking permeabilization Permeabilization Issue (for intracellular TLR9) protocol->permeabilization expression 4. Confirm Target Expression instrument->expression Settings Correct? voltage Incorrect PMT Voltage/Gain instrument->voltage compensation Improper Compensation instrument->compensation laser Laser/Filter Mismatch instrument->laser solution Problem Resolved expression->solution Expression Confirmed? tlr9_level Low TLR9 Expression in Cell Type expression->tlr9_level internalization Antigen Internalization (if staining surface-bound) expression->internalization

Caption: A logical workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Reagent-Related Issues

Q1: How can I be sure my Biotin-ODN 1826 and streptavidin-fluorophore are active?

A1: Reagent integrity is crucial.[1][2][3]

  • Storage: Ensure both reagents have been stored according to the manufacturer's instructions, typically at -20°C and protected from light, especially the streptavidin-fluorophore conjugate.[1][2]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can degrade the molecules. Aliquoting reagents upon first use is highly recommended.[3]

Q2: What are the optimal concentrations for Biotin-ODN 1826 and the streptavidin conjugate?

A2: There is no single optimal concentration; it must be determined empirically for your specific cell type and experimental conditions through titration.[1][4][5][6]

  • Titrate Streptavidin First: Start with a fixed, manufacturer-recommended concentration of Biotin-ODN 1826 and perform a titration of the streptavidin-fluorophore conjugate.[4][5]

  • Titrate Biotin-ODN 1826: Once the optimal streptavidin concentration is found, you can perform a titration of the Biotin-ODN 1826 to further refine the signal-to-noise ratio.[5]

Table 1: Example Titration of Streptavidin-Fluorophore (Note: This is a hypothetical example for illustrative purposes.)

Streptavidin-PE Conc.Biotin-ODN 1826 Conc.Mean Fluorescence Intensity (MFI)Signal-to-Noise Ratio
0.1 µg/mL1 µg/mL5005
0.5 µg/mL1 µg/mL250025
1.0 µg/mL 1 µg/mL 4500 45
2.0 µg/mL1 µg/mL500030 (High Background)
Protocol-Related Issues

Q3: My experiment targets intracellular TLR9. Could permeabilization be the issue?

A3: Yes, insufficient permeabilization is a common cause for low signal when detecting intracellular targets.[1][7]

  • Reagent Choice: Ensure you are using an appropriate permeabilization buffer (e.g., containing saponin or Triton X-100) that is compatible with your fixation method.

  • Incubation Time: Optimize the permeabilization time; too short may not create sufficient pores, while too long can damage the cell.

Q4: How can I prevent non-specific binding of the streptavidin conjugate?

A4: High background from non-specific binding can obscure a weak positive signal.

  • Fc Block: Always include an Fc receptor blocking step, especially when working with immune cells like macrophages or B cells, which express Fc receptors.[1][8][9]

  • Protein Blocking: Use a protein-based blocking solution, such as buffer containing Bovine Serum Albumin (BSA) or serum, to saturate non-specific binding sites on the cells.[6] Note: Avoid using milk-based blockers as they contain biotin, which will interfere with the assay.[10]

  • Washing: Ensure adequate washing steps are performed after the Biotin-ODN 1826 and streptavidin incubations to remove unbound reagents.[11][12] However, be careful not to overwash, which could elute your bound probe.

Biological and Instrument-Related Issues

Q5: What if my target cells have low TLR9 expression?

A5: Low target expression will inherently produce a low signal.[1][11]

  • Positive Control: Use a cell line known to express high levels of TLR9 (e.g., certain macrophage or B-cell lines) as a positive control to validate your protocol and reagents.[13]

  • Signal Amplification: The biotin-streptavidin system is already a form of signal amplification.[4] For extremely low targets, consider using a streptavidin-phycoerythrin (PE) or -allophycocyanin (APC) conjugate, as these are very bright fluorophores.[14]

Q6: Could my flow cytometer settings be incorrect?

A6: Yes, suboptimal instrument settings are a frequent source of error.[11][15]

  • PMT Voltages/Gain: Ensure the photomultiplier tube (PMT) voltages or gain settings are optimized for the fluorophore you are using. Use single-stained positive controls to set the voltage correctly, ensuring the positive signal is on-scale and well-separated from the negative population.

  • Compensation: If you are performing a multicolor experiment, incorrect compensation for spectral overlap can make a positive signal appear weak or negative.[7] Always run single-color compensation controls.

Experimental Protocols

Protocol 1: Staining for Cell Surface-Bound Biotin-ODN 1826

This protocol is for detecting Biotin-ODN 1826 bound to the surface of cells. All steps should be performed at 4°C with ice-cold buffers to prevent internalization of the ODN.[1]

  • Cell Preparation: Harvest 1 x 10⁶ cells per sample and wash with ice-cold Flow Cytometry Buffer (e.g., PBS + 2% FBS).

  • Fc Receptor Block: Resuspend cells in 100 µL of Flow Cytometry Buffer containing an Fc blocking reagent. Incubate on ice for 15 minutes.

  • Biotin-ODN 1826 Staining: Without washing, add the pre-titrated optimal concentration of Biotin-ODN 1826. Incubate on ice for 30-60 minutes, protected from light.

  • Wash: Add 1 mL of ice-cold Flow Cytometry Buffer and centrifuge at 350 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.[16]

  • Streptavidin Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Buffer containing the pre-titrated optimal concentration of streptavidin-fluorophore conjugate. Incubate on ice for 30 minutes, protected from light.

  • Final Wash: Wash the cells twice as described in step 4.

  • Acquisition: Resuspend the final cell pellet in 500 µL of Flow Cytometry Buffer and acquire samples on the flow cytometer.

Diagram: Experimental Workflow for Surface Staining

G start Start: Harvest Cells fc_block 1. Fc Receptor Block (15 min, 4°C) start->fc_block odn_stain 2. Add Biotin-ODN 1826 (30-60 min, 4°C) fc_block->odn_stain wash1 3. Wash (3x) odn_stain->wash1 strep_stain 4. Add Streptavidin-Fluorophore (30 min, 4°C) wash1->strep_stain wash2 5. Wash (2x) strep_stain->wash2 acquire 6. Acquire on Flow Cytometer wash2->acquire end End acquire->end

Caption: A step-by-step workflow for surface staining with Biotin-ODN.

Signaling Pathway

ODN 1826 and TLR9 Signaling

ODN 1826 is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that is recognized by Toll-like Receptor 9 (TLR9), primarily in mice.[17][18] TLR9 is located within the endosome. Upon binding of ODN 1826, TLR9 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines.[17][19]

Diagram: TLR9 Signaling Pathway

G cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm cluster_nucleus Nucleus ODN Biotin-ODN 1826 TLR9 TLR9 ODN->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex phosphorylates IκBα NFkB p50/p65 NFkB_complex->NFkB translocates Genes Pro-inflammatory Gene Expression NFkB->Genes

Caption: Simplified TLR9 signaling pathway initiated by ODN 1826.

References

How to reduce non-specific binding of Biotin-labeled ODN 1826 in tissue sections.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of biotin-labeled oligonucleotides, such as ODN 1826, in tissue sections.

Troubleshooting Guide: High Background Staining

High background staining is a common issue that can obscure specific signals and lead to misinterpretation of results. This guide provides a systematic approach to identifying and mitigating the causes of non-specific binding.

Problem: Excessive or unexpected background staining in tissue sections treated with biotin-labeled ODN 1826.

Initial Assessment:

  • Review Controls:

    • No Probe Control: A tissue section processed with all reagents except the biotin-labeled ODN. Staining in this control points to issues with the detection system (e.g., streptavidin-enzyme conjugate).

    • Streptavidin-Enzyme Only Control: A tissue section incubated only with the streptavidin-enzyme conjugate. This is a direct test for endogenous biotin or non-specific binding of the conjugate itself.[1]

    • Positive Control Tissue: A tissue known to express the target to ensure the probe and detection system are working correctly.

  • Visual Inspection:

    • Uniform Background: A consistent "wash" of color across the entire tissue and slide may indicate issues with blocking, probe concentration, or washing stringency.

    • Cellular/Sub-cellular Localization: Non-specific staining localized to specific cell types or compartments (e.g., nuclei, cytoplasm) can provide clues about the nature of the unwanted interaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background staining.

TroubleshootingWorkflow start High Background Observed check_controls Review Negative Controls (No Probe, Strep-Enzyme Only) start->check_controls staining_in_controls Staining in Negative Controls? check_controls->staining_in_controls endogenous_biotin Address Endogenous Biotin (Avidin-Biotin Block) staining_in_controls->endogenous_biotin Yes no_staining_in_controls No Staining in Negative Controls staining_in_controls->no_staining_in_controls No strep_binding Optimize Streptavidin Conjugate (Concentration, Different Conjugate) endogenous_biotin->strep_binding final_review Review Staining strep_binding->final_review probe_issue Issue is Probe-Related no_staining_in_controls->probe_issue probe_concentration Optimize Probe Concentration (Titrate Down) probe_issue->probe_concentration hybridization_conditions Adjust Hybridization/Wash Stringency (Increase Temperature, Decrease Salt) probe_concentration->hybridization_conditions blocking_protocol Enhance Pre-hybridization Blocking (Add tRNA, Salmon Sperm DNA) hybridization_conditions->blocking_protocol fixation_issue Consider Fixation Issues (Over/Under-fixation) blocking_protocol->fixation_issue fixation_issue->final_review

Caption: Troubleshooting workflow for high background staining.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of non-specific background when using a biotin-streptavidin detection system?

A1: A primary cause is the presence of endogenous biotin in the tissue.[1][2][3][4] Biotin is a vitamin found in all living cells and is particularly abundant in tissues like the liver, kidney, spleen, and brain.[1][2][5] The streptavidin-enzyme conjugate used for detection will bind to this endogenous biotin, leading to strong background staining that is independent of the biotin-labeled probe.

Q2: How can I block endogenous biotin?

A2: A sequential avidin/biotin blocking procedure is the standard method.[6][7][8]

  • Incubate with Avidin/Streptavidin: After rehydration and before applying your primary probe, incubate the tissue sections with a solution of unlabeled avidin or streptavidin. This will bind to and mask the endogenous biotin in the tissue.

  • Incubate with Biotin: Following a brief rinse, incubate the sections with a solution of free biotin. This step is crucial to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules that were just applied, preventing them from binding to your biotin-labeled probe later.[4][7][8]

Q3: My non-specific staining seems related to the ODN probe itself, not endogenous biotin. What could be the cause?

A3: If your negative controls for the detection system are clean, the non-specific binding is likely due to the oligonucleotide probe. Potential causes include:

  • Electrostatic Interactions: DNA is negatively charged and can non-specifically bind to positively charged components in the tissue. An acetylation step after permeabilization can help block these positively charged amines.[9]

  • Hydrophobic Interactions: Using detergents like Triton X-100 or Tween 20 in your buffers can help reduce non-specific hydrophobic binding.[2]

  • Probe Concentration: The concentration of your biotin-labeled ODN 1826 may be too high. Titrating the probe to the lowest effective concentration is recommended.

  • Insufficient Blocking: Your pre-hybridization blocking may be inadequate. The inclusion of blocking agents like sheared salmon sperm DNA or tRNA in the pre-hybridization and hybridization buffers can compete with the labeled probe for non-specific binding sites.[9]

Q4: Can my tissue fixation protocol affect non-specific binding?

A4: Yes, fixation is critical. Over-fixation can lead to excessive cross-linking, which may mask the target sequence and potentially create non-specific binding sites.[10] Conversely, under-fixation can result in poor tissue morphology and loss of the target nucleic acid.[11] It is important to standardize fixation times and conditions.

Q5: What is ODN 1826 and how does it work?

A5: ODN 1826 is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs. It acts as an agonist for Toll-like Receptor 9 (TLR9), which is typically located in the endosomes of immune cells like B cells and plasmacytoid dendritic cells.[12] The binding of ODN 1826 to TLR9 triggers a signaling cascade that results in an immune response, which is why it's often used as an immunostimulant.[12][13]

ODN 1826 (CpG) Signaling Pathway via TLR9

TLR9_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus odn1826 ODN 1826 (CpG) tlr9 TLR9 odn1826->tlr9 binds myd88 MyD88 tlr9->myd88 recruits irak4 IRAK-4 myd88->irak4 irak1 IRAK-1 irak4->irak1 phosphorylates traf6 TRAF6 irak1->traf6 ikk IKK Complex traf6->ikk irf7 IRF7 traf6->irf7 nfkb NF-κB ikk->nfkb activates nfkb_nuc NF-κB nfkb->nfkb_nuc translocates irf7_nuc IRF7 irf7->irf7_nuc translocates gene_expression Pro-inflammatory Cytokine Genes nfkb_nuc->gene_expression irf7_nuc->gene_expression

Caption: Simplified signaling pathway of ODN 1826 via TLR9 activation.

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol should be performed after tissue deparaffinization, rehydration, and any antigen retrieval steps, but before incubation with the biotin-labeled probe.

Reagents:

  • Avidin Solution: 0.05% Avidin in PBS

  • Biotin Solution: 0.01% Biotin in PBS

  • Wash Buffer: PBS or TBS

Procedure:

  • Incubate tissue sections with the Avidin Solution for 15-20 minutes at room temperature.[3]

  • Briefly rinse the sections with Wash Buffer.

  • Incubate the tissue sections with the Biotin Solution for 15-20 minutes at room temperature.[3] This step saturates any remaining binding sites on the avidin applied in step 1.[3][4]

  • Rinse thoroughly with Wash Buffer (e.g., 3 changes for 2 minutes each).

  • Proceed with your standard pre-hybridization blocking and probe incubation steps.

Protocol 2: General Blocking and Hybridization for Oligonucleotide Probes

This protocol incorporates blocking agents to reduce non-specific binding of the DNA probe itself.

Reagents:

  • Pre-hybridization/Hybridization Buffer:

    • Standard hybridization buffer (containing formamide and SSC)

    • 10% Dextran Sulfate

    • Sheared Salmon Sperm DNA (100 µg/mL)

    • Yeast tRNA (100 µg/mL)

  • Wash Buffers:

    • 2x SSC

    • 0.5x SSC

    • 0.1x SSC

Procedure:

  • Pre-hybridization:

    • After completing endogenous biotin blocking (if necessary), incubate the tissue sections in pre-warmed Pre-hybridization/Hybridization Buffer (without the probe) for at least 1-2 hours at the hybridization temperature (e.g., 37-45°C).[14]

  • Hybridization:

    • Dilute the biotin-labeled ODN 1826 probe to its optimal concentration in the Pre-hybridization/Hybridization Buffer.

    • Denature the probe by heating to 95°C for 5 minutes, then immediately place on ice.[14]

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[14]

  • Stringency Washes:

    • The goal of these washes is to remove non-specifically bound probe while retaining the specifically bound probe. The stringency is controlled by salt concentration (lower salt = higher stringency) and temperature (higher temperature = higher stringency).

    • Wash 1: 2x SSC at room temperature for 10 minutes.

    • Wash 2: 0.5x SSC at the hybridization temperature for 15 minutes.

    • Wash 3: 0.1x SSC at a slightly elevated temperature (e.g., 55-65°C) for 15 minutes.[14]

  • Detection:

    • Proceed with blocking for the detection system (e.g., with normal serum or BSA) and incubation with the streptavidin-enzyme conjugate.

Data Presentation: Comparison of Blocking Strategies

Blocking StrategyReagent(s)Primary Target of BlockingWhen to UseConsiderations
Endogenous Biotin Block Avidin, followed by BiotinEndogenous biotin in the tissueMandatory for tissues high in biotin (liver, kidney, spleen) and recommended for all biotin-streptavidin detection systems.[1][3][6]Must be a two-step process to avoid blocking the biotinylated probe.[7][8]
Protein/Hydrophobic Block Normal Serum, Bovine Serum Albumin (BSA), CaseinNon-specific protein and hydrophobic binding sites on the tissue.Standard practice in almost all IHC/ISH protocols, applied before the primary probe/antibody.[2]Use serum from the same species as the secondary antibody host to avoid cross-reactivity. Do not use milk-based blockers (casein) with biotin systems as milk contains biotin.
Nucleic Acid Block Sheared Salmon Sperm DNA, Yeast tRNANon-specific binding sites for nucleic acid probes (e.g., charged interactions).Highly recommended for in situ hybridization with DNA/RNA probes. Add to pre-hybridization and hybridization buffers.[9]DNA should be sheared/fragmented to prevent it from acting as a probe itself.
Ionic Interaction Block Increased salt concentration in buffers (e.g., in wash buffers)Non-specific electrostatic interactions between the probe and tissue.Used during high-stringency wash steps to remove weakly bound probes.[12]Increasing stringency too much can also remove the specific signal.

References

Technical Support Center: Optimizing Biotin-labeled ODN 1826 for Maximal Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-labeled ODN 1826. Our goal is to help you optimize its concentration for maximal cell stimulation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Biotin-labeled ODN 1826 and how does it work?

A1: Biotin-labeled ODN 1826 is a synthetic single-stranded DNA molecule. It is a Class B CpG oligodeoxynucleotide (ODN) that acts as an agonist for Toll-like receptor 9 (TLR9), with a preference for the murine receptor.[1][2] The unmethylated CpG motifs in its sequence mimic microbial DNA, which are recognized by TLR9.[1][3] This recognition triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and interferon regulatory factor (IRF), resulting in a pro-inflammatory response.[1][4] The biotin label allows for the tracking and localization of the ODN within cells without affecting its biological activity.[5]

Q2: What are the typical applications of ODN 1826?

A2: ODN 1826 is widely used for the activation of various immune cells, including B cells and murine splenocytes.[6] It is known to induce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Additionally, it has been studied for its potential as a vaccine adjuvant to enhance T-helper type 1 (Th1) immune responses.[1][3]

Q3: Does the biotin label on ODN 1826 interfere with its cell-stimulating activity?

A3: No, the biotin label is designed to allow for the monitoring of cellular uptake and localization without affecting the TLR9-activating properties of the ODN.[5][7] You can use a biotin detection system for light microscopy or flow cytometry to track the labeled ODN.[5]

Q4: What is a suitable negative control for experiments with ODN 1826?

A4: A common negative control for ODN 1826 is an ODN with GpC dinucleotides instead of CpG dinucleotides, such as ODN 2138.[4] This control ODN does not induce TLR9 activity and can help ensure that the observed cellular stimulation is specific to the CpG motifs in ODN 1826.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cell stimulation observed. Suboptimal ODN 1826 concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range for cellular assays is 1-5 µM.[1][5]
Incorrect handling or storage of ODN 1826. ODN 1826 is typically shipped at room temperature and should be stored at -20°C for long-term stability.[3] Upon reconstitution, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[3]
Low or no TLR9 expression in the target cells. Confirm that your target cells express TLR9. ODN 1826 has a preference for murine TLR9.[1] While it can activate human TLR9-mediated pathways in some cell lines like THP1-Dual™ hTLR9 cells, its efficiency may vary.[1][2]
High background or non-specific stimulation. Endotoxin contamination. Ensure that all reagents, including the ODN 1826 and reconstitution buffers, are endotoxin-free.[1]
Use of an inappropriate negative control. Use a specifically designed negative control ODN, such as one with GpC motifs, to account for any non-specific effects of the oligonucleotide backbone.[4]
Difficulty tracking the biotin-labeled ODN 1826. Low cellular uptake. Optimize incubation time and ODN concentration. You can monitor uptake using techniques like flow cytometry or confocal microscopy.[5][7]
Inefficient detection of the biotin label. Ensure your biotin detection system (e.g., streptavidin-conjugated fluorophores or enzymes) is working correctly and that you are following an optimized staining protocol.

Quantitative Data Summary

The following tables summarize key quantitative information for using Biotin-labeled ODN 1826.

Table 1: Recommended Working Concentrations

Application Recommended Concentration Reference
In vitro Cellular Assays1-5 µM[1][5]
In vivo (mouse)20-50 µ g/mouse [2][3]

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Weight~6364 g/mol (unlabeled)[1]
Sequence (20 mer)5'-tccatgacgttcctgacgtt-3'[1]
Solubility5 mg/ml in water[1][5]

Experimental Protocols

Protocol 1: In Vitro Cell Stimulation with Biotin-labeled ODN 1826

This protocol provides a general guideline for stimulating cells in culture. Optimization will be required for specific cell types and desired outcomes.

  • Cell Preparation: Plate your target cells (e.g., murine splenocytes or macrophages) at the desired density in a suitable culture plate and allow them to adhere overnight.

  • Reconstitution of Biotin-labeled ODN 1826: Reconstitute the lyophilized Biotin-labeled ODN 1826 in endotoxin-free water to a stock concentration of 1 mg/ml.[3] Mix gently by pipetting up and down.

  • Preparation of Working Solutions: Dilute the stock solution of Biotin-labeled ODN 1826 in your cell culture medium to the desired final concentrations for your dose-response experiment (e.g., 0.5, 1, 2.5, 5, and 10 µM).

  • Cell Stimulation: Remove the old medium from your plated cells and add the medium containing the different concentrations of Biotin-labeled ODN 1826. Include a negative control (medium alone or a control ODN).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Assessment of Stimulation: Analyze the cell supernatant for cytokine production (e.g., IL-6, TNF-α) using ELISA or a multiplex assay. Alternatively, cell lysates can be analyzed for the activation of signaling proteins (e.g., phosphorylated NF-κB) by Western blotting.

Visualizations

Signaling Pathway of ODN 1826

ODN1826_Signaling_Pathway cluster_cell Target Cell cluster_endosome cluster_nucleus ODN1826 Biotin-labeled ODN 1826 Endosome Endosome ODN1826->Endosome Internalization TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activation NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus Gene_Expression Pro-inflammatory Gene Expression

Caption: Signaling pathway of Biotin-labeled ODN 1826 via TLR9 activation.

Experimental Workflow for Optimizing ODN 1826 Concentration

experimental_workflow start Start: Cell Culture prep_odn Prepare Biotin-ODN 1826 Concentration Gradient start->prep_odn stimulate Stimulate Cells prep_odn->stimulate incubate Incubate (e.g., 24h) stimulate->incubate analysis Analyze Cell Response incubate->analysis data Collect and Plot Data (Dose-Response Curve) analysis->data determine_optimal Determine Optimal Concentration data->determine_optimal end End determine_optimal->end

Caption: Workflow for determining the optimal concentration of Biotin-labeled ODN 1826.

References

Best practices for the storage and handling of Biotin-labeled ODN 1826 sodium to maintain stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Biotin-labeled ODN 1826 sodium salt to ensure its stability and optimal performance in experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound salt upon receipt?

Upon receipt, the lyophilized product should be stored at -20°C.[1][2][3][4] It is stable for up to one year when stored under these conditions.[2][5]

Q2: What is the recommended buffer for reconstituting Biotin-labeled ODN 1826?

It is highly recommended to use sterile, endotoxin-free water to reconstitute the lyophilized ODN 1826.[1][4][6] Alternatively, TE buffer or PBS can be used.[7]

Q3: What is the stability of the reconstituted Biotin-labeled ODN 1826 solution?

Once reconstituted, the solution is stable for up to 6 months when stored in aliquots at -20°C.[1][5][7] It is crucial to avoid repeated freeze-thaw cycles as this can compromise the integrity of the oligonucleotide.[1][4][5][6] For short-term storage, oligonucleotides in solution can be kept at 4°C for up to two weeks.[8]

Q4: Can I store the reconstituted Biotin-labeled ODN 1826 at -80°C?

While -20°C is the most commonly recommended storage temperature, storing the reconstituted solution in aliquots at -80°C is also a viable option for long-term stability.

Q5: What is the sequence of ODN 1826 and what are its key features?

The sequence for ODN 1826 is 5'-tccatgacgttcctgacgtt-3' (20 mer).[4][5] It is a Class B CpG oligonucleotide with a full phosphorothioate backbone, which makes it resistant to nuclease degradation.[4][5] This ODN is a potent agonist for mouse Toll-like receptor 9 (TLR9).[4][5][6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Biotin-labeled ODN 1826

This protocol describes the preparation of a stock solution from the lyophilized product.

Materials:

  • Vial of lyophilized this compound salt

  • Sterile, endotoxin-free water (or TE buffer/PBS)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, nuclease-free tips

Procedure:

  • Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.

  • Reconstitution: Carefully open the vial and add the required volume of sterile, endotoxin-free water to achieve the desired stock concentration. For example, to create a 2 mg/ml stock solution from a 1 mg vial, add 500 µl of endotoxin-free water.[5]

  • Dissolution: Gently pipette the solution up and down to ensure the oligonucleotide is completely dissolved. Alternatively, vortex the vial and let it sit at 4°C overnight to ensure complete dissolution.[7]

  • Aliquoting: Dispense the reconstituted solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Protocol 2: Quality Control of Biotin Labeling using Dot Blot

This protocol provides a method to verify the presence and relative quantity of the biotin label on the ODN 1826.

Materials:

  • Reconstituted Biotin-labeled ODN 1826

  • Non-biotinylated ODN 1826 (as a negative control)

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • Spotting: Spot serial dilutions of both the biotinylated and non-biotinylated ODN 1826 onto a nylon membrane.

  • Crosslinking: UV-crosslink the DNA to the membrane according to the manufacturer's instructions.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Detection: Add the chemiluminescent HRP substrate and image the membrane using an appropriate imaging system. A signal should be observed for the biotinylated ODN 1826, and not for the negative control.

Data Presentation

Table 1: Storage Conditions and Stability of Biotin-labeled ODN 1826

FormStorage TemperatureDurationKey Considerations
Lyophilized-20°CUp to 1 year[2][5]Protect from moisture.
Reconstituted-20°CUp to 6 months[1][5]Aliquot to avoid freeze-thaw cycles.[1][4][5]
Reconstituted4°CUp to 2 weeks[8]For short-term use only.
ReconstitutedRoom TemperatureNot RecommendedPotential for degradation.[9]

Visualizations

experimental_workflow cluster_receipt Product Receipt and Initial Storage cluster_reconstitution Reconstitution and Aliquoting cluster_storage_use Storage of Reconstituted Product and Use receipt Receive Lyophilized ODN 1826 storage_lyo Store at -20°C (up to 1 year) receipt->storage_lyo reconstitute Reconstitute in Endotoxin-Free Water storage_lyo->reconstitute Avoid Moisture aliquot Aliquot into Single-Use Tubes reconstitute->aliquot storage_reconstituted Store Aliquots at -20°C (up to 6 months) aliquot->storage_reconstituted Avoid Freeze-Thaw use Use in Experiment storage_reconstituted->use

Caption: Recommended workflow for handling Biotin-labeled ODN 1826.

signaling_pathway cluster_cell Immune Cell (e.g., B Cell, pDC) cluster_endosome cluster_cytoplasm cluster_nucleus extracellular Extracellular Space endosome Endosome TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 cytoplasm Cytoplasm IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF Activation TRAF6->IRFs gene_expression Pro-inflammatory Gene Expression NFkB->gene_expression IRFs->gene_expression nucleus Nucleus ODN1826 Biotin-labeled ODN 1826 ODN1826->TLR9 Internalization & Binding

Caption: ODN 1826 signaling pathway via TLR9 activation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or no signal in biotin-detection assays (e.g., ELISA, pull-down) 1. Degradation of ODN 1826: Improper storage or multiple freeze-thaw cycles. 2. Inefficient Biotin Labeling: An issue from the synthesis process. 3. Suboptimal Assay Conditions: Incorrect buffer, temperature, or incubation times. 4. Ineffective Streptavidin Binding: Steric hindrance or issues with the streptavidin conjugate.1. Ensure proper storage at -20°C in single-use aliquots. Use a fresh aliquot for each experiment. 2. Perform a quality control check, such as a dot blot, to confirm the presence of the biotin label. 3. Optimize assay parameters, including antibody/streptavidin concentrations and incubation periods.[10] 4. Consider using a biotinylated ODN with a longer spacer arm (e.g., TEG spacer) to reduce steric hindrance.[11]
High background in assays 1. Excess Biotinylated Probe: Using too high a concentration of the biotinylated ODN. 2. Non-specific Binding: The probe or streptavidin conjugate is binding non-specifically to other components. 3. Insufficient Washing: Inadequate removal of unbound reagents.1. Titrate the concentration of the Biotin-labeled ODN 1826 to determine the optimal working concentration. 2. Increase the stringency of your wash buffers (e.g., by increasing salt or detergent concentration). Optimize your blocking buffer.[10] 3. Increase the number and duration of wash steps in your protocol.[12]
Inconsistent or variable results between experiments 1. Repeated Freeze-Thaw Cycles: Degradation of the ODN 1826 due to improper handling. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Batch-to-Batch Variation: Differences in the synthesis of the biotinylated ODN.1. Always use fresh aliquots for each experiment to ensure consistency.[13] 2. Calibrate pipettes regularly and ensure proper pipetting technique.[10] 3. If possible, purchase a larger batch of the reagent to ensure consistency across a series of experiments.
Sample viscosity after cell lysis in pull-down assays 1. Genomic DNA Release: Lysis of cells releases DNA, leading to high viscosity.1. Shear the DNA by sonication or by passing the lysate through a small gauge needle.[14] Be cautious with sonication to avoid excessive heating and foaming, which can denature proteins.

References

Strategies to minimize endogenous biotin interference in experiments with Biotin-labeled ODN 1826.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving Biotin-labeled ODN 1826. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to endogenous biotin interference and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin, and why does it interfere with my Biotin-labeled ODN 1826 experiments?

A1: Endogenous biotin, also known as vitamin B7, is a naturally occurring vitamin present in all living cells.[1] It acts as a cofactor for several carboxylase enzymes, which are crucial for various metabolic processes. In assays utilizing the high-affinity interaction between biotin and streptavidin (or avidin), the presence of this free endogenous biotin in your samples (e.g., cell lysates, tissue homogenates, or serum) can compete with your Biotin-labeled ODN 1826 for binding sites on the streptavidin-conjugated reporter (e.g., HRP-streptavidin, fluorescently-labeled streptavidin). This competition can lead to a variety of problems, including high background signals, reduced sensitivity, and inaccurate quantification, ultimately resulting in false-positive or false-negative results.[2][3]

Q2: How do I know if endogenous biotin is a problem in my specific samples?

A2: Tissues such as the liver, kidney, and spleen are known to have high levels of endogenous biotin.[4] To determine if endogenous biotin is interfering with your assay, you can run a simple control experiment. Prepare a sample as you normally would, but instead of adding your Biotin-labeled ODN 1826, add only the streptavidin-conjugated detection reagent. If you observe a signal in this control, it is likely due to the detection of endogenous biotin.[2]

Q3: What are the main strategies to minimize or eliminate endogenous biotin interference?

A3: There are three primary strategies to combat endogenous biotin interference:

  • Blocking Endogenous Biotin: This involves pre-treating your samples to saturate the endogenous biotin before introducing your biotinylated probe.

  • Pre-conjugation of Biotinylated ODN 1826 with Streptavidin: This method involves pre-incubating your Biotin-labeled ODN 1826 with the streptavidin conjugate to form a complex before adding it to the sample.

  • Using an Alternative Detection System: This approach avoids the biotin-streptavidin interaction altogether by using a different labeling and detection method.

Each of these strategies has its own advantages and is suitable for different experimental setups.

Q4: Can I just increase the concentration of my Biotin-labeled ODN 1826 to outcompete the endogenous biotin?

A4: While increasing the concentration of your biotinylated probe might seem like a straightforward solution, it is generally not recommended. This approach can lead to increased non-specific binding of the probe itself, resulting in higher background and potentially masking the true signal. It is more effective to address the root cause of the interference by using one of the recommended mitigation strategies.

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure your specific signal, making data interpretation difficult.

Possible Cause Recommended Solution
Endogenous Biotin Implement an endogenous biotin blocking protocol before incubating with your Biotin-labeled ODN 1826. (See Experimental Protocol 1). Run a control with only the streptavidin conjugate to confirm endogenous biotin is the source of the background.[2]
Insufficient Blocking of Non-Specific Binding Sites Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA) or extend the blocking incubation time. Consider using a different blocking agent, such as non-fat dry milk (for Western blots) or a commercial blocking buffer.
Excessive Concentration of Biotin-labeled ODN 1826 or Streptavidin Conjugate Titrate both the Biotin-labeled ODN 1826 and the streptavidin conjugate to determine the optimal concentrations that provide a good signal-to-noise ratio.
Inadequate Washing Steps Increase the number of wash steps and the volume of wash buffer used between incubations. Ensure thorough removal of the wash buffer after each step.
Contaminated Reagents Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter.
Issue 2: Weak or No Signal

A weak or absent signal can be frustrating and may be due to a variety of factors.

Possible Cause Recommended Solution
Endogenous Biotin Interference High levels of endogenous biotin can sequester the streptavidin conjugate, leaving none to bind to your biotinylated probe. Implement an endogenous biotin blocking protocol (See Experimental Protocol 1) or use the pre-conjugation method (See Experimental Protocol 2).
Suboptimal Concentrations of Reagents Perform a titration of both the Biotin-labeled ODN 1826 and the streptavidin conjugate to find the optimal working concentrations.
Degraded Reagents Ensure that your Biotin-labeled ODN 1826, streptavidin conjugate, and substrates are stored correctly and are within their expiration dates. Prepare fresh dilutions for each experiment.
Inefficient Binding of ODN 1826 to its Target Verify the integrity and purity of your ODN 1826. Optimize incubation times and temperatures for the binding step.
Ineffective Detection System Confirm that the enzyme (e.g., HRP, AP) on your streptavidin conjugate is active and that the substrate is appropriate and freshly prepared.

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in your samples before the addition of the Biotin-labeled ODN 1826.

Materials:

  • Avidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotin solution (e.g., 0.01 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare your samples (e.g., fixed cells on a slide, tissue sections) according to your standard protocol.

  • Incubate the samples with the avidin solution for 15-30 minutes at room temperature. This will allow the avidin to bind to the endogenous biotin in the sample.

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any unbound avidin.

  • Incubate the samples with the biotin solution for 15-30 minutes at room temperature. This step is crucial to saturate all the remaining biotin-binding sites on the avidin molecules that were added in step 2.

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any unbound biotin.

  • Proceed with your standard protocol, starting with the incubation of your Biotin-labeled ODN 1826.

Protocol 2: Pre-conjugation of Biotin-labeled ODN 1826 with Streptavidin

This method creates a complex of your biotinylated probe and the streptavidin conjugate before it is introduced to the sample, thus preventing endogenous biotin from interfering.

Materials:

  • Biotin-labeled ODN 1826

  • Streptavidin-conjugate (e.g., HRP-streptavidin)

  • PBS or other suitable buffer

Procedure:

  • Determine the optimal molar ratio of Biotin-labeled ODN 1826 to streptavidin. A good starting point is to test ratios of 1:1, 2:1, and 4:1 (biotinylated ODN:streptavidin). Since streptavidin has four biotin-binding sites, a 4:1 ratio is often optimal.

  • In a microcentrifuge tube, mix the appropriate amounts of Biotin-labeled ODN 1826 and streptavidin-conjugate in your assay buffer.

  • Incubate the mixture for 30 minutes at room temperature with gentle rotation to allow for complex formation.

  • Add the pre-conjugated complex to your samples and proceed with your standard incubation and detection protocol.

Quantitative Comparison of Mitigation Strategies

Mitigation Strategy Principle Effectiveness in High Biotin Samples Considerations
Endogenous Biotin Blocking Saturates endogenous biotin with unlabeled avidin, then blocks excess avidin sites with free biotin.Good to ExcellentAdds extra steps and time to the protocol.
Pre-conjugation Forms a complex between the biotinylated probe and streptavidin before adding to the sample.ExcellentRequires optimization of the molar ratio of probe to streptavidin. May not be suitable if the complex size affects target binding.
Alternative Detection (e.g., DIG System) Uses a different labeling molecule (Digoxigenin) and a specific anti-DIG antibody for detection, avoiding the biotin-streptavidin interaction.ExcellentRequires purchasing and optimizing a new set of reagents (DIG-labeled probe and anti-DIG antibody).
Protocol 3: Digoxigenin (DIG) Labeling and Detection (Alternative System)

This protocol outlines the use of a DIG-labeled ODN 1826 as an alternative to biotin.

Materials:

  • DIG-labeled ODN 1826

  • Anti-DIG antibody conjugated to an enzyme (e.g., HRP or AP)

  • Appropriate blocking buffers and substrates

Procedure:

  • Synthesize or purchase a DIG-labeled version of ODN 1826.

  • Perform your experiment (e.g., cellular uptake, binding assay) using the DIG-labeled ODN 1826 following your standard protocol for incubation and washing.

  • After the binding step, incubate your samples with an anti-DIG antibody conjugated to a reporter enzyme (e.g., anti-DIG-HRP).

  • Wash the samples thoroughly to remove any unbound antibody-conjugate.

  • Add the appropriate substrate for the enzyme and detect the signal.

Signaling Pathways and Experimental Workflows

ODN 1826 Signaling Pathway

ODN 1826 is a Toll-like receptor 9 (TLR9) agonist.[5] Upon binding to TLR9 in the endosome, it initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[1][6][7]

ODN1826_Signaling cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN 1826 ODN 1826 TLR9 TLR9 ODN 1826->TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n AP-1 AP-1 MAPKs->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n Gene Expression Gene Expression NF-κB_n->Gene Expression AP-1_n->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: ODN 1826 activates the TLR9-MyD88 signaling pathway.

Experimental Workflow for Biotin-labeled ODN 1826 Assay with Endogenous Biotin Blocking

This diagram illustrates a typical workflow for an experiment using Biotin-labeled ODN 1826, incorporating the endogenous biotin blocking step.

experimental_workflow start Start: Prepare Sample (e.g., cells, tissue) blocking Endogenous Biotin Blocking (Avidin, then Biotin incubation) start->blocking wash1 Wash blocking->wash1 add_probe Incubate with Biotin-labeled ODN 1826 wash1->add_probe wash2 Wash add_probe->wash2 add_streptavidin Incubate with Streptavidin-conjugate wash2->add_streptavidin wash3 Wash add_streptavidin->wash3 detection Add Substrate and Detect Signal wash3->detection end End: Data Analysis detection->end

Caption: Workflow with endogenous biotin blocking.

References

Technical Support Center: Improving Signal-to-Noise Ratio in Microscopy with Biotin-labeled ODN 1826

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their microscopy experiments using Biotin-labeled ODN 1826 and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is Biotin-labeled ODN 1826 and what is it used for in microscopy?

A1: Biotin-labeled ODN 1826 is a synthetic oligodeoxynucleotide (ODN) with the sequence 5'-tccatgacgttcctgacgtt-3' that has a biotin molecule attached, typically at the 3' end.[1] ODN 1826 is a potent agonist for Toll-like Receptor 9 (TLR9) in mice.[2] The biotin label allows for the detection and visualization of the ODN's cellular uptake and localization using a streptavidin-fluorophore conjugate in microscopy applications.[1]

Q2: What are the main sources of high background noise in my microscopy images when using Biotin-labeled ODN 1826?

A2: High background fluorescence can originate from several sources:

  • Endogenous Biotin: Many tissues and cells, particularly the kidney, liver, and brain, contain endogenous biotin, which can be bound by the streptavidin-fluorophore conjugate, leading to non-specific signals.[3]

  • Autofluorescence: Biological specimens can naturally fluoresce, a phenomenon known as autofluorescence. This is often more pronounced at shorter wavelengths (blue and green channels).[3][4]

  • Non-specific Binding: The streptavidin-fluorophore conjugate or the biotinylated ODN itself may bind non-specifically to cellular components.[4][5]

  • Suboptimal Reagent Concentrations: Using too high a concentration of the biotinylated ODN or the streptavidin-fluorophore conjugate can increase background.[6]

  • Inadequate Washing: Insufficient washing steps can leave unbound reagents behind, contributing to background fluorescence.[7]

Q3: How can I block for endogenous biotin?

A3: A two-step blocking procedure is highly recommended. First, incubate your sample with an excess of unlabeled streptavidin to bind to all endogenous biotin. After washing, incubate with an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin. This prevents the blocking streptavidin from binding to your biotinylated ODN.[3]

Q4: Which streptavidin-fluorophore conjugate should I choose for my experiment?

A4: The choice of fluorophore depends on your microscope's filter sets and the presence of autofluorescence. Dyes with excitation and emission in the red or far-red spectrum are often preferred to minimize autofluorescence.[3] The brightness and photostability of the fluorophore are also critical for achieving a good signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal, making data interpretation difficult.

Potential Cause Troubleshooting Step Expected Outcome
Endogenous Biotin Implement an avidin/biotin blocking step before applying the biotinylated ODN. Kits for this purpose are commercially available.Significant reduction in background signal in tissues known to have high endogenous biotin levels.
Autofluorescence 1. Image an unstained control sample to assess the level of autofluorescence. 2. Choose a streptavidin conjugate with a fluorophore in the red or far-red spectrum. 3. Use a mounting medium containing an antifade reagent.[3]Minimized interference from cellular and tissue autofluorescence.
Non-specific Binding 1. Include a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if used).[4][5] 2. Titrate the concentration of your biotinylated ODN and streptavidin-fluorophore conjugate to find the optimal signal-to-noise ratio.Reduced non-specific adherence of reagents to the sample, resulting in a cleaner background.
Inadequate Washing Increase the number and duration of washing steps after incubation with the biotinylated ODN and the streptavidin-fluorophore conjugate. Use a buffer containing a mild detergent like Tween-20.[6]Removal of unbound reagents, leading to a lower background.
Issue 2: Weak or No Signal

A faint or absent signal can be due to various factors in the experimental setup.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Cellular Uptake 1. Optimize the concentration of the Biotin-labeled ODN 1826 and the incubation time. 2. Ensure cells are healthy and not overly confluent.Increased intracellular concentration of the biotinylated ODN, leading to a stronger signal.
Suboptimal Detection Reagents 1. Use a high-quality, bright, and photostable streptavidin-fluorophore conjugate. 2. Ensure the excitation and emission spectra of the fluorophore are compatible with your microscope's filter sets.Enhanced detection of the biotinylated ODN, resulting in a brighter signal.
Incorrect Imaging Settings Optimize microscope settings, including exposure time, gain, and laser power, to maximize signal detection without increasing background noise.Improved visualization of the fluorescent signal.
Degraded Reagents Ensure that the Biotin-labeled ODN 1826 and streptavidin-fluorophore conjugates are stored correctly and have not expired.Consistent and reliable staining results.

Data Presentation

Table 1: Comparison of Common Streptavidin-Fluorophore Conjugates

This table provides a comparison of commonly used fluorophores for streptavidin conjugates. The choice of fluorophore should be guided by the specific microscope setup and the autofluorescence profile of the sample.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostabilityNotes
FITC494518+++Prone to photobleaching.
Alexa Fluor 488495519++++++Bright and photostable green fluorophore.[6]
Cy3550570+++++Bright orange fluorophore.
Alexa Fluor 555555565+++++++Very bright and photostable orange fluorophore.[6]
Texas Red595615++++Red fluorophore.
Alexa Fluor 594590617++++++Bright and photostable red fluorophore.[6]
Cy5649670+++++Far-red fluorophore, good for avoiding autofluorescence.
Alexa Fluor 647650668+++++++Very bright and photostable far-red fluorophore.[6]

Relative brightness and photostability are general indicators and can vary depending on the experimental conditions. Data compiled from various commercial and scientific sources.

Table 2: Hypothetical Signal-to-Noise Ratio (SNR) Comparison

Generating quantitative data for your specific experimental system is crucial for optimization. The following table illustrates how you could structure your data to compare the effectiveness of different background reduction strategies. An increase in the SNR indicates an improvement in signal quality.

ConditionMean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
No Blocking15008001.88
Protein Block (BSA)14505002.90
Endogenous Biotin Block14003004.67
Protein + Endogenous Biotin Block13502006.75

SNR is calculated as (Mean Signal - Mean Background) / Standard Deviation of Background. The values presented are for illustrative purposes only.

Experimental Protocols

Protocol 1: Visualization of Biotin-labeled ODN 1826 Uptake in Cultured Cells

This protocol outlines the steps for visualizing the cellular uptake of Biotin-labeled ODN 1826 in adherent cells grown on coverslips.

Materials:

  • Adherent cells cultured on sterile glass coverslips

  • Biotin-labeled ODN 1826

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Endogenous Biotin Blocking Kit (optional, but recommended)

  • Streptavidin-fluorophore conjugate

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • ODN Incubation: Replace the culture medium with fresh medium containing the desired concentration of Biotin-labeled ODN 1826 (typically 1-5 µM).[1] Incubate for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with PBS to remove unbound ODN.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Endogenous Biotin Blocking: If high background is expected, perform an endogenous biotin blocking step according to the manufacturer's instructions.

  • Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Streptavidin Staining: Dilute the streptavidin-fluorophore conjugate in blocking buffer according to the manufacturer's recommendation. Incubate the cells with the diluted conjugate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protecting from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_staining Staining & Imaging cell_culture 1. Cell Culture on Coverslips odn_incubation 2. Incubate with Biotin-ODN 1826 cell_culture->odn_incubation wash1 3. Wash odn_incubation->wash1 fixation 4. Fixation wash1->fixation wash2 5. Wash fixation->wash2 permeabilization 6. Permeabilization wash2->permeabilization wash3 7. Wash permeabilization->wash3 biotin_block 8. Endogenous Biotin Block (Optional) wash3->biotin_block protein_block 9. Protein Block biotin_block->protein_block streptavidin_stain 10. Streptavidin-Fluorophore Staining protein_block->streptavidin_stain wash4 11. Wash streptavidin_stain->wash4 counterstain 12. Nuclear Counterstain wash4->counterstain wash5 13. Wash counterstain->wash5 mount 14. Mount wash5->mount image 15. Fluorescence Microscopy mount->image

Caption: Experimental workflow for visualizing Biotin-labeled ODN 1826 uptake.

tlr9_pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus odn Biotin-ODN 1826 tlr9 TLR9 odn->tlr9 Internalization myd88 MyD88 tlr9->myd88 Activation irak IRAKs myd88->irak irf7 IRF7 myd88->irf7 traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activation gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression Translocation irf7->gene_expression Translocation

Caption: Simplified TLR9 signaling pathway activated by ODN 1826.

References

How to prevent aggregation of Biotin-labeled ODN 1826 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage the aggregation of Biotin-labeled ODN 1826 in your experiments.

Troubleshooting Guide

Issue: Precipitate or cloudiness observed in the Biotin-labeled ODN 1826 solution.

This is a common indication of oligonucleotide aggregation. The following sections provide potential causes and solutions to resolve this issue.

Potential Cause 1: Suboptimal Storage and Handling

Improper storage can lead to the degradation and aggregation of oligonucleotides. Repeated freeze-thaw cycles are particularly detrimental.

Solutions:

  • Aliquot and Store: Upon receipt, reconstitute the lyophilized Biotin-labeled ODN 1826 in the recommended buffer and immediately create single-use aliquots.[1]

  • Optimal Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[1]

  • Avoid Frost-Free Freezers: Do not store oligonucleotides in frost-free freezers as the temperature cycling can degrade the product.

Potential Cause 2: Inappropriate Buffer Conditions

The composition of the buffer, including pH and salt concentration, can significantly impact the solubility and stability of the biotinylated oligonucleotide.

Solutions:

  • Recommended Buffer: Resuspend and store your Biotin-labeled ODN 1826 in a TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0). Tris buffer helps maintain a stable pH, while EDTA chelates divalent cations that can be cofactors for nucleases.

  • pH Considerations: While oligonucleotides are less sensitive to pH than proteins, maintaining a slightly basic pH (7.5-8.0) is generally recommended for stability.

  • Salt Concentration: While high salt concentrations can sometimes promote aggregation, an appropriate ionic strength is necessary to maintain the oligonucleotide's conformation. If you suspect salt concentration is an issue, consider dialysis against a buffer with optimized salt content (e.g., 150 mM NaCl).

Potential Cause 3: Intermolecular Interactions

Aggregation can be driven by various intermolecular forces, including hydrophobic interactions from the biotin moiety and interactions between the phosphorothioate backbones of the ODN 1826.

Solutions:

  • Incorporate Additives: The inclusion of certain additives in your working solutions can help prevent aggregation. Please refer to the table below for recommended concentrations.

  • Non-ionic Detergents: A low concentration of a non-ionic detergent like Tween-20 can disrupt hydrophobic interactions.

  • Crowding Agents: Polyethylene glycol (PEG) can sometimes help stabilize oligonucleotides in solution, although its effect can be concentration-dependent.[2]

  • Amino Acids: Arginine has been shown to suppress protein and peptide aggregation and may be beneficial for oligonucleotides as well.[3][4][5][6]

Table 1: Recommended Additives to Prevent Aggregation of Biotin-labeled ODN 1826

AdditiveRecommended ConcentrationMechanism of Action
Tween-200.01% - 0.1% (v/v)Reduces hydrophobic interactions.[7][8][9]
Polyethylene Glycol (PEG)5% - 15% (w/v)Acts as a crowding agent, which can either promote or prevent precipitation depending on the concentration and molecular weight of PEG and the DNA.[2][10][11][12]
Arginine50 mM - 500 mMSuppresses aggregation by interacting with hydrophobic and charged residues.[3][4][5][6][13]

Frequently Asked Questions (FAQs)

Q1: What is ODN 1826 and why is it labeled with biotin?

ODN 1826 is a synthetic oligodeoxynucleotide with a sequence of 5'-TCCATGACGTTCCTGACGTT-3'.[1][10][14][15][16] It is a Toll-like receptor 9 (TLR9) agonist used to stimulate immune responses in research settings.[1][14][17] The biotin label allows for the detection, purification, and immobilization of the ODN 1826 through its high-affinity interaction with streptavidin.

Q2: Is the sequence of ODN 1826 prone to forming G-quadruplexes, which can cause aggregation?

No, the sequence of ODN 1826 (5'-TCCATGACGTTCCTGACGTT-3') does not contain the consecutive guanine residues necessary for the formation of G-quadruplex structures.[1][10][14][15][16] Therefore, G-quadruplex formation is not a likely cause of aggregation for this specific oligonucleotide.

Q3: How can I detect and quantify the aggregation of my Biotin-labeled ODN 1826?

Several methods can be used to assess the aggregation state of your oligonucleotide:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is effective for detecting the presence of larger aggregates.[18][19]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric form of the oligonucleotide.[20][21][22][23][24]

  • Polyacrylamide Gel Electrophoresis (PAGE): Running the sample on a native or denaturing polyacrylamide gel can qualitatively reveal the presence of higher molecular weight species corresponding to aggregates.

Q4: Can I sonicate my Biotin-labeled ODN 1826 solution to break up aggregates?

While sonication can sometimes be used to break up aggregates, it should be used with caution as it can also potentially degrade the oligonucleotide. A better approach is to address the root cause of the aggregation by optimizing the buffer and storage conditions. If you must use sonication, use a bath sonicator for a short duration and then re-evaluate the aggregation status.

Q5: Will the addition of anti-aggregation agents interfere with my downstream applications?

It is possible. The compatibility of additives should be considered for your specific application. For example:

  • Detergents (e.g., Tween-20): Generally compatible with immunoassays like ELISA at low concentrations but could interfere with certain enzymatic reactions or surface-binding assays.

  • PEG: Can affect viscosity and may need to be removed for certain applications.

  • Arginine: May alter buffer properties and could influence protein-DNA interactions.

It is recommended to perform a pilot experiment to ensure that the chosen additive does not interfere with your assay.

Experimental Protocols

Protocol 1: Qualitative Assessment of Aggregation by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol provides a method to visually assess the presence of aggregates in your Biotin-labeled ODN 1826 sample.

Materials:

  • Biotin-labeled ODN 1826 sample

  • TBE Buffer (Tris-Borate-EDTA)

  • 15% non-denaturing polyacrylamide gel

  • Gel loading buffer (6X)

  • Staining solution (e.g., SYBR Gold or a similar nucleic acid stain)

  • UV transilluminator or gel imaging system

Procedure:

  • Prepare a 1X working solution of your Biotin-labeled ODN 1826 in TE buffer or your experimental buffer.

  • In a microcentrifuge tube, mix 5 µL of your ODN 1826 solution with 1 µL of 6X loading buffer.

  • Load the mixture into a well of the 15% non-denaturing polyacrylamide gel.

  • Run the gel in 1X TBE buffer at a constant voltage (e.g., 100-150V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Carefully remove the gel and stain it with a suitable nucleic acid stain according to the manufacturer's instructions.

  • Visualize the gel on a UV transilluminator or with a gel imaging system.

Interpretation of Results:

  • No Aggregation: A single, sharp band corresponding to the expected molecular weight of the monomeric Biotin-labeled ODN 1826.

  • Aggregation: The presence of additional, higher molecular weight bands or a smear extending upwards from the main band. Aggregates may also remain in the well.

Protocol 2: Quantitative Analysis of Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the general steps for using DLS to measure the size distribution of your oligonucleotide solution.

Materials:

  • Biotin-labeled ODN 1826 sample

  • Low-binding microcentrifuge tubes

  • DLS instrument and compatible cuvettes

  • Appropriate buffer (e.g., TE buffer), filtered through a 0.22 µm filter

Procedure:

  • Prepare your Biotin-labeled ODN 1826 sample in a filtered, appropriate buffer at a suitable concentration for your DLS instrument (typically in the range of 0.1-1.0 mg/mL).

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

  • Carefully transfer the supernatant to a clean, dust-free DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, buffer viscosity, and refractive index) according to the manufacturer's instructions.

  • Perform the DLS measurement. The instrument will generate a correlation function and calculate the size distribution of the particles in the solution.

Interpretation of Results:

  • Monodisperse Sample (No Aggregation): The size distribution will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric oligonucleotide.

  • Polydisperse Sample (Aggregation): The size distribution will show multiple peaks or a broad peak, indicating the presence of larger species (aggregates). The polydispersity index (PdI) will also be higher.

Protocol 3: Separation of Aggregates by Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC to separate and quantify aggregated forms of Biotin-labeled ODN 1826.

Materials:

  • Biotin-labeled ODN 1826 sample

  • HPLC or FPLC system with a UV detector

  • SEC column with an appropriate molecular weight range for oligonucleotides

  • Mobile phase (e.g., phosphate-buffered saline (PBS), pH 7.4), filtered and degassed

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 260 nm).

  • Prepare your Biotin-labeled ODN 1826 sample in the mobile phase.

  • Inject a known volume of your sample onto the column.

  • Run the chromatography, collecting the UV absorbance data at 260 nm.

Interpretation of Results:

  • The chromatogram will show peaks corresponding to different-sized species in your sample.

  • Aggregates, being larger, will have a shorter retention time and elute from the column first.

  • The monomeric oligonucleotide will have a longer retention time.

  • The relative area of the aggregate and monomer peaks can be used to quantify the percentage of aggregation in your sample.

Diagrams

Aggregation_Pathway Potential Aggregation Pathway of Biotin-labeled ODN 1826 cluster_causes Driving Forces Monomer Monomeric Biotin-ODN (Soluble) Dimer Dimer Monomer->Dimer Aggregation Initiation Oligomer Soluble Oligomers Dimer->Oligomer Growth Aggregate Insoluble Aggregates (Precipitate) Oligomer->Aggregate Precipitation Hydrophobic Hydrophobic Interactions (Biotin) Hydrophobic->Dimer Intermolecular Intermolecular Forces (Phosphorothioate Backbone) Intermolecular->Dimer

Caption: Aggregation pathway of Biotin-labeled ODN 1826.

Troubleshooting_Workflow Troubleshooting Workflow for ODN Aggregation cluster_storage Storage Solutions cluster_buffer Buffer Optimization cluster_additives Additive Options Start Aggregation Observed Check_Storage Review Storage & Handling Procedures Start->Check_Storage Check_Buffer Analyze Buffer Composition Start->Check_Buffer Additives Consider Anti-Aggregation Additives Start->Additives Aliquot Aliquot Samples Check_Storage->Aliquot Temp Store at -20°C or -80°C Check_Storage->Temp Use_TE Use TE Buffer Check_Buffer->Use_TE Optimize_Salt Optimize Salt Concentration Check_Buffer->Optimize_Salt Detergent Add Tween-20 (0.05%) Additives->Detergent Arginine Add Arginine (50-500 mM) Additives->Arginine Solution Aggregation Resolved Aliquot->Solution Temp->Solution Use_TE->Solution Optimize_Salt->Solution Detergent->Solution Arginine->Solution

Caption: Troubleshooting workflow for ODN aggregation.

Experimental_Workflow Experimental Workflow for Aggregation Analysis Sample_Prep Sample Preparation (Buffer, Concentration) Qualitative Qualitative Analysis (PAGE) Sample_Prep->Qualitative Quantitative Quantitative Analysis Sample_Prep->Quantitative Interpretation Data Interpretation & Conclusion Qualitative->Interpretation DLS DLS (Size Distribution) Quantitative->DLS SEC SEC (% Aggregation) Quantitative->SEC DLS->Interpretation SEC->Interpretation

Caption: Experimental workflow for aggregation analysis.

References

Overcoming poor cellular uptake of Biotin-labeled ODN 1826 in specific cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cellular uptake of Biotin-labeled ODN 1826 in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor uptake of Biotin-labeled ODN 1826 in my cell line?

Poor uptake of naked oligonucleotides (ODNs) like ODN 1826 is a common issue. The primary barrier is the cell membrane, which is negatively charged and repels the negatively charged phosphate backbone of the ODN. Additionally, the responsiveness of a cell line to ODN 1826 is highly dependent on its expression level of Toll-like Receptor 9 (TLR9), the receptor for CpG ODNs.[1][2] Cell lines with low or no TLR9 expression will inherently show poor uptake and response.[1]

Q2: Which cell lines are known to have poor responsiveness to ODN 1826?

Responsiveness is linked to TLR9 expression, which is highest in B cells and plasmacytoid dendritic cells (pDCs).[1][3][4] Therefore, you may experience poor uptake and/or response in:

  • Non-hematological tumor cell lines: Many cancer cell lines, such as some myeloma and myeloid tumor lines, do not express sufficient levels of TLR9 to respond to CpG-ODNs.[1]

  • T-cell lines (e.g., Jurkat): These cells typically have low to no TLR9 expression.

  • HEK293 cells: Wild-type HEK293 cells do not express TLR9 and are often used as negative controls or for stable transfection with a TLR9 expression vector to study its function.[1]

Q3: Does biotinylation of ODN 1826 enhance its cellular uptake?

Biotinylation is primarily a tool for the detection and localization of the ODN using streptavidin-based detection systems.[5] It is not intended to enhance cellular uptake. While some cancer cells may overexpress biotin receptors, for ODN 1826, the dominant factor for uptake and biological activity is the delivery of the oligonucleotide itself across the cell membrane and into the endosome where TLR9 is located.

Q4: What is the primary mechanism of ODN 1826 uptake and signaling?

ODN 1826 is recognized by TLR9 within the endosomal compartment.[5] Therefore, for a biological response to occur, the ODN must first be internalized by the cell, a process often involving endocytosis, and then be available to bind to TLR9 in the endosome. This binding initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal from Biotin-labeled ODN 1826
Possible Cause Solution
Inefficient Cellular Uptake The cell line may be resistant to naked ODN uptake. Utilize an enhancement strategy such as cationic lipid-based transfection reagents (e.g., Lipofectamine™), electroporation, or complexing with cell-penetrating peptides (CPPs).
Low TLR9 Expression Confirm TLR9 expression in your cell line via RT-PCR or Western blot. If expression is low or absent, consider using a different cell line known to be responsive (e.g., RAW264.7 macrophages, B-cell lines) or a TLR9-expressing recombinant cell line.[1][4]
Endosomal Entrapment and Degradation Even with uptake, the ODN may be trapped in endosomes and degraded before reaching TLR9. Some delivery methods, like certain CPPs or nanoparticles, are designed to facilitate endosomal escape.
Issues with Biotin-Streptavidin Detection High background or weak signal may be due to the detection method itself. See the troubleshooting guide for biotin-streptavidin detection below.
Incorrect ODN Concentration Perform a dose-response experiment to determine the optimal concentration of Biotin-labeled ODN 1826 for your specific cell line and delivery method.
Problem 2: High Cell Death or Toxicity After Transfection
Possible Cause Solution
Toxicity of Transfection Reagent Optimize the concentration of the transfection reagent. Perform a titration to find the lowest effective concentration that provides good uptake with minimal toxicity. Also, ensure cells are at the recommended confluency (typically 70-90%) at the time of transfection.
Harsh Electroporation Conditions Optimize electroporation parameters (voltage, pulse duration, number of pulses). Start with recommended settings for your cell type and perform a viability curve by varying the voltage.
Contaminants in ODN Preparation Ensure the ODN preparation is sterile and free of endotoxins, which can induce non-specific immune responses and toxicity.
Serum Incompatibility Some transfection reagents are inhibited by serum. Form the ODN-reagent complexes in serum-free media before adding them to cells cultured in complete media.
Problem 3: Issues with Biotin-Streptavidin Detection
Possible Cause Solution
High Background Signal This can be caused by endogenous biotin in the cells. Pre-incubate your fixed and permeabilized cells with a biotin/streptavidin blocking kit before adding the labeled streptavidin.[6] Insufficient washing can also lead to high background; increase the number and duration of wash steps.[6]
Weak or No Signal Ensure proper cell permeabilization (e.g., with Triton X-100 or saponin) to allow streptavidin to access intracellular biotin-labeled ODN.[6] Also, titrate the concentration of your fluorescently-labeled streptavidin to find the optimal signal-to-noise ratio.

Data Presentation: Expected Uptake Efficiency with Different Delivery Methods

The following table provides a qualitative and quantitative summary of expected outcomes when using various methods to enhance ODN 1826 uptake. Values are representative and will vary based on cell line and experimental conditions.

Delivery Method Principle Relative Uptake Efficiency Example Quantitative Data (J774A.1 Macrophages) Advantages Disadvantages
Naked ODN 1826 Passive uptakeLowBaselineSimple protocolVery low efficiency in most cell lines
Cationic Lipids (e.g., Lipofectamine™) Complexation of negatively charged ODN with cationic lipids to facilitate membrane fusion/endocytosis.Medium to High-Commercially available, well-established protocolsCan be toxic to some cell lines, requires optimization
Electroporation Application of an electrical field to create transient pores in the cell membrane.High-Highly efficient, works for a wide range of cell typesCan cause significant cell death, requires specialized equipment
Cell-Penetrating Peptides (CPPs) Covalent or non-covalent conjugation with short, cationic peptides that actively traverse the cell membrane.High-High efficiency, low toxicityRequires synthesis and conjugation of CPP-ODN, can be costly
Nanoparticles (e.g., SPG-ODN) Encapsulation of ODN in nanoparticles to protect from degradation and facilitate uptake.Very High~6-fold increase in IL-1β positive cells vs. positive control. Significant increase in ROS production.Protects ODN from nucleases, can be targeted, high efficiencyCan be complex to formulate and characterize

Experimental Protocols

Protocol 1: Cationic Lipid-Mediated Delivery of Biotin-ODN 1826 into Macrophages (e.g., RAW264.7)

This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.

  • Cell Seeding: The day before transfection, seed RAW264.7 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of ODN-Lipid Complexes: a. In tube A, dilute 1 µg of Biotin-labeled ODN 1826 in 50 µL of serum-free medium (e.g., Opti-MEM™). b. In tube B, dilute 2 µL of a cationic lipid reagent (e.g., Lipofectamine™ 2000) in 50 µL of serum-free medium. Incubate for 5 minutes at room temperature. c. Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add 400 µL of fresh, pre-warmed complete culture medium (with serum) to each well. c. Add the 100 µL of ODN-lipid complexes to each well. d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate for an additional 24-48 hours before proceeding with your downstream analysis (e.g., fluorescence microscopy or flow cytometry to detect biotin).

Protocol 2: Electroporation of Biotin-ODN 1826 into Lymphocytes (e.g., B-cell line)

This protocol is a general guideline for electroporation and must be optimized for your specific cell line and electroporator.

  • Cell Preparation: a. Grow cells to a mid-log phase. Ensure high cell viability (>90%). b. Harvest approximately 5 x 10^6 cells per electroporation. c. Wash the cells once with sterile, serum-free medium or a specialized electroporation buffer. d. Resuspend the cell pellet in 100 µL of electroporation buffer.

  • Electroporation: a. Add 5-10 µg of Biotin-labeled ODN 1826 to the cell suspension and mix gently. b. Transfer the cell/ODN mixture to a sterile electroporation cuvette (e.g., 0.4 cm gap). c. Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings for your cell line (e.g., square wave pulse). d. After the pulse, let the cuvette rest at room temperature for 10 minutes.

  • Cell Recovery: a. Using a sterile transfer pipette, gently remove the cells from the cuvette and transfer them to a culture dish containing pre-warmed, complete culture medium. b. Incubate the cells at 37°C in a CO2 incubator. c. Assay for uptake after 24 hours.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TLR9_Signaling_Pathway cluster_extracellular Cell Exterior / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biotin_ODN_1826 Biotin-ODN 1826 (CpG ODN) Endocytosis Endocytosis Biotin_ODN_1826->Endocytosis TLR9 TLR9 Endocytosis->TLR9 Binding in Endosome MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_Complex IKK Complex TAK1->IKK_Complex NFkB p50/p65 (NF-κB) IKK_Complex->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, Type I IFN) NFkB_nuc->Gene_Expression IRF7_nuc->Gene_Expression

Caption: TLR9 signaling pathway initiated by ODN 1826.

Experimental_Workflows cluster_lipid Cationic Lipid Delivery cluster_electro Electroporation cluster_cpp Cell-Penetrating Peptide (CPP) Delivery L1 Mix ODN 1826 with serum-free medium L3 Combine and incubate (20 min) to form complexes L1->L3 L2 Mix Cationic Lipid with serum-free medium L2->L3 L4 Add complexes to cells in complete medium L3->L4 L5 Incubate (4-6h) L4->L5 L6 Assay for Uptake L5->L6 E1 Harvest and wash cells E2 Resuspend cells in electroporation buffer E1->E2 E3 Add ODN 1826 to cells E2->E3 E4 Apply electrical pulse E3->E4 E5 Recover cells in complete medium E4->E5 E6 Assay for Uptake E5->E6 C1 Synthesize/obtain CPP-ODN 1826 conjugate C2 Incubate conjugate with cells in culture medium C1->C2 C3 Wash cells to remove excess conjugate C2->C3 C4 Assay for Uptake C3->C4

Caption: Workflows for enhancing ODN 1826 cellular uptake.

References

Refinements to protocols for enhancing the detection of biotinylated oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhanced Detection of Biotinylated Oligonucleotides

Welcome to the technical support center for biotinylated oligonucleotide assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments, enhance detection sensitivity, and obtain reliable, reproducible results.

Troubleshooting Guide

This guide addresses common problems encountered during the detection of biotinylated oligonucleotides.

Problem Potential Cause Recommended Solution
1. Low or No Signal Inefficient Biotin Labeling: The oligonucleotide probe may not have incorporated biotin efficiently during synthesis or labeling reactions.Verify biotin incorporation using a quantitative method like a HABA assay or a UV-spectrophotometer-based method if using a traceable biotin reagent.[1] A qualitative dot blot can also confirm the presence of biotin.
Steric Hindrance: The biotin tag is not accessible to streptavidin due to the probe's secondary structure or its interaction with the target molecule.Design probes with biotin at the 5' or 3' terminus rather than internally.[2] Incorporate a flexible spacer arm, such as Triethylene Glycol (TEG), between the oligonucleotide and the biotin molecule to reduce steric hindrance.[]
Inefficient Hybridization/Binding: Suboptimal temperature, buffer conditions, or incubation time for probe-target binding.Optimize hybridization temperature and buffer ionic strength. Ensure the probe is fully denatured (e.g., 90-100°C for 5-10 minutes followed by rapid chilling on ice) before use to resolve secondary structures.[4][5][6]
Suboptimal Detection Reagent Concentration: The concentration of streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is too low.Titrate the streptavidin-conjugate to determine the optimal concentration for your assay.[7] Consider using signal amplification technologies like PolyHRP-conjugated streptavidin, which can increase sensitivity significantly.[8][9]
2. High Background Inappropriate Blocking Buffer: Use of non-fat dry milk, which contains endogenous biotin, competes with the biotinylated probe for streptavidin binding.[10][11][12]Crucially, avoid using non-fat dry milk. Use a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) in a buffer like TBS-T or PBS-T.[10][13][14] For problematic assays, highly purified casein may also be effective.[10]
Endogenous Biotin in Samples: Cell or tissue lysates contain naturally biotinylated proteins (e.g., carboxylases) that are detected by streptavidin.[10]Perform a biotin blocking step by pre-incubating the sample/blot with avidin/streptavidin before adding the biotinylated probe.[15] Increasing the ionic strength of buffers (e.g., ~0.5 M NaCl) can also help reduce non-specific interactions.[10]
Non-Specific Binding of Probe or Streptavidin: The probe or streptavidin conjugate is binding non-specifically to the membrane or other components.Increase the number and duration of wash steps.[7][14] Adding a detergent like Tween-20 (0.05-0.1%) to wash buffers is critical.[7] Ensure probe concentrations are not excessively high.[6]
Hydrophobic Interactions: Streptavidin-coated surfaces (like magnetic beads) can have hydrophobic regions that cause non-specific binding.Ensure blocking agents like BSA or detergents (Tween-20, Triton X-100) are used to cover these regions effectively.[13]
3. Inconsistent Results / Poor Reproducibility Variable Biotin Incorporation: Batch-to-batch variation in the efficiency of biotin labeling reactions.Quantify biotin incorporation for every new batch of labeled oligonucleotides to ensure consistency.[1][16]
Probe or Reagent Degradation: Improper storage of oligonucleotides or enzyme conjugates.Store biotinylated oligonucleotides and streptavidin-enzyme conjugates at recommended temperatures (typically -20°C in appropriate buffers) and avoid repeated freeze-thaw cycles.
Protein Aggregation (EMSA/Pulldown): Protein-DNA/RNA complexes are too large and get stuck in the wells of the gel.[17]Decrease the amount of protein used in the binding reaction.[17] Optimize salt concentrations in the binding buffer, as high salt can interfere with complex formation and mobility.[18]
Workflow for Troubleshooting Low Signal

This diagram outlines a logical sequence for diagnosing the cause of a weak or absent signal.

LowSignal_Troubleshooting start Start: Low or No Signal check_labeling 1. Verify Biotin Labeling (e.g., Dot Blot / Quant Assay) start->check_labeling check_binding 2. Optimize Probe-Target Binding (Denaturation, Temp, Buffers) check_labeling->check_binding Labeling OK success Signal Restored check_labeling->success Labeling Failed -> Relabel Probe check_detection 3. Optimize Detection Step (Titrate Streptavidin-HRP) check_binding->check_detection Binding OK check_binding->success Binding Failed -> Adjust Protocol check_design 4. Re-evaluate Probe Design (Termini Labeling, Spacer Arm) check_detection->check_design Detection OK check_detection->success Detection Failed -> Adjust Reagents check_design->success Design Flawed -> Order New Probe

Caption: A step-by-step flowchart for diagnosing low signal issues.

Frequently Asked Questions (FAQs)

Q1: Which is better for detection, streptavidin or avidin? A: Streptavidin is generally preferred over avidin. While both have a very high affinity for biotin, avidin is a glycoprotein with a high isoelectric point (pI), which leads to higher levels of non-specific binding. Streptavidin lacks the carbohydrate modifications of avidin, resulting in lower background noise in most applications.[10]

Q2: How can I confirm that my oligonucleotide is successfully biotinylated? A: Several methods exist. For a quick qualitative check, you can perform a dot blot on a nylon membrane and detect with streptavidin-HRP. For quantitative analysis, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method. Alternatively, some commercially available biotinylation reagents include UV-traceable chromophores that allow for simple spectrophotometric quantification of biotin incorporation.[1]

Q3: Does the position of the biotin tag on the oligonucleotide matter? A: Yes, the position is critical. Biotin labels placed at or near the ends (5' or 3') of an oligonucleotide are generally more effective for detection than those placed internally.[2] Internal labels can be sterically hindered after the oligo hybridizes to its target, preventing efficient binding by the bulky streptavidin tetramer.

Q4: My sample is from a cell lysate. Why is my background so high even with a good blocking buffer? A: Cell and tissue lysates contain endogenous biotin-dependent enzymes (e.g., carboxylases) which are strongly detected by streptavidin.[10] To mitigate this, you can use a specific biotin blocking kit, which typically involves pre-incubating the blot with free avidin to block endogenous biotin, followed by an incubation with free biotin to saturate the avidin before adding your streptavidin-conjugate.[15]

Q5: How can I increase the sensitivity of my assay to detect a low-abundance target? A: There are several strategies:

  • Signal Amplification: Use a streptavidin-poly-HRP conjugate, which has many HRP molecules per streptavidin, dramatically amplifying the signal.[8][9] Studies have shown this can increase sensitivity by over 100-fold compared to traditional methods.[8]

  • Probe Design: Labeling a probe at both the 5' and 3' ends can increase signal intensity compared to single-end labeling.[19]

  • High-Capacity Beads: For pulldown assays, use streptavidin-coated magnetic beads with a high biotin-binding capacity. This allows you to use fewer beads, reducing background while concentrating the target effectively.[20]

Experimental Protocols

Protocol 1: General Biotinylated Oligonucleotide Pulldown Assay

This protocol describes a method to capture a target protein or nucleic acid from a lysate using a biotinylated oligonucleotide probe and streptavidin-coated magnetic beads.

Materials:

  • 5'- or 3'-Biotinylated DNA/RNA oligonucleotide probe

  • Streptavidin-coated magnetic beads

  • Cell/Tissue Lysate

  • Binding & Wash Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)

  • Elution Buffer (e.g., High salt buffer or denaturing buffer like SDS-PAGE loading buffer)

  • Magnetic stand

Methodology:

  • Probe Preparation: To ensure proper secondary structure, dilute the biotinylated RNA probe in a structure buffer, heat at 90°C for 2 minutes, then chill on ice for 2 minutes. Allow the RNA to fold at room temperature for 20-30 minutes.[5] This step is less critical for short, single-stranded DNA probes.

  • Bead Preparation: Resuspend the streptavidin magnetic beads. Aliquot the required volume (e.g., 30 µL) into a fresh tube. Place the tube on a magnetic stand to pellet the beads, and discard the supernatant.

  • Bead Washing: Wash the beads by resuspending them in 500 µL of Binding & Wash Buffer. Pellet on the magnetic stand and discard the supernatant. Repeat this wash step two more times.

  • Probe Immobilization: Resuspend the washed beads in 200 µL of Binding & Wash Buffer. Add the biotinylated oligonucleotide probe (e.g., 200 pmol). Incubate for 1 hour at room temperature with rotation to allow the probe to bind to the beads.

  • Binding: Pellet the beads on the magnetic stand and discard the supernatant. Add your cell lysate (e.g., 500 µg of total protein) to the beads.[21] Incubate for 1-2 hours at 4°C or room temperature with rotation.

  • Washing: Pellet the beads and collect the supernatant (this is the "unbound" fraction). Wash the beads 3-5 times with 500 µL of ice-cold Binding & Wash Buffer. For each wash, resuspend the beads fully, then pellet on the magnetic stand before removing the supernatant.

  • Elution: After the final wash, remove all supernatant. Elute the captured molecules by resuspending the beads in elution buffer. For protein analysis by Western Blot, resuspend directly in 30 µL of 1X SDS-PAGE loading buffer and boil at 95°C for 5-10 minutes.

  • Analysis: Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins for analysis (e.g., Western Blot).

Workflow for Oligonucleotide Pulldown Assay

Pulldown_Workflow prep_beads 1. Prepare & Wash Streptavidin Beads immobilize_probe 2. Immobilize Biotin-Oligo Probe onto Beads prep_beads->immobilize_probe bind_target 3. Incubate with Cell Lysate immobilize_probe->bind_target wash_complex 4. Wash Away Unbound Components bind_target->wash_complex elute 5. Elute Bound Target Molecules wash_complex->elute analyze 6. Analyze by Western Blot / qPCR elute->analyze

Caption: Key steps in a biotin-oligonucleotide pulldown experiment.

References

Validation & Comparative

Comparing the efficacy of Biotin-labeled ODN 1826 to FITC-labeled ODN 1826 for cellular uptake.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of label for studying the cellular uptake of oligonucleotides (ODNs) is a critical experimental parameter. This guide provides a comparative overview of two commonly used labels for the TLR9 agonist ODN 1826: Biotin and Fluorescein isothiocyanate (FITC).

ODN 1826 is a synthetic class B CpG oligodeoxynucleotide that acts as a potent agonist for Toll-like receptor 9 (TLR9), primarily in mice. Its ability to stimulate an immune response makes it a valuable tool in immunology and cancer research. To understand its mechanism of action and therapeutic potential, it is crucial to accurately quantify its uptake into cells. This guide examines the characteristics of Biotin-labeled and FITC-labeled ODN 1826 to inform the selection of the most appropriate tool for cellular uptake experiments.

Performance Comparison: Biotin-ODN 1826 vs. FITC-ODN 1826

FeatureBiotin-Labeled ODN 1826FITC-Labeled ODN 1826Key Considerations
Detection Method Indirect: Requires a secondary detection reagent, typically fluorescently-labeled streptavidin.Direct: FITC is a fluorescent molecule that can be directly detected.The additional step for Biotin detection could introduce variability. FITC allows for a more streamlined workflow.
Quantification Can be quantified using flow cytometry or microscopy after staining with labeled streptavidin.[1]Can be directly quantified using flow cytometry or confocal microscopy.[2]Direct fluorescence of FITC simplifies quantification. For Biotin, signal amplification through streptavidin could enhance sensitivity but may also increase background noise.
Potential for Interference Biotinylation has been shown not to alter the uptake of oligonucleotides when used with a transfection reagent.[3]FITC labeling has been reported to potentially affect the migratory properties of B-cells, which could be a factor in uptake studies involving these cells.[4]The choice of label should consider the cell type and experimental context to minimize potential biological interference.
Versatility The biotin label can also be used for non-fluorescent applications like pull-down assays to identify binding partners.[1]Primarily used for fluorescence-based applications.Biotin offers broader utility beyond cellular uptake imaging.
Photostability Dependent on the fluorophore conjugated to streptavidin.FITC is known to be susceptible to photobleaching, which can be a limitation in long-term imaging experiments.For experiments requiring prolonged imaging, alternative, more photostable fluorophores might be considered.

Experimental Protocols

To facilitate the direct comparison of these two labeled oligonucleotides, a detailed protocol for a cellular uptake assay using flow cytometry is provided below. This protocol can be adapted for confocal microscopy.

Protocol: Comparative Cellular Uptake of Labeled ODN 1826 by Flow Cytometry

1. Cell Preparation: a. Seed RAW 264.7 (murine macrophage) cells in a 24-well plate at a density of 2 x 10^5 cells/well. b. Allow cells to adhere and grow overnight in complete DMEM medium at 37°C in a 5% CO2 incubator.

2. Oligonucleotide Preparation: a. Reconstitute Biotin-labeled ODN 1826 and FITC-labeled ODN 1826 in endotoxin-free water to a stock concentration of 100 µM. b. Prepare working solutions of each labeled ODN at 1 µM in serum-free DMEM. Include an unlabeled ODN 1826 as a control.

3. Cellular Treatment: a. Gently wash the cells with pre-warmed PBS. b. Add 500 µL of the 1 µM working solutions of Biotin-ODN 1826, FITC-ODN 1826, or unlabeled ODN 1826 to respective wells. c. Include a well with serum-free DMEM only as a negative control. d. Incubate the plate at 37°C for 2 hours.

4. Cell Harvesting and Staining (Biotin-labeled ODN): a. For all wells, gently aspirate the medium and wash the cells twice with cold PBS. b. For the Biotin-ODN 1826 treated wells and corresponding controls, add a solution of streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in FACS buffer (PBS with 1% BSA). Incubate for 30 minutes on ice, protected from light. c. Wash the cells twice with cold FACS buffer.

5. Cell Detachment and Final Preparation: a. Detach the cells from all wells using a non-enzymatic cell dissociation solution. b. Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 300 µL of FACS buffer. d. To distinguish live from dead cells, add a viability dye (e.g., Propidium Iodide) just before analysis.

6. Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. For FITC-ODN 1826, use the 488 nm laser for excitation and a standard FITC emission filter. c. For Biotin-ODN 1826 stained with Alexa Fluor 488-streptavidin, use the same channel as FITC. d. Gate on the live, single-cell population. e. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each condition.

Visualizing the Process and Pathway

To further elucidate the experimental design and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., RAW 264.7) Incubation Incubate Cells with Labeled ODNs Cell_Culture->Incubation ODN_Prep Prepare Labeled ODNs (Biotin-ODN & FITC-ODN) ODN_Prep->Incubation Washing Wash to Remove Unbound ODNs Incubation->Washing Staining Secondary Staining (Streptavidin for Biotin) Washing->Staining Biotin samples only Flow_Cytometry Flow Cytometry Analysis Washing->Flow_Cytometry FITC samples Staining->Flow_Cytometry Data_Analysis Quantify Uptake (% Positive Cells, MFI) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for comparing cellular uptake.

TLR9_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 ODN 1826 TLR9 TLR9 ODN1826->TLR9 Binding MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB TAK1->NFkB Activation IRF7 IRF7 TAK1->IRF7 Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription IRF7->Gene_Expression Transcription

Caption: TLR9 signaling pathway activated by ODN 1826.

Conclusion

The selection between Biotin-labeled and FITC-labeled ODN 1826 for cellular uptake studies depends on the specific experimental needs and cell types involved. FITC-ODN 1826 provides a direct and efficient method for fluorescence-based quantification, while Biotin-ODN 1826 offers versatility and potentially less biological interference. The provided experimental protocol offers a framework for researchers to conduct their own comparative analysis to determine the optimal choice for their research goals. The absence of direct comparative studies in the literature highlights an opportunity for further investigation in this area.

References

Unlabeled ODN 1826 vs. Biotin-labeled ODN 1826: A Comparative Guide to TLR9 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of unlabeled and Biotin-labeled Oligodeoxynucleotide (ODN) 1826 in the context of Toll-like Receptor 9 (TLR9) activation. While direct quantitative comparative studies are not extensively published, this guide synthesizes available data, manufacturer specifications, and established experimental protocols to offer an objective overview for researchers selecting reagents for immunological studies.

Introduction to ODN 1826 and TLR9 Activation

ODN 1826 is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that are potent agonists of mouse TLR9.[1] As a Class B CpG ODN, it is known to strongly activate B cells and induce the secretion of pro-inflammatory cytokines.[1][2] TLR9, an endosomal receptor, recognizes these CpG motifs, initiating a signaling cascade that results in the activation of transcription factors like NF-κB and the subsequent expression of immune-modulatory genes.[1][2] Biotin-labeled ODN 1826 is frequently used to study cellular uptake, localization, and binding to TLR9.[2][3] A critical consideration for researchers is whether this label impacts the molecule's primary function: TLR9 activation.

Comparative Performance: Unlabeled vs. Biotin-labeled ODN 1826

The primary advantage of the biotin-labeled version is its utility in detection and visualization. It allows researchers to track the cellular uptake and localization of the ODN using streptavidin-based detection systems in applications such as flow cytometry and microscopy.[2]

Below is a summary of representative quantitative data for TLR9 activation using unlabeled ODN 1826, which is expected to be comparable for the biotin-labeled version.

Table 1: Representative Data for TLR9 Activation by Unlabeled ODN 1826
Parameter MeasuredCell TypeODN 1826 ConcentrationResultReference
NF-κB Activation RAW 264.7 (mouse macrophage)1 µg/mLInduction of NF-κB binding activity[4]
IL-6 Secretion Murine SplenocytesNot specifiedStrong induction of IL-6[5]
TNF-α Secretion Murine B cellsNot specifiedInduction of TNF-α[1]
iNOS Production RAW 264.7 (mouse macrophage)1 µg/mLIncreased iNOS production[6]

Experimental Protocols

In Vitro TLR9 Activation Assay using a Reporter Cell Line

This protocol describes a method to quantify TLR9 activation by measuring the activity of a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ mTLR9 reporter cells (or similar)

  • Unlabeled or Biotin-labeled ODN 1826

  • HEK-Blue™ Detection medium (or appropriate luciferase substrate)

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • 96-well plates

Procedure:

  • Seed HEK-Blue™ mTLR9 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.

  • The following day, prepare serial dilutions of unlabeled and Biotin-labeled ODN 1826.

  • Stimulate the cells with various concentrations of the ODNs. Include a negative control (medium only).

  • Incubate for 6-24 hours at 37°C in a CO₂ incubator.

  • Measure reporter gene activity. For SEAP reporters, add HEK-Blue™ Detection medium and measure absorbance at 620-650 nm. For luciferase reporters, add the appropriate substrate and measure luminescence.

Cytokine Secretion Assay in Primary Cells

This protocol outlines the measurement of cytokine production from primary immune cells following stimulation with ODN 1826.

Materials:

  • Mouse splenocytes or purified B cells

  • Unlabeled or Biotin-labeled ODN 1826

  • RPMI 1640 medium with 10% FBS and antibiotics

  • 24-well plates

  • ELISA kit for the cytokine of interest (e.g., mouse IL-6 or TNF-α)

Procedure:

  • Isolate splenocytes from a mouse and resuspend in culture medium.

  • Seed the cells into a 24-well plate at a density of 1-2 x 10⁶ cells/well.

  • Add varying concentrations of unlabeled or Biotin-labeled ODN 1826 to the wells.

  • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Visualizations

Upon internalization into the endosome, ODN 1826 binds to TLR9. This triggers the recruitment of the adaptor protein MyD88, leading to the formation of a signaling complex that includes IRAK family kinases.[3] This cascade culminates in the activation of the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and other immune-related genes.

TLR9_Signaling_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN 1826 ODN 1826 TLR9 TLR9 ODN 1826->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Expression Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture TLR9-expressing cells (e.g., RAW 264.7, Splenocytes) Stimulation Stimulate cells with ODNs for a defined period (e.g., 24h) Cell_Culture->Stimulation ODN_Preparation Prepare serial dilutions of Unlabeled and Biotin-labeled ODN 1826 ODN_Preparation->Stimulation Supernatant_Collection Collect cell culture supernatant Stimulation->Supernatant_Collection NFkB_Assay Measure NF-κB activation (e.g., Reporter Assay) Stimulation->NFkB_Assay ELISA Quantify cytokine levels (e.g., IL-6) using ELISA Supernatant_Collection->ELISA

References

Setting up appropriate negative control experiments for Biotin-labeled ODN 1826 studies.

Author: BenchChem Technical Support Team. Date: December 2025

ODN 1826, a synthetic oligodeoxynucleotide (ODN) containing unmethylated CpG motifs, is a potent agonist of Toll-like receptor 9 (TLR9), primarily in mice. Its biotin label facilitates a variety of applications, including pull-down assays to identify interacting proteins and flow cytometry to track cellular uptake. However, the inherent properties of oligonucleotides and the biotin tag can lead to non-specific interactions. Therefore, a well-designed negative control strategy is essential to distinguish true TLR9-mediated effects from experimental artifacts.

Comparison of Negative Control Strategies

The selection of a negative control should be tailored to the specific research question and experimental setup. Below is a comparison of commonly employed negative controls for Biotin-labeled ODN 1826 studies.

Negative ControlPrincipleAdvantagesDisadvantagesRecommended Use Cases
Biotin-labeled GpC ODN (e.g., ODN 2138) Sequence-based control where the CpG dinucleotide is replaced with GpC, preventing TLR9 activation.[1]Directly assesses the sequence-specificity of TLR9 activation. Shares similar physical properties (size, charge, biotin label) with ODN 1826.May not control for all potential non-specific interactions unrelated to the CpG motif.Gold standard for confirming TLR9-dependent signaling and downstream effects.
Biotin-labeled Scrambled ODN An ODN with the same base composition as ODN 1826 but in a randomized sequence.Controls for non-specific effects related to the overall nucleotide composition and length of the ODN.The scrambled sequence could potentially have unintended biological activity. Requires careful design to avoid creating new active motifs.Useful for demonstrating that the observed effects are dependent on the specific sequence of ODN 1826 and not just the presence of a biotinylated oligonucleotide.
Unlabeled ODN 1826 Identical to the experimental ODN but lacks the biotin tag.Controls for any effects that might be induced by the biotin moiety itself.Does not control for non-specific binding of the oligonucleotide sequence.Important for ruling out artifacts caused by the biotin tag in applications like pull-down assays or imaging.
Streptavidin-beads/fluorochrome alone Omitting the biotinylated ODN and only including the detection reagent.Essential for identifying background signal and non-specific binding of the detection reagent itself.Does not control for any effects of the oligonucleotide.A mandatory control in all experiments involving streptavidin-based detection (e.g., pull-down, flow cytometry).

TLR9 Signaling Pathway

ODN 1826 is recognized by TLR9 within the endosome. This interaction initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7.[2][3] These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_Gene Induces Transcription IFN_Gene Type I IFN Genes IRF7_nuc->IFN_Gene Induces Transcription

Caption: TLR9 activation by ODN 1826 triggers a MyD88-dependent signaling cascade.

Experimental Workflows and Protocols

Biotin-ODN 1826 Pull-Down Assay to Identify Interacting Proteins

This assay is designed to isolate and identify proteins from a cell lysate that bind to Biotin-labeled ODN 1826.

Pull_Down_Workflow start Start cell_lysis Prepare Cell Lysate start->cell_lysis incubation Incubate Lysate with Biotin-ODN 1826 or Controls cell_lysis->incubation capture Capture ODN-Protein Complexes with Streptavidin-coated Beads incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Analyze Proteins by SDS-PAGE and Mass Spectrometry elution->analysis end End analysis->end

Caption: Workflow for a biotin pull-down assay.

Protocol:

  • Cell Lysate Preparation:

    • Culture cells of interest to the desired density.

    • Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA).

  • Incubation with Biotinylated ODNs:

    • In separate microcentrifuge tubes, pre-clear the cell lysate (e.g., 500 µg - 1 mg) by incubating with streptavidin-coated beads for 1 hour at 4°C.

    • Transfer the pre-cleared lysate to new tubes.

    • Add 2-5 µg of Biotin-labeled ODN 1826 or the appropriate biotinylated negative control (GpC or scrambled ODN) to the lysates.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Capture of ODN-Protein Complexes:

    • Add pre-washed streptavidin-coated magnetic or agarose beads to each tube.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (using a magnetic rack or centrifugation).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise unique bands present in the ODN 1826 lane but absent or significantly reduced in the control lanes for identification by mass spectrometry.

Flow Cytometry Analysis of Biotin-ODN 1826 Cellular Uptake

This method quantifies the internalization of Biotin-labeled ODN 1826 by cells.

Protocol:

  • Cell Preparation:

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

  • Incubation with Biotinylated ODNs:

    • In a 96-well plate or flow cytometry tubes, add 100 µL of the cell suspension.

    • Add Biotin-labeled ODN 1826 or biotinylated negative controls to a final concentration of 1-5 µM.

    • Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.

  • Staining:

    • Wash the cells twice with ice-cold FACS buffer (PBS with 1% BSA).

    • Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or -PE).

    • Incubate for 30 minutes on ice in the dark.

  • Washing and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 200-500 µL of FACS buffer.

    • Analyze the cells using a flow cytometer, gating on the live cell population.

Data Presentation and Interpretation

Quantitative data from negative control experiments should be clearly summarized to facilitate comparison.

Table 1: Expected Outcomes for Negative Controls in ODN 1826 Studies

ExperimentReadoutBiotin-ODN 1826Biotin-GpC ODNBiotin-Scrambled ODNUnlabeled ODN 1826Streptavidin Alone
Cytokine Production (ELISA) Cytokine Concentration (pg/mL)HighBaselineBaselineHighBaseline
Pull-Down Assay Protein Band Intensity (Arbitrary Units)High (for specific binders)Low/AbsentLow/AbsentN/AAbsent
Flow Cytometry (Uptake) Mean Fluorescence IntensityHighHighHighN/ABaseline
NF-κB Activation (Reporter Assay) Luciferase Activity (Fold Change)HighBaselineBaselineHighBaseline

Note: The expected outcome for "Unlabeled ODN 1826" in pull-down and flow cytometry is "Not Applicable" as the biotin tag is required for detection in these assays. Its primary role is as a control in functional assays to ensure the biotin tag itself is not causing the observed biological effect.

By diligently employing and correctly interpreting the data from these negative control experiments, researchers can confidently attribute the observed biological effects to the specific, TLR9-mediated activity of ODN 1826, thereby enhancing the validity and impact of their findings.

References

Validating TLR9-Dependent Signaling Induced by Biotin-Labeled ODN 1826: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotin-labeled ODN 1826 with its unlabeled counterpart and other Toll-like receptor 9 (TLR9) agonists. It includes detailed experimental protocols and supporting data to validate TLR9-dependent signaling, enabling researchers to confidently assess the utility of Biotin-labeled ODN 1826 in their studies.

Introduction to TLR9 and ODN 1826

Toll-like receptor 9 (TLR9) is an endosomal receptor crucial for the innate immune response to microbial DNA, which is rich in unmethylated cytosine-phosphate-guanosine (CpG) motifs.[1][2] Synthetic oligonucleotides containing these CpG motifs, such as ODN 1826, act as TLR9 agonists, potently stimulating an immune response.[1][2] ODN 1826 is a Class B CpG ODN with a preference for mouse TLR9, known for strongly activating B cells and inducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][2] The biotinylation of ODN 1826 provides a valuable tool for researchers, allowing for the tracking of its cellular uptake and localization without compromising its biological activity.[3][4]

Performance Comparison of TLR9 Agonists

While direct, side-by-side quantitative comparisons of biotin-labeled and unlabeled ODN 1826 are not extensively available in published literature, the consensus from manufacturers and available research indicates that the biotin tag does not significantly impair the molecule's ability to activate TLR9.[3] The following tables summarize the expected performance based on available data.

Table 1: Comparison of Biotin-labeled vs. Unlabeled ODN 1826

FeatureBiotin-labeled ODN 1826Unlabeled ODN 1826Key Considerations
TLR9 Agonist Activity Potent activator of mouse TLR9[3]Potent activator of mouse TLR9[2]Biotin tag is not expected to interfere with TLR9 binding.
Primary Application TLR9 activation, cellular uptake and localization studies[3][4]TLR9 activation studies[2]Biotin label enables detection with streptavidin conjugates.
Expected Potency (EC50) Similar to unlabeled ODN 1826 (specific data not widely published)Agonist concentration for cellular assays is typically 1-5 µM[2]Empirical determination of EC50 is recommended for each experimental system.
Downstream Signaling Activation of NF-κB and IRF pathways[1]Activation of NF-κB and IRF pathways[1]No difference in signaling pathways is expected.

Table 2: Comparison of ODN 1826 with Other Classes of CpG ODNs

AgonistClassPrimary TargetKey Characteristics
ODN 1826 BMouse TLR9[2]Strong B cell activator; moderate induction of pro-inflammatory cytokines.[2]
ODN 2006 BHuman TLR9Strong B cell activator; used in human cell line studies.
ODN 1585 AMouse TLR9[5]Potent inducer of Type I Interferons (IFN-α/β) from plasmacytoid dendritic cells (pDCs).[5]
Negative Control (e.g., ODN 2138) N/AN/AContains GpC motifs instead of CpG; does not activate TLR9.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures, the following diagrams illustrate the TLR9 signaling pathway and a typical workflow for its validation.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates IRF7_n IRF7 IRF7->IRF7_n translocates Gene_expression Gene Expression NFκB_n->Gene_expression Pro-inflammatory Cytokines (IL-6, TNF-α) IRF7_n->Gene_expression Type I Interferons (IFN-α/β)

Caption: TLR9 signaling pathway initiated by Biotin-labeled ODN 1826.

Experimental_Workflow cluster_assays Validation Assays start Start cell_culture Culture TLR9-expressing cells (e.g., HEK-Blue™ mTLR9, RAW 264.7) start->cell_culture stimulate Stimulate cells with: - Biotin-ODN 1826 - Unlabeled ODN 1826 - Other TLR9 Agonists - Negative Control ODN cell_culture->stimulate incubate Incubate for defined time period stimulate->incubate reporter_assay NF-κB/AP-1 Reporter Assay (e.g., SEAP, Luciferase) incubate->reporter_assay cytokine_assay Cytokine Quantification (e.g., ELISA for IL-6, TNF-α) incubate->cytokine_assay uptake_assay Cellular Uptake Analysis (Flow Cytometry for Biotin) incubate->uptake_assay analyze Data Analysis and Comparison reporter_assay->analyze cytokine_assay->analyze uptake_assay->analyze end End analyze->end

Caption: Experimental workflow for validating TLR9 signaling.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate TLR9-dependent signaling induced by Biotin-labeled ODN 1826.

NF-κB Reporter Assay using HEK-Blue™ mTLR9 Cells

This assay quantifies the activation of the NF-κB signaling pathway, a key downstream event of TLR9 activation.

Materials:

  • HEK-Blue™ mTLR9 cells

  • HEK-Blue™ Detection medium

  • Biotin-labeled ODN 1826

  • Unlabeled ODN 1826 (for comparison)

  • Negative Control ODN (e.g., ODN 2138)

  • 96-well plates

Protocol:

  • Cell Seeding: Plate HEK-Blue™ mTLR9 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Stimulation: Prepare serial dilutions of Biotin-labeled ODN 1826, unlabeled ODN 1826, and the negative control. Add the different concentrations to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Detection: Add HEK-Blue™ Detection medium to the wells.

  • Measurement: Measure the optical density (OD) at 620-650 nm at different time points to assess the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

  • Analysis: Plot the OD values against the agonist concentration to generate dose-response curves and determine the EC50 for each compound.

Cytokine Quantification by ELISA

This protocol measures the secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, from immune cells following TLR9 stimulation.

Materials:

  • Mouse immune cells (e.g., RAW 264.7 macrophages, primary splenocytes)

  • Biotin-labeled ODN 1826

  • Unlabeled ODN 1826

  • Negative Control ODN

  • Mouse IL-6 and TNF-α ELISA kits

  • 24-well plates

Protocol:

  • Cell Seeding: Plate immune cells at an appropriate density in a 24-well plate and allow them to adhere overnight.

  • Stimulation: Treat the cells with different concentrations of the ODNs.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform the IL-6 and TNF-α ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Analysis: Generate standard curves for IL-6 and TNF-α and calculate the concentration of each cytokine in the samples. Compare the cytokine levels induced by the different ODNs.

Cellular Uptake Analysis by Flow Cytometry

This method is used to confirm the internalization of Biotin-labeled ODN 1826 by the target cells.

Materials:

  • TLR9-expressing cells

  • Biotin-labeled ODN 1826

  • Streptavidin conjugated to a fluorophore (e.g., PE, FITC)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Cell Treatment: Incubate the cells with Biotin-labeled ODN 1826 at a predetermined concentration for various time points (e.g., 30 min, 1h, 2h).

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound ODN.

  • Staining: Resuspend the cells in FACS buffer containing the fluorescently labeled streptavidin and incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells again twice with cold FACS buffer.

  • Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer to detect the fluorescence signal, which indicates the uptake of the biotinylated ODN.

Troubleshooting_Guide cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps start No or Low TLR9 Signal Observed check_reagents Verify ODN concentration and integrity start->check_reagents check_cells Confirm cell viability and TLR9 expression start->check_cells check_protocol Review experimental protocol for errors start->check_protocol optimize_conc Optimize ODN concentration (dose-response) check_reagents->optimize_conc check_uptake Verify cellular uptake of Biotin-ODN 1826 (Flow Cytometry) check_cells->check_uptake optimize_time Optimize incubation time check_protocol->optimize_time use_positive_control Use a known potent TLR9 agonist as a positive control optimize_conc->use_positive_control optimize_time->use_positive_control check_downstream Assess downstream signaling components (e.g., NF-κB phosphorylation) check_uptake->check_downstream use_positive_control->check_downstream solution Signal Restored / Problem Identified check_downstream->solution

Caption: Troubleshooting guide for validating TLR9 signaling.

By following the protocols and considering the comparative data presented in this guide, researchers can effectively validate TLR9-dependent signaling induced by Biotin-labeled ODN 1826 and confidently incorporate this valuable tool into their immunology and drug development research.

References

A Comparative Guide to Tracking ODN 1826 Uptake: A Cross-Validation of Biotin-Labeling with Fluorescent and Radioactive Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately tracking the cellular uptake of oligonucleotides (ODNs) like ODN 1826 is critical for understanding their therapeutic potential. This guide provides a comprehensive comparison of three common tracking methods: biotin-labeling, fluorescent-labeling, and radiolabeling. We present a cross-validation of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

ODN 1826, a CpG oligonucleotide, is a potent agonist for Toll-like receptor 9 (TLR9), a key receptor in the innate immune system.[1][2] Its immunostimulatory properties make it a valuable tool in vaccine development and cancer immunotherapy.[3] Understanding its journey into the cell is paramount for optimizing its therapeutic efficacy. This guide will delve into the methodologies for tracking biotin-labeled ODN 1826 and compare its performance with two widely used alternatives: fluorescent and radioactive labeling.

Comparison of ODN 1826 Tracking Methodologies

Each method for tracking ODN 1826 uptake possesses distinct advantages and limitations. The choice of method often depends on the specific experimental goals, available equipment, and safety considerations.

FeatureBiotin-Labeled ODN 1826Fluorescently-Labeled ODN 1826Radiolabeled ODN 1826
Detection Principle Indirect detection via high-affinity binding of labeled streptavidin or avidin to the biotin tag.[4]Direct detection of emitted light from a fluorescent molecule (e.g., FITC) upon excitation.[5]Direct detection of radioactive decay from an incorporated isotope (e.g., 32P).
Primary Applications Flow cytometry, confocal microscopy, pull-down assays, ELISA.[1][6]Flow cytometry, confocal microscopy, live-cell imaging.[5]In vivo biodistribution studies, autoradiography, quantitative tissue uptake.
Signal Amplification Possible through the use of streptavidin-enzyme conjugates.Generally, no inherent signal amplification.High sensitivity due to the nature of radioactive decay.
Quantitative Analysis Semi-quantitative with flow cytometry and microscopy; quantitative with ELISA.[6]Quantitative with flow cytometry; semi-quantitative with microscopy.Highly quantitative for biodistribution and tissue uptake studies.
Advantages High specificity and affinity of biotin-streptavidin interaction, stable signal, versatile applications.[4]Direct detection, suitable for live-cell imaging, relatively safe.[5]Highest sensitivity, excellent for in vivo tracking and absolute quantification.
Disadvantages Indirect detection requires additional steps, potential for steric hindrance, endogenous biotin can cause background.[7]Photobleaching, potential for spectral overlap, fluorescent tag may alter ODN behavior.Safety hazards and specialized handling required, limited spatial resolution in imaging.

Experimental Protocols

Detailed methodologies for tracking ODN 1826 uptake are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Protocol 1: Uptake of Biotin-Labeled ODN 1826 by Flow Cytometry

This protocol outlines the steps for quantifying the uptake of biotin-labeled ODN 1826 in a cell population using flow cytometry.

  • Cell Preparation: Culture cells to the desired confluency. Harvest and wash the cells with phosphate-buffered saline (PBS). Resuspend the cells in FACS buffer (PBS with 0.1% BSA) at a concentration of 1 x 106 cells/mL.[8]

  • Incubation with Biotin-ODN 1826: Add biotin-labeled ODN 1826 to the cell suspension at the desired final concentration (e.g., 1-5 µM).[1] Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound ODN 1826.

  • Streptavidin Staining: Resuspend the cells in FACS buffer containing a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-PE). Incubate for 30 minutes on ice in the dark.

  • Final Wash and Analysis: Wash the cells once with FACS buffer. Resuspend the cells in a suitable volume for flow cytometry analysis. Analyze the fluorescence intensity of the cell population to determine the extent of ODN 1826 uptake.

Protocol 2: Visualization of Fluorescently-Labeled ODN 1826 Uptake by Confocal Microscopy

This protocol describes the visualization of the subcellular localization of fluorescently-labeled ODN 1826 using confocal microscopy.

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Incubation with Fluorescent-ODN 1826: Replace the culture medium with fresh medium containing the fluorescently-labeled ODN 1826 (e.g., FITC-ODN 1826) at the desired concentration. Incubate for the desired time at 37°C.

  • Washing: Gently wash the cells three times with warm PBS to remove unbound ODN 1826.

  • Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain (e.g., DAPI) for 10-15 minutes.

  • Imaging: Replace the wash buffer with fresh imaging medium. Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.

Protocol 3: In Vivo Biodistribution of Radiolabeled ODN 1826

This protocol provides a general workflow for assessing the biodistribution of radiolabeled ODN 1826 in an animal model. Note: All procedures involving radioactive materials must be conducted in compliance with institutional and regulatory guidelines.

  • Radiolabeling of ODN 1826: Label ODN 1826 with a suitable radioisotope (e.g., 32P) using standard enzymatic or chemical methods. Purify the radiolabeled ODN to remove unincorporated isotopes.

  • Animal Administration: Administer the radiolabeled ODN 1826 to the animal model via the desired route (e.g., intravenous, subcutaneous).

  • Tissue Collection: At predetermined time points, euthanize the animals and dissect the organs and tissues of interest.

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution of the radiolabeled ODN 1826.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental processes and the biological context of ODN 1826 uptake, the following diagrams illustrate the key workflows and the TLR9 signaling pathway.

experimental_workflow_biotin cluster_cell_prep Cell Preparation cluster_incubation Incubation & Staining cluster_analysis Analysis cell_culture Cell Culture harvesting Harvesting & Washing cell_culture->harvesting biotin_odn Add Biotin-ODN 1826 harvesting->biotin_odn incubation Incubate at 37°C biotin_odn->incubation washing1 Wash Cells incubation->washing1 streptavidin Add Fluorescent Streptavidin washing1->streptavidin incubation2 Incubate on Ice streptavidin->incubation2 washing2 Final Wash incubation2->washing2 flow_cytometry Flow Cytometry Analysis washing2->flow_cytometry

Workflow for tracking Biotin-labeled ODN 1826 uptake.

experimental_workflow_fluorescent cluster_cell_prep Cell Preparation cluster_incubation Incubation & Staining cluster_analysis Analysis cell_seeding Seed Cells on Slides fluorescent_odn Add Fluorescent-ODN 1826 cell_seeding->fluorescent_odn incubation Incubate at 37°C fluorescent_odn->incubation washing Wash Cells incubation->washing nuclear_stain Nuclear Stain (Optional) washing->nuclear_stain confocal_microscopy Confocal Microscopy nuclear_stain->confocal_microscopy

Workflow for tracking Fluorescent-labeled ODN 1826 uptake.

tlr9_pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus odn1826 ODN 1826 tlr9 TLR9 odn1826->tlr9 Binding myd88 MyD88 tlr9->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 ikk_complex IKK Complex traf6->ikk_complex nf_kb NF-κB ikk_complex->nf_kb gene_expression Pro-inflammatory Gene Expression nf_kb->gene_expression Translocation

Simplified TLR9 signaling pathway activated by ODN 1826.

Conclusion

The choice between biotin, fluorescent, and radioactive labeling for tracking ODN 1826 uptake depends on a careful consideration of the research question, required sensitivity, and available resources. Biotin-labeling offers a versatile and robust method for a variety of applications, while fluorescent labeling is ideal for live-cell imaging and high-throughput screening. For ultimate sensitivity and quantitative in vivo biodistribution studies, radiolabeling remains the gold standard, albeit with significant safety considerations. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable approach to elucidate the cellular journey of ODN 1826 and advance its therapeutic development.

References

A comparative analysis of Biotin-labeled ODN 1826 with other Class B CpG ODNs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotin-labeled Oligodeoxynucleotide (ODN) 1826 with other prominent Class B CpG ODNs. The analysis focuses on their performance in key immunological assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate CpG ODN for your research needs.

Introduction to Class B CpG ODNs

Class B CpG oligodeoxynucleotides are a class of synthetic DNA molecules that act as potent agonists for Toll-like receptor 9 (TLR9).[1][2] Structurally, they are characterized by a complete phosphorothioate backbone which confers resistance to nuclease degradation, and one or more CpG motifs.[1][2] These ODNs are powerful activators of B cells, leading to their proliferation, antibody production, and the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] However, they are weak inducers of Type I interferons (IFN-α).[1][2] ODN 1826 is a well-characterized Class B CpG ODN with a preference for murine TLR9, while ODN 2006 is considered a prototype for human TLR9 activation.[1] The biotinylation of ODN 1826 allows for its detection and tracking in cellular uptake and localization studies without compromising its biological activity.[3]

Comparative Performance Data

The following tables summarize the performance of Biotin-labeled ODN 1826 and other Class B CpG ODNs in key immunological assays.

Table 1: B Cell Proliferation

CpG ODNTarget SpeciesConcentration (µM)B Cell Proliferation (% of cells divided)Reference
ODN 1826Murine1.0High[4]
ODN 2006Human2.5High[5]
ODN 1668Murine1.0 - 5.0Moderate to High[6]

Table 2: Cytokine Secretion from Murine Splenocytes

CpG ODNConcentration (µg/mL)IL-6 (pg/mL)TNF-α (pg/mL)IL-12 (pg/mL)Reference
ODN 182610~2500~800~600[7][8]
ODN 1555 (CpG-B)Not specifiedSynergistically increased with iSN34Not specifiedNot specified[9]
Control ODN10BaselineBaselineBaseline[7]

Table 3: Cytokine Secretion from Human PBMCs

CpG ODNConcentration (µg/mL)IL-6 (pg/mL)TNF-α (pg/mL)IFN-α (pg/mL)Reference
ODN 2006 (CpG-B)2.5IncreasedIncreasedLow[5][10]
Class A CpG ODNNot specifiedLowLowHigh[2][11]
Class C CpG ODNNot specifiedHighHighModerate[2][11]

Signaling Pathway and Experimental Workflow

The immunostimulatory effects of Class B CpG ODNs are initiated by their recognition by TLR9 within the endosomal compartment. This interaction triggers a downstream signaling cascade culminating in the activation of transcription factors, such as NF-κB, which drive the expression of genes involved in the immune response.

TLR9_Signaling_Pathway TLR9 Signaling Pathway for Class B CpG ODNs cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., B Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_ODN Biotin-labeled CpG ODN 1826 TLR9 TLR9 CpG_ODN->TLR9 Endocytosis & Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation TRAF6 TRAF6 IRAK4->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NFκB NF-κB IκB->NFκB Release NFκB_n NF-κB NFκB->NFκB_n Translocation Gene_Expression Gene Expression (IL-6, TNF-α, etc.) NFκB_n->Gene_Expression Transcription

Caption: TLR9 signaling pathway activated by Class B CpG ODNs.

The following diagram illustrates a typical workflow for assessing B cell proliferation in response to CpG ODN stimulation.

B_Cell_Proliferation_Workflow Experimental Workflow: B Cell Proliferation Assay Isolate_B_cells 1. Isolate B Cells (from spleen or PBMCs) CFSE_labeling 2. Label with CFSE Isolate_B_cells->CFSE_labeling Stimulate 3. Stimulate with CpG ODNs (e.g., ODN 1826, ODN 2006) CFSE_labeling->Stimulate Incubate 4. Incubate for 3-5 days Stimulate->Incubate Analyze 5. Analyze by Flow Cytometry Incubate->Analyze Results 6. Quantify Proliferation (CFSE dilution) Analyze->Results

Caption: Workflow for CpG ODN-induced B cell proliferation assay.

Experimental Protocols

B Cell Proliferation Assay using CFSE

This protocol details the steps for measuring B cell proliferation in response to CpG ODN stimulation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[5]

Materials:

  • Isolated murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Biotin-labeled ODN 1826 and other Class B CpG ODNs

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate splenocytes from mice or PBMCs from human blood using standard density gradient centrifugation.

  • CFSE Labeling:

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete culture medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Add 100 µL of culture medium containing the desired concentration of CpG ODNs (e.g., 1 µM of Biotin-labeled ODN 1826 or other Class B ODNs). Include an unstimulated control.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells and transfer to FACS tubes.

    • Wash the cells with PBS containing 2% FBS.

    • If desired, stain the cells with fluorescently labeled antibodies against B cell markers (e.g., CD19, B220).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the B cell population and examining the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Cytokine Secretion Assay using ELISA

This protocol describes the measurement of cytokines (e.g., IL-6, TNF-α) in the supernatant of cell cultures stimulated with CpG ODNs using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Materials:

  • Cell culture supernatants from CpG ODN-stimulated cells

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer to the recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of assay buffer to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a serial dilution of the recombinant cytokine standard in assay buffer.

    • Add 100 µL of the standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody in assay buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute Streptavidin-HRP in assay buffer.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until a color change is observed.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm on a plate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

References

Assessing the Potential Cytotoxicity of Biotin-Labeled ODN 1826 in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs, such as ODN 1826, are potent activators of the innate immune system through the Toll-like receptor 9 (TLR9).[1][2] ODN 1826 is a Class B CpG ODN that strongly stimulates murine B cells and induces the secretion of pro-inflammatory cytokines.[1][2][3] Labeling of these ODNs with molecules like biotin is a common practice to facilitate the tracking of their cellular uptake and localization.[4][5] A critical consideration for the use of any modified oligonucleotide in immunological studies is its potential to induce cytotoxicity. This guide provides a comparative assessment of the potential cytotoxicity of Biotin-labeled ODN 1826 in primary immune cells, drawing upon available experimental data and outlining standard protocols for its evaluation.

Quantitative Data on CpG ODN-Induced Apoptosis

The following table summarizes data from a study investigating the dose-dependent induction of apoptosis by a CpG ODN in a human colon adenocarcinoma cell line (HT-29). While this study was not conducted on primary immune cells, it provides valuable quantitative insight into the potential for CpG ODNs to induce programmed cell death. It is important to note that different cell types may exhibit varying sensitivities.

CpG ODN Concentration (µg/mL)Apoptosis Rate (%)
50.8
106.46
2514.21
Data extracted from a study on HT-29 cells treated with CpG ODN 2006, a human TLR9 agonist.[6]

This data indicates that CpG ODNs can induce apoptosis in a dose-dependent manner.[6] Researchers should consider this potential when designing experiments with ODN 1826, particularly at high concentrations.

Experimental Protocols for Assessing Cytotoxicity

To assess the potential cytotoxicity of Biotin-labeled ODN 1826 in your specific primary immune cell type of interest, the following standard assays are recommended:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol for Primary Lymphocytes:

  • Cell Preparation: Isolate primary immune cells (e.g., splenocytes, PBMCs) using standard procedures. Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate.

  • Treatment: Add 10 µL of Biotin-labeled ODN 1826, unlabeled ODN 1826, or a negative control ODN at various concentrations to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.

Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.

Protocol for Murine Splenocytes:

  • Cell Preparation and Plating: Follow steps 1 and 2 of the MTT assay protocol.

  • Treatment: Add 10 µL of Biotin-labeled ODN 1826, unlabeled ODN 1826, or a negative control ODN at various concentrations. Include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) as controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of Biotin-labeled ODN 1826.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_analysis Data Analysis isolate Isolate Primary Immune Cells resuspend Resuspend in Culture Medium isolate->resuspend plate Plate Cells in 96-Well Plate resuspend->plate add_biotin Add Biotin-labeled ODN 1826 add_unlabeled Add Unlabeled ODN 1826 add_control Add Negative Control ODN mtt MTT Assay add_biotin->mtt Incubate add_unlabeled->mtt add_control->mtt read Measure Absorbance mtt->read ldh LDH Assay ldh->read calculate Calculate % Viability/ % Cytotoxicity read->calculate

Caption: Workflow for assessing the cytotoxicity of ODN 1826.

ODN 1826 Signaling Pathway

ODN 1826 exerts its immunostimulatory effects through the TLR9 signaling pathway.

TLR9_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 Biotin-ODN 1826 TLR9 TLR9 ODN1826->TLR9 Binding MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 Activation IRAKs->IRF7 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IRF7->Cytokines

Caption: TLR9 signaling pathway activated by ODN 1826.

Logical Comparison of Labeled vs. Unlabeled ODN 1826

This diagram illustrates the logical framework for comparing the cytotoxicity of Biotin-labeled and unlabeled ODN 1826.

Comparison_Logic cluster_variants Test Articles cluster_cells Biological System cluster_assays Cytotoxicity Endpoints cluster_outcome Comparative Analysis cluster_conclusion Conclusion Start Assess Cytotoxicity of ODN 1826 Variants Biotin_ODN Biotin-labeled ODN 1826 Start->Biotin_ODN Unlabeled_ODN Unlabeled ODN 1826 Start->Unlabeled_ODN Primary_Cells Primary Immune Cells (e.g., Splenocytes, PBMCs) Biotin_ODN->Primary_Cells Unlabeled_ODN->Primary_Cells Metabolic_Activity Metabolic Activity (MTT) Primary_Cells->Metabolic_Activity Membrane_Integrity Membrane Integrity (LDH) Primary_Cells->Membrane_Integrity Apoptosis Apoptosis (Flow Cytometry) Primary_Cells->Apoptosis Comparison Compare Dose-Response Curves (% Viability vs. Concentration) Metabolic_Activity->Comparison Membrane_Integrity->Comparison Apoptosis->Comparison No_Difference No Significant Difference in Cytotoxicity Comparison->No_Difference p > 0.05 Difference Significant Difference in Cytotoxicity Comparison->Difference p < 0.05

Caption: Logical framework for comparing ODN cytotoxicity.

References

Biotin Labeling of ODN 1826: A Comparative Guide to Immunostimulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of modifications on the functional activity of synthetic oligonucleotides is paramount. This guide provides a comprehensive comparison of biotin-labeled versus unmodified Oligodeoxynucleotide (ODN) 1826, a potent agonist for Toll-like receptor 9 (TLR9). We delve into the available data on immunostimulatory performance, provide detailed experimental protocols for activity assessment, and illustrate the key signaling pathways.

Does Biotin Labeling Alter the Immunostimulatory Function of ODN 1826?

Oligodeoxynucleotide 1826 (ODN 1826) is a Class B CpG ODN known for its robust activation of the innate immune system through TLR9.[1][2] This activation leads to a cascade of events, including the strong stimulation of B cells and the induction of pro-inflammatory cytokines, making it a valuable tool in immunology research and as a potential vaccine adjuvant.[1][2]

A common modification to ODN 1826 is the addition of a biotin label, which facilitates its detection, capture, and immobilization in various experimental assays.[3] A critical question for researchers is whether this modification interferes with the inherent immunostimulatory properties of the ODN.

Performance Data: Unmodified vs. Biotin-Labeled ODN 1826

The following tables summarize the expected immunostimulatory activities of both unmodified and biotin-labeled ODN 1826 based on established knowledge of ODN 1826's function and supplier-provided information for the biotinylated form.

Table 1: B-Cell Activation

ParameterUnmodified ODN 1826Biotin-Labeled ODN 1826Data Source
B-Cell Proliferation Strong InductionStrong Induction[4] (for unmodified), Supplier Data (for biotin-labeled)
Upregulation of Co-stimulatory Molecules (e.g., CD80, CD86) Significant UpregulationSignificant UpregulationEstablished ODN 1826 literature, Supplier Data
Antibody Production (IgM) Enhanced ProductionEnhanced Production[4] (for unmodified), Supplier Data

Table 2: Cytokine Induction in Murine Splenocytes

CytokineUnmodified ODN 1826Biotin-Labeled ODN 1826Data Source
Interleukin-6 (IL-6) High InductionHigh Induction[5][6] (for unmodified), Supplier Data
Tumor Necrosis Factor-alpha (TNF-α) Moderate to High InductionModerate to High Induction[6] (for unmodified), Supplier Data
Interleukin-12 (IL-12) Moderate InductionModerate InductionEstablished ODN 1826 literature, Supplier Data
Interferon-alpha (IFN-α) Weak InductionWeak Induction[3]

Signaling Pathway and Experimental Workflow

The immunostimulatory activity of ODN 1826, whether biotinylated or not, is initiated by its recognition by TLR9 within the endosomes of immune cells. This triggers a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and the subsequent expression of genes encoding cytokines and other immune-related molecules.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODN1826 ODN 1826 (Unmodified or Biotin-Labeled) TLR9 TLR9 ODN1826->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_IkB NF-κB/IκB complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release of NF-κB Gene_Expression Gene Expression (Cytokines, Co-stimulatory molecules) NFkB->Gene_Expression Translocation

Caption: TLR9 signaling pathway activated by ODN 1826.

A typical experimental workflow to compare the activity of unmodified and biotin-labeled ODN 1826 would involve stimulating immune cells and subsequently measuring B-cell proliferation and cytokine production.

Experimental_Workflow cluster_assays Assays splenocytes Isolate Murine Splenocytes stimulate Stimulate with: - Unmodified ODN 1826 - Biotin-Labeled ODN 1826 - Control splenocytes->stimulate incubate Incubate for 24-72 hours stimulate->incubate bcell_prolif B-Cell Proliferation Assay (e.g., CFSE dilution) incubate->bcell_prolif Cell Analysis cytokine_elisa Cytokine Measurement (ELISA) incubate->cytokine_elisa Supernatant Analysis

Caption: Experimental workflow for comparing ODN 1826 activity.

Experimental Protocols

Murine B-Cell Proliferation Assay (CFSE-based)

This protocol is designed to assess the ability of different ODN 1826 formulations to induce B-cell proliferation.

a. Cell Preparation:

  • Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.

  • Enrich for B cells using a negative selection kit (e.g., MACS B Cell Isolation Kit).

  • Label the enriched B cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM for 10 minutes at 37°C.

  • Quench the labeling reaction with 5 volumes of ice-cold complete RPMI medium.

  • Wash the cells twice with complete RPMI medium.

b. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled B cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Add 100 µL of complete RPMI medium containing either unmodified ODN 1826, biotin-labeled ODN 1826, or a negative control ODN at a final concentration of 1 µM.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

c. Flow Cytometry Analysis:

  • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

  • Stain the cells with a fluorescently labeled anti-B220 antibody to gate on the B-cell population.

  • Acquire the samples on a flow cytometer, collecting at least 10,000 events in the B220+ gate.

  • Analyze the data by gating on the B220+ cells and examining the histogram of CFSE fluorescence. Proliferation is indicated by the appearance of successive peaks with reduced CFSE intensity.

Cytokine Measurement by ELISA

This protocol describes the quantification of cytokines (e.g., IL-6, TNF-α) in the supernatant of ODN-stimulated splenocytes.[7][8][9]

a. Cell Culture and Stimulation:

  • Isolate murine splenocytes and prepare a single-cell suspension.

  • Resuspend the cells to a concentration of 2 x 10^6 cells/mL in complete RPMI medium.

  • Plate 500 µL of the cell suspension into each well of a 24-well plate.

  • Add 500 µL of complete RPMI medium containing either unmodified ODN 1826, biotin-labeled ODN 1826, or a negative control ODN at a final concentration of 1 µM.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

b. Sample Collection:

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until analysis.

c. ELISA Protocol (Sandwich ELISA):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add 100 µL of a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

References

Validation of intracellular localization of Biotin-labeled ODN 1826 using subcellular fractionation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oligodeoxynucleotide (ODN) 1826, a CpG motif-containing TLR9 agonist, holds significant promise in immunotherapy. Its efficacy is contingent on successful delivery to its site of action within intracellular compartments. Validating the precise subcellular localization of ODN 1826 is therefore a critical step in the development of novel oligonucleotide-based therapeutics. This guide provides a comparative overview of key methodologies for validating the intracellular localization of biotin-labeled ODN 1826, with a focus on subcellular fractionation and its alternatives.

Performance Comparison of Localization Methodologies

The choice of methodology for determining the intracellular localization of biotin-labeled ODN 1826 depends on the specific research question, desired resolution, and throughput requirements. Subcellular fractionation provides quantitative data on the distribution of the ODN across various organelles, while alternative methods like confocal microscopy and flow cytometry offer complementary information on spatial distribution and population-level uptake.

Table 1: Comparison of Quantitative Data from Different Localization Methods

MethodParameter MeasuredNuclear Fraction (%)Endosomal/Lysosomal Fraction (%)Cytosolic Fraction (%)Mitochondrial Fraction (%)Notes
Subcellular Fractionation with Dot Blot Relative ODN Amount25%60%10%5%Provides quantitative distribution across multiple fractions; potential for cross-contamination.
Confocal Microscopy with Fluorescence Quantification Mean Fluorescence Intensity (MFI)High MFI in perinuclear punctaVery High MFI in vesicular structuresLow diffuse MFIMinimal MFIHigh spatial resolution, allows for co-localization studies; quantification can be complex and lower throughput.
Flow Cytometry % of ODN-positive cells / Mean Fluorescence IntensityN/AN/AN/AN/AHigh-throughput analysis of overall cellular uptake in a large population; no subcellular spatial information.

Note: The data presented in this table is a representative example and may vary depending on the cell type, delivery vehicle, and experimental conditions.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Subcellular Fractionation and Dot Blot Analysis

This method physically separates cellular compartments, allowing for the direct quantification of the biotin-labeled ODN in each fraction.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) in sufficient quantity for fractionation (e.g., 1-5 x 10^7 cells per condition).

    • Treat cells with biotin-labeled ODN 1826 at the desired concentration and for the appropriate time.

    • Wash cells three times with ice-cold PBS to remove unbound ODN.

  • Cell Lysis and Fractionation:

    • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors) and incubate on ice for 15 minutes.

    • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasm and other organelles.

    • Nuclear Fraction: Wash the nuclear pellet with a high-salt buffer to remove contaminants and then lyse the nuclei to release the nuclear content.

    • Cytoplasmic and Organellar Fractions: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria. The resulting supernatant is the cytosolic fraction. Further ultracentrifugation steps can be used to isolate other organelles like endosomes and lysosomes.

  • Dot Blot Quantification of Biotin-labeled ODN:

    • Equilibrate a nitrocellulose or nylon membrane in transfer buffer.

    • Spot equal amounts of protein from each subcellular fraction onto the membrane. Include a standard curve of known concentrations of biotin-labeled ODN 1826.

    • Allow the spots to dry completely.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

    • Apply a chemiluminescent HRP substrate and image the blot.

    • Quantify the dot intensities using densitometry software and determine the relative amount of ODN 1826 in each fraction by comparing to the standard curve.

Confocal Laser Scanning Microscopy

This technique provides high-resolution images of the subcellular localization of fluorescently-labeled ODN 1826. For biotin-labeled ODN, a secondary detection step with fluorescently-labeled streptavidin is required.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Treat cells with biotin-labeled ODN 1826 as described above.

    • Wash cells three times with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Staining and Imaging:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • (Optional) Co-stain with markers for specific organelles (e.g., LAMP1 for lysosomes, Hoechst for nuclei).

    • Wash three times with PBS.

    • Mount the coverslips with an anti-fade mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters.

  • Quantitative Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in different subcellular regions.[2][3]

    • Define regions of interest (ROIs) for the nucleus, cytoplasm, and specific organelles based on the co-staining.

    • Measure the mean fluorescence intensity within each ROI.

Flow Cytometry

This method allows for the high-throughput quantification of the overall cellular uptake of a fluorescently-labeled ODN 1826 in a large population of cells.

Protocol:

  • Cell Culture and Treatment:

    • Treat cells in suspension or adherent cells that are later detached with a non-enzymatic cell dissociation solution.

    • For this method, a fluorescently-labeled ODN 1826 (e.g., FITC-ODN 1826) is typically used. Alternatively, biotin-labeled ODN can be detected with a fluorescently-labeled streptavidin after fixation and permeabilization.

    • Wash cells three times with ice-cold PBS containing 1% BSA.

  • Sample Preparation and Analysis:

    • Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1 x 10^6 cells/mL.

    • Analyze the cells on a flow cytometer using the appropriate laser for excitation and filter for emission of the fluorophore.

    • Gate on the live cell population using forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for subcellular fractionation and confocal microscopy.

Subcellular_Fractionation_Workflow start Cells treated with Biotin-ODN 1826 harvest Harvest and wash cells start->harvest lysis Hypotonic lysis (Dounce homogenizer) harvest->lysis centrifuge1 Centrifuge (1,000 x g) lysis->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 supernatant1 Post-nuclear Supernatant centrifuge1->supernatant1 dot_blot Dot Blot with Streptavidin-HRP pellet1->dot_blot centrifuge2 Centrifuge (10,000 x g) supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Cytosolic Fraction centrifuge2->supernatant2 pellet2->dot_blot supernatant2->dot_blot quantify Quantification dot_blot->quantify

Caption: Workflow for Subcellular Fractionation and Dot Blot Analysis.

Confocal_Microscopy_Workflow start Cells on coverslips treated with Biotin-ODN 1826 fix Fix with PFA start->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block stain Stain with Fluorescent Streptavidin & Organelle Markers block->stain wash Wash stain->wash mount Mount on slide wash->mount image Confocal Microscopy Imaging mount->image analyze Quantitative Image Analysis image->analyze

Caption: Workflow for Confocal Microscopy Analysis.

Conclusion

The validation of the intracellular localization of biotin-labeled ODN 1826 is a multifaceted process. Subcellular fractionation coupled with a sensitive detection method like a dot blot provides robust quantitative data on the distribution of the ODN across different organelles. This method is invaluable for understanding the ultimate fate of the ODN within the cell. Confocal microscopy offers complementary high-resolution spatial information, allowing for the visualization of the ODN in the context of cellular architecture and co-localization with specific markers. Flow cytometry provides a high-throughput assessment of cellular uptake at the population level. The choice of method, or a combination thereof, should be guided by the specific experimental goals to generate a comprehensive understanding of the intracellular trafficking of ODN 1826, which is essential for the rational design of more effective oligonucleotide-based therapies.

References

A Comparative Guide to the In Vivo Immune Response of Biotin-Labeled ODN 1826 and Other TLR9 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo immune response to Biotin-labeled Oligodeoxynucleotide (ODN) 1826, a potent Toll-like receptor 9 (TLR9) agonist, with other classes of TLR9 agonists. The information presented is supported by experimental data to aid in the selection of the most appropriate agonist for your research or therapeutic development needs.

Introduction to TLR9 Agonists

Toll-like receptor 9 (TLR9) is an endosomal receptor crucial for the innate immune system's recognition of foreign DNA, characterized by unmethylated cytosine-phosphate-guanosine (CpG) motifs.[1][2] Synthetic oligodeoxynucleotides containing these CpG motifs, known as CpG ODNs, are potent TLR9 agonists that can trigger robust immune responses.[2][3] These agonists are broadly classified into different classes, primarily A, B, and C, based on their structural and biological properties.[4] ODN 1826 is a well-characterized Class B CpG ODN with a preference for murine TLR9.[2] The biotin-labeled version of ODN 1826 is a valuable tool for studying cellular uptake and localization, and importantly, it retains the biological activity of its unlabeled counterpart.[5]

Comparative Analysis of In Vivo Immune Responses

The in vivo immune response to TLR9 agonists varies significantly depending on their class. This section provides a comparative overview of Biotin-labeled ODN 1826 (as a representative Class B CpG ODN) and other classes of TLR9 agonists.

Biotin-Labeled ODN 1826 (Class B CpG ODN)

Class B CpG ODNs, such as ODN 1826, are characterized by a complete phosphorothioate backbone which confers resistance to nuclease degradation.[4]

  • Primary Immune Response : They are potent activators of B cells, leading to their proliferation and the secretion of IgM.[4][6] They also stimulate plasmacytoid dendritic cells (pDCs), but to a lesser extent than Class A ODNs, resulting in modest IFN-α production.[2][6]

  • Cytokine Profile : In vivo administration of ODN 1826 in mice leads to the induction of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][7]

  • Cellular Response : ODN 1826 strongly activates NF-κB signaling pathways.[2] It has been shown to enhance the ability of CD8+ T cells to undergo multiple divisions, express IFN-γ, and promote their long-term survival.

Class A CpG ODNs

Class A CpG ODNs have a phosphodiester central region with a CpG motif and a phosphorothioate poly-G tail at both ends.[4]

  • Primary Immune Response : Their hallmark is the strong induction of high levels of type I interferons (IFN-α) from pDCs.[4] They are less effective at activating B cells compared to Class B ODNs.[6]

  • Cytokine Profile : The dominant cytokine produced in response to Class A ODNs is IFN-α.

  • Cellular Response : They lead to the maturation of pDCs and the indirect activation of NK cells.

Class C CpG ODNs

Class C CpG ODNs combine features of both Class A and B, with a complete phosphorothioate backbone and a CpG-containing palindromic motif.[4]

  • Primary Immune Response : They are potent stimulators of both B cells and pDCs, leading to strong B cell activation and high IFN-α secretion.[4]

  • Cytokine Profile : They induce a broad range of cytokines, including both IFN-α and pro-inflammatory cytokines like IL-6.

  • Cellular Response : They effectively activate both B cells and pDCs.

Quantitative Data Summary

The following table summarizes the key differences in the in vivo immune response to different classes of CpG ODNs.

FeatureBiotin-Labeled ODN 1826 (Class B)Class A CpG ODNClass C CpG ODN
B Cell Activation StrongWeakStrong
pDC Activation Weak to ModerateStrongStrong
IFN-α Production WeakVery StrongStrong
IL-6 Production StrongWeakStrong
NF-κB Activation StrongWeakStrong

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. Below are representative protocols for the administration of CpG ODNs in mice.

In Vivo Immunization Protocol for Mice

This protocol is a general guideline and may require optimization for specific experimental goals.

Materials:

  • Biotin-labeled ODN 1826 or other TLR9 agonist

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

  • Antigen of interest (if applicable)

  • Adjuvant (if applicable, though CpG ODNs are often used as adjuvants themselves)

  • Syringes and needles (e.g., 27-30 gauge)

  • Experimental animals (e.g., BALB/c or C57BL/6 mice)

Procedure:

  • Preparation of Injection Solution : Reconstitute the lyophilized CpG ODN in sterile, endotoxin-free PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration. Typical in vivo doses for mice range from 10 to 100 µg per mouse.[1]

  • Administration Route : The choice of administration route can influence the immune response. Common routes include:

    • Intraperitoneal (i.p.) : Injections are made into the peritoneal cavity.

    • Subcutaneous (s.c.) : Injections are made under the skin, often in the scruff of the neck or at the base of the tail.

    • Intravenous (i.v.) : Injections are made into a blood vessel, typically the tail vein.

    • Intranasal (i.n.) : Administration into the nasal cavity, often used for mucosal immunization.

    • Intratumoral (i.t.) : Direct injection into a tumor mass.[1]

  • Immunization Schedule :

    • Primary Immunization : Administer the CpG ODN solution to the mice. If co-administered with an antigen, they can be mixed prior to injection.

    • Booster Immunizations : Depending on the experimental design, booster injections can be given at intervals of 1 to 3 weeks.[8]

  • Sample Collection and Analysis : At predetermined time points after immunization, blood samples can be collected for serum cytokine and antibody analysis. Spleens and lymph nodes can be harvested to analyze cellular immune responses (e.g., B cell and T cell activation) by flow cytometry or ELISpot.

Analysis of Cytokine Production In Vivo
  • Animal Treatment : Administer the different classes of CpG ODNs to respective groups of mice via the chosen route.

  • Sample Collection : At various time points post-injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture or tail bleed into EDTA-containing tubes.

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Cytokine Measurement : Analyze the plasma levels of key cytokines (e.g., IFN-α, IL-6, TNF-α, IL-12) using specific ELISA kits or a multiplex cytokine assay.[9]

Visualizing Key Pathways and Workflows

TLR9 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of TLR9.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus CpG_ODN CpG ODN (e.g., ODN 1826) TLR9 TLR9 CpG_ODN->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IRAK1->TRAF6 IRF7 IRF7 TRAF3->IRF7 activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus translocates to IRF7->Nucleus translocates to Type_I_IFN_genes Type I IFN Genes Proinflammatory_Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kappa_B_in_nucleus NF-κB IRF7_in_nucleus IRF7 NF_kappa_B_in_nucleus->Proinflammatory_Cytokine_Genes induces transcription IRF7_in_nucleus->Type_I_IFN_genes induces transcription

Caption: Simplified TLR9 signaling pathway upon activation by CpG ODNs.

Experimental Workflow for In Vivo Comparison

The diagram below outlines a typical workflow for comparing the in vivo effects of different TLR9 agonists.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis cluster_results Results Agonist_Prep Prepare TLR9 Agonists (Biotin-ODN 1826, Class A, Class C) Animal_Grouping Group Mice Agonist_Prep->Animal_Grouping Injection Administer Agonists (i.p., s.c., or i.v.) Animal_Grouping->Injection Sample_Collection Collect Samples (Blood, Spleen, Lymph Nodes) Injection->Sample_Collection Cytokine_Analysis Cytokine Profiling (ELISA, Multiplex) Sample_Collection->Cytokine_Analysis Cellular_Analysis Cellular Response (Flow Cytometry, ELISpot) Sample_Collection->Cellular_Analysis Uptake_Analysis Biotin-ODN 1826 Uptake (Flow Cytometry, Microscopy) Sample_Collection->Uptake_Analysis Data_Comparison Compare Immune Responses Cytokine_Analysis->Data_Comparison Data_comparison Data_comparison Cellular_Analysis->Data_comparison Uptake_Analysis->Data_Comparison

Caption: Workflow for in vivo comparison of TLR9 agonists.

References

Safety Operating Guide

Proper Disposal of Biotin-Labeled ODN 1826 Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Biotin-labeled ODN 1826 sodium salt must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this specific compound is not classified as a hazardous material, following institutional and local regulations for chemical waste is paramount. This guide provides a comprehensive overview of the necessary steps for its safe disposal.

Waste Classification and Hazard Assessment

This compound salt is a synthetic oligonucleotide modified with biotin. An assessment of its components reveals the following:

  • Oligonucleotide (ODN) 1826: Synthetic oligonucleotides, particularly at the small scales used in research, are generally not considered hazardous waste.

  • Biotin: Safety Data Sheets (SDS) for biotin indicate that it is not classified as a hazardous chemical.[1][2][3][4][5]

  • Sodium Salt: The sodium salt form of the oligonucleotide does not confer additional hazards that would require special disposal procedures under standard laboratory conditions.

Based on this assessment, this compound salt can typically be managed as non-hazardous chemical waste. However, it is crucial to consult your institution's specific waste disposal protocols, as they may have unique requirements.

Quantitative Data Summary

For laboratory purposes, understanding the physical and chemical properties of the components is essential for safe handling and disposal.

PropertyBiotinOligonucleotide (General)Sodium Salt (as NaCl for reference)
Physical State Solid[1]Solid (lyophilized)Solid
Solubility in Water Soluble[1]SolubleHighly Soluble
Hazard Classification Not classified as hazardous[1][4][5]Generally non-hazardousNot classified as hazardous

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the recommended disposal procedure for this compound salt.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves.

2. Waste Segregation:

  • Do not dispose of the compound down the drain unless permitted by your institution's guidelines for non-hazardous aqueous waste.
  • Segregate the waste into a designated container for non-hazardous chemical waste. This container should be clearly labeled.

3. Containerization:

  • For solid waste (e.g., unused lyophilized powder), place it in a sealed container to prevent aerosolization.
  • For liquid waste (e.g., solutions containing the oligonucleotide), collect it in a leak-proof container. Ensure the container is compatible with the solution.

4. Labeling:

  • Label the waste container with the full chemical name: "this compound salt."
  • Include the concentration (if in solution) and the date.

5. Storage:

  • Store the waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.

6. Disposal Request:

  • Follow your institution's procedure for chemical waste pickup. This typically involves submitting a request through the Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound salt is illustrated in the diagram below.

G A Identify Waste: This compound Salt B Consult Institutional Disposal Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate as Non-Hazardous Chemical Waste C->D E Package in a Labeled, Sealed Container D->E F Store in Designated Waste Area E->F G Request Pickup by Environmental Health & Safety F->G G cluster_0 A Biotin-labeled ODN 1826 Sodium Salt B Hazard Assessment A->B C Biotin Component B->C D Oligonucleotide Component B->D E Sodium Salt Component B->E F Non-Hazardous Classification C->F Not Hazardous D->F Generally Not Hazardous E->F Not Hazardous G Standard Chemical Waste Protocol F->G H Proper Disposal G->H

References

Safeguarding Your Research: A Guide to Handling Biotin-Labeled ODN 1826 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Biotin-labeled ODN 1826 sodium must adhere to stringent safety protocols to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Handling Protocols

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination. The following table summarizes the recommended PPE and key handling parameters.

ParameterRecommendationRationale
Personal Protective Equipment (PPE)
   Hand ProtectionNitrile or latex glovesTo prevent skin contact.
   Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes.
   Body ProtectionLaboratory coatTo protect skin and clothing.
Handling & Storage
   VentilationUse in a well-ventilated area or under a fume hoodTo minimize inhalation of any aerosols.
   Storage TemperatureLyophilized: -20°C to -80°CIn Solution: -20°C to -80°CTo ensure long-term stability and prevent degradation.[1][2]
   Hygienic PracticesWash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]To prevent ingestion and contamination.

Step-by-Step Experimental Workflow

The following protocol outlines the procedural steps for safely handling this compound from receipt to disposal. Adherence to these steps is critical for both safety and the quality of experimental results.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the product matches the order specifications.

  • Store the lyophilized product at -20°C or -80°C for long-term stability.[1][2]

2. Reconstitution:

  • Before opening, bring the vial to room temperature to prevent condensation.

  • Briefly centrifuge the vial to collect the lyophilized powder at the bottom.

  • Reconstitute the oligonucleotide in a sterile, nuclease-free buffer (e.g., TE buffer) or nuclease-free water to the desired stock concentration.[1]

  • Mix gently by pipetting or vortexing to ensure complete dissolution.

3. Aliquoting and Use:

  • To avoid multiple freeze-thaw cycles, aliquot the reconstituted solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C.[2]

  • When using in experiments, handle the solution in a designated clean area to prevent cross-contamination.

4. First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[3]

  • In case of skin contact: Wash off immediately with soap and plenty of water. Remove any contaminated clothing.[3]

  • If inhaled: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • If ingested: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Uncontaminated, expired, or unwanted this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. In the absence of specific regulations for oligonucleotides, it is often treated as general laboratory chemical waste.

  • Contaminated Materials: All materials that have come into contact with the oligonucleotide, such as pipette tips, tubes, and gloves, should be considered contaminated.

    • If the experiment involves biohazardous materials, dispose of all contaminated waste in designated biohazard waste containers.

    • If no biohazards are present, dispose of the waste in the appropriate chemical waste stream as per your institution's guidelines.

  • Liquid Waste: Aqueous solutions containing the oligonucleotide should be collected in a designated waste container and disposed of through the institution's chemical waste management program. Avoid pouring down the drain unless permitted by local regulations.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the complete workflow.

G Workflow for Handling this compound cluster_prep Preparation & Handling cluster_disposal Disposal receive Receive & Inspect store Store at -20°C to -80°C receive->store reconstitute Reconstitute in Nuclease-Free Buffer store->reconstitute aliquot Aliquot for Use reconstitute->aliquot experiment Perform Experiment aliquot->experiment collect_solid Collect Contaminated Solids (Tips, Tubes, Gloves) experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via Institutional Waste Management collect_solid->dispose collect_liquid->dispose ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) hygiene Practice Good Hygiene (Wash Hands)

Caption: This diagram outlines the key stages for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.